molecular formula C8H7N3S B1585776 4-Pyridin-2-yl-thiazol-2-ylamine CAS No. 30235-26-8

4-Pyridin-2-yl-thiazol-2-ylamine

Cat. No.: B1585776
CAS No.: 30235-26-8
M. Wt: 177.23 g/mol
InChI Key: BLKHMTAXNXLDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-2-yl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKHMTAXNXLDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360239
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-26-8
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 4-Pyridin-2-yl-thiazol-2-ylamine

The this compound moiety represents a confluence of two critical pharmacophores in medicinal chemistry: the pyridine ring and the 2-aminothiazole core.[1] The 2-aminothiazole scaffold is a cornerstone in numerous FDA-approved drugs, prized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the pyridine ring is a ubiquitous feature in bioactive molecules, influencing solubility, metabolic stability, and receptor-binding interactions.[4] The combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, making an understanding of its fundamental chemical properties—particularly its basicity—essential for its application in drug design, coordination chemistry, and materials science.[5][6]

This guide provides a detailed exploration of the basic properties of this compound, moving from a first-principles analysis of its structure to practical methodologies for its synthesis and characterization. We will dissect the contributions of each nitrogen atom to the overall basicity, discuss experimental and computational approaches to quantify this property, and provide field-proven protocols for its synthesis.

Structural Analysis of Basicity: A Tale of Three Nitrogens

The basicity of this compound is a complex interplay of the properties of its three distinct nitrogen atoms: the pyridine nitrogen (Npy), the endocyclic thiazole nitrogen (Nthiazole), and the exocyclic amino nitrogen (Namino). The availability of the lone pair of electrons on each nitrogen for protonation dictates its contribution to the molecule's overall basic character.

Figure 1: Structure of this compound highlighting the three distinct nitrogen atoms that act as potential basic centers.

  • Pyridine Nitrogen (Npy): The lone pair on the sp²-hybridized pyridine nitrogen resides in an sp² orbital, perpendicular to the aromatic π-system. It is therefore fully available for protonation. Pyridine itself is a moderately weak base with a pKa of its conjugate acid around 5.2.[7][8] The thiazole ring attached at the 2-position acts as an electron-withdrawing group, which is expected to decrease the electron density on the pyridine ring and slightly reduce the basicity of Npy compared to unsubstituted pyridine.[9]

  • Exocyclic Amino Nitrogen (Namino): This nitrogen is also sp²-hybridized due to significant resonance delocalization of its lone pair into the thiazole ring's π-system. This delocalization, a key feature of 2-aminothiazoles, increases the electron density of the ring but significantly reduces the availability of the lone pair for protonation. This makes the exocyclic amino group substantially less basic than a typical alkylamine.[9][10]

  • Endocyclic Thiazole Nitrogen (Nthiazole): Like the pyridine nitrogen, the thiazole nitrogen is sp²-hybridized with its lone pair in an sp² orbital, not participating in the aromatic system. However, the adjacent sulfur atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect, significantly reducing the basicity of this nitrogen. Consequently, the thiazole nitrogen is the least basic of the three sites.

Protonation Equilibrium:

The primary protonation event will occur at the most basic site. Based on the analysis above, a clear hierarchy of basicity emerges: Npy > Namino > Nthiazole . Therefore, in an acidic medium, the pyridinium cation is the predominantly formed species.

Protonation Mol This compound H_py Pyridinium Cation (Major Product) Mol->H_py + H+ / - H+ (Most Favorable) H_amino Aminium Cation (Minor Product) Mol->H_amino + H+ / - H+ H_thiazole Thiazolium Cation (Negligible) Mol->H_thiazole + H+ / - H+

Figure 2: Logical diagram of protonation equilibria, indicating the pyridine nitrogen as the most favorable site.

Quantitative Assessment of Basicity: pKa

CompoundpKa of Conjugate AcidRationale / CommentSource
Pyridine~5.23Reference aromatic amine base.[7][8]
2-Aminothiazole~5.38The amino group increases basicity relative to thiazole (pKa ~2.5), but protonation occurs on the endocyclic nitrogen.[3]
This compound ~3.40 (Predicted) The combined electron-withdrawing effects of both heterocyclic rings likely reduce the overall basicity compared to the parent compounds. Protonation is predicted at Npy.[12]

This predicted pKa suggests that the molecule is a weak base, significantly less basic than pyridine or 2-aminothiazole alone. This underscores the potent electronic influence the linked heterocyclic systems exert on one another.

Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely used method for constructing the 2-amino-4-substituted-thiazole core is the Hantzsch thiazole synthesis.[13][14] This reaction involves the condensation of an α-haloketone with a thiourea.[15] For the title compound, the synthesis proceeds by reacting 2-acetylpyridine-derived α-haloketone with thiourea.[16]

Hantzsch_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup A 2-Bromo-1-(pyridin-2-yl)ethanone C Reflux in Ethanol (4 hours) A->C B Thiourea B->C D Solvent Removal (Reduced Pressure) C->D E Column Chromatography (DCM/MeOH/NH4OH) D->E F Final Product: This compound E->F

Figure 3: Experimental workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established literature procedures.[16] It is designed to be a self-validating system, where successful execution yields a product whose identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS, melting point).

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Ethanol (Absolute)

  • Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for chromatography

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Neutralization: In a 100 mL round-bottomed flask, dissolve 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (0.01 mol) in 30 mL of water. Carefully add a saturated solution of NaHCO₃ dropwise with stirring until the effervescence ceases and the solution is neutral to pH paper. Extract the free base into DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-haloketone as an oil.

    • Causality: The starting material is often supplied as a hydrobromide salt to improve stability. It must be neutralized to the free base form to participate in the condensation reaction.

  • Condensation: To the flask containing the crude 2-bromo-1-(pyridin-2-yl)ethanone, add thiourea (0.01 mol, 0.76 g) and 50 mL of absolute ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: Consistent heating and reaction time are crucial for reproducibility. TLC allows for real-time monitoring to ensure the reaction has gone to completion, preventing premature workup and low yields.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel. The mobile phase is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 20:1:0.1 v/v/v).

    • Causality: The small amount of ammonium hydroxide in the eluent acts as a basic modifier to prevent the slightly basic product from tailing on the acidic silica gel, ensuring sharper peaks and better separation.

  • Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield 4-(pyridin-2-yl)thiazol-2-amine as a white to pale brown solid.[12][16] Determine the melting point and acquire NMR and MS spectra to confirm identity and purity. (Expected Melting Point: 173-174 °C).[16]

Protocol: Experimental pKa Determination by Potentiometric Titration

Determining the pKa experimentally provides a definitive value, crucial for building accurate structure-activity relationships or for formulation development. Potentiometric titration is a robust and accessible method.

pKa_Workflow A Prepare Analyte Solution (Known concentration in H₂O/co-solvent) C Titration (Add standardized acid, e.g., 0.1 M HCl, in small aliquots) A->C B Calibrate pH Electrode (Using standard buffers pH 4, 7, 10) B->C Ensures accuracy D Record Data (pH vs. Volume of titrant added) C->D E Data Analysis (Plot titration curve, find half-equivalence point) D->E F Determine pKa (pKa = pH at half-equivalence) E->F

Figure 4: Standard workflow for determining the pKa of a basic compound via potentiometric titration.

Procedure:

  • System Calibration: Calibrate a high-quality pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

    • Trustworthiness: This multi-point calibration ensures the electrode's response is linear and accurate across the expected pH range of the titration, forming the foundation of a reliable measurement.

  • Analyte Preparation: Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but the resulting pKa will be an apparent pKa (pKaapp).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration Execution: Using a calibrated burette or an autotitrator, add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

Conclusion and Implications

The basicity of this compound is a nuanced property governed by the electronic interplay between its constituent heterocyclic rings. The pyridine nitrogen stands out as the primary basic center, though its basicity is attenuated by the electron-withdrawing nature of the attached 2-aminothiazole system. The predicted pKa of ~3.40 indicates it is a weak base. This property is paramount for professionals in drug development, as it directly influences a compound's solubility, membrane permeability, and potential for salt formation, all of which are critical pharmacokinetic parameters. For materials scientists and coordination chemists, understanding the primary site of protonation and metal binding is fundamental to designing novel ligands, catalysts, and functional materials. The robust synthetic and analytical protocols provided herein offer a clear pathway for researchers to produce, characterize, and confidently utilize this valuable chemical entity.

References

  • Smaali, A., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Retrieved from [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Dueke-Eze, C. U., et al. (2019). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Pure and Applied Chemical Sciences. Retrieved from [Link]

  • Leito, I., et al. (2013). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Castro, A. J., et al. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Université du Luxembourg. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Retrieved from [Link]

  • Kourkouli, V., & Geronikaki, A. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Szyrwiel, Ł., et al. (2024). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. International Journal of Molecular Sciences. Retrieved from [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Pyridin-2-yl-thiazol-2-ylamine: Synthesis, Structural Elucidation, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Pyridin-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing both a pyridine and a 2-aminothiazole moiety, this molecule serves as a privileged scaffold for the synthesis of novel therapeutic agents. This document details a robust and reproducible protocol for its synthesis via the classic Hantzsch thiazole reaction, offers a comprehensive guide to its structural and analytical characterization using modern spectroscopic and chromatographic techniques, and discusses its established and potential applications in pharmaceutical research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile chemical entity.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

This compound (CAS No: 30235-26-8) is a bifunctional heteroaromatic compound that merges two critical pharmacophores: the pyridine ring and the 2-aminothiazole core.[1] The 2-aminothiazole ring is a foundational structure in a multitude of FDA-approved drugs and is renowned for a wide spectrum of biological activities.[2][3] Its fusion with the pyridine moiety, a common feature in biologically active molecules, creates a scaffold with unique electronic properties and hydrogen bonding capabilities, making it a valuable building block in drug discovery.[4]

Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, most notably as anti-tubercular agents and as inhibitors of cyclin-dependent kinases (CDKs) for oncology applications.[5][6] This guide serves as a comprehensive resource, moving from the foundational chemistry of the molecule to its practical application, providing researchers with the necessary knowledge to synthesize, analyze, and strategically utilize this compound in their work.

Core Molecular Profile

A precise understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and application.

Chemical Structure

The molecule consists of a pyridine ring attached at its 2-position to the 4-position of a thiazole ring, which in turn bears an amino group at the 2-position.

  • 2D Structure: C1=CC=NC(=C1)C2=CSC(=N2)N[7]

  • IUPAC Name: 4-pyridin-2-yl-1,3-thiazol-2-amine[7]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the title compound.

PropertyValueSource
Molecular Formula C₈H₇N₃S[7]
Molecular Weight 177.23 g/mol [7]
Monoisotopic Mass 177.03606841 Da[7][8]
Melting Point 173-174 °C[9]
InChI Key BLKHMTAXNXLDJP-UHFFFAOYSA-N[7][10]
Appearance White to off-white solid[5]
CAS Number 30235-26-8[7][9]

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[2][11] This reaction provides a direct and efficient route to this compound through the condensation of an α-haloketone with a thioamide-containing reagent, typically thiourea.[12]

Reaction Mechanism

The causality of the Hantzsch synthesis is a two-step process involving nucleophilic substitution followed by cyclocondensation.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(pyridin-2-yl)ethanone, displacing the bromide ion.

  • Cyclization & Dehydration: An intramolecular condensation occurs where one of the amine nitrogens attacks the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[13] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[13]

Hantzsch_Synthesis cluster_conditions Reaction Conditions R1 2-Bromo-1-(pyridin-2-yl)ethanone I1 S-Alkylation Intermediate (Isothiouronium Salt) R1->I1 Nucleophilic Attack (SN2) R2 Thiourea R2->I1 I2 Cyclized Intermediate (Thiazoline) I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (-H₂O) Conds Ethanol (Solvent) Heat (Reflux, ~70-80°C)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol

This protocol is adapted from established and verified literature procedures.[5][9] It is designed to be self-validating through in-process monitoring and clear purification steps.

Materials & Reagents:

  • 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for elution

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone (e.g., 1.0 g, 5 mmol) and thiourea (e.g., 0.34 g, 5.1 mmol).[5]

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Heating: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[5][9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2-4 hours.[5][9]

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. A precipitate, the hydrobromide salt of the product, may form.[5]

  • Work-up & Neutralization:

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.[9]

    • Dissolve the resulting solid in a 2M NaOH solution (approx. 25 mL) to neutralize the hydrobromide salt and deprotonate the thiazole ring, yielding the free amine.[5]

    • Rationale: This base wash is crucial. The initial product is a salt, which is often more soluble in the aqueous/alcoholic phase. Neutralization renders the product less polar, facilitating its extraction into an organic solvent.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid.[5]

  • Purification: Purify the crude solid by column chromatography on silica gel. A suitable mobile phase is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 20:1:0.1, v/v/v).[9] The small amount of ammonium hydroxide helps to prevent peak tailing of the basic amine product on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent to obtain 4-(Pyridin-2-yl)thiazol-2-ylamine as a white solid (typical yield: 55-80%).[5][9] Confirm the melting point (173-174 °C).[9]

Structural Elucidation and Analytical Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is standard practice.

Analytical_Workflow Start Crude Product (Post-Synthesis) Purify Purification (Column Chromatography) Start->Purify TLC Purity Assessment (TLC) Purify->TLC Monitor Fractions HPLC Quantitative Purity (HPLC) TLC->HPLC Confirm Homogeneity Confirm Structural Confirmation HPLC->Confirm NMR ¹H & ¹³C NMR Confirm->NMR MS Mass Spectrometry (MS) Confirm->MS IR Infrared (IR) Spectroscopy Confirm->IR End Characterized Pure Compound Confirm->End

Sources

4-Pyridin-2-yl-thiazol-2-ylamine CAS number 30235-26-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pyridin-2-yl-thiazol-2-ylamine (CAS: 30235-26-8): A Keystone Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. This compound, identified by CAS number 30235-26-8, is a quintessential example of such a scaffold. This heterocyclic compound, composed of a pyridine ring linked to a 2-aminothiazole core, represents a critical starting point and structural motif in the design of novel therapeutics.[1][2] Its utility is not merely academic; derivatives built upon this foundation have shown significant promise as potent inhibitors of key enzymes implicated in cancer, infectious diseases, and metabolic disorders.[3][4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, detail robust synthesis and purification protocols, explore its primary application as a pharmacophore for kinase inhibition, and survey its broader therapeutic potential. By integrating field-proven insights with established methodologies, this document serves as a practical resource for harnessing the full potential of this versatile molecular building block.

Physicochemical Properties and Characterization

The precise identity and purity of a starting material are paramount in any synthetic or screening campaign. This compound is a solid at room temperature with well-defined chemical properties that facilitate its handling and characterization.[6][7]

PropertyValueSource(s)
CAS Number 30235-26-8[2][6]
Molecular Formula C₈H₇N₃S[2][8]
Molecular Weight 177.23 g/mol [8]
IUPAC Name 4-(pyridin-2-yl)-1,3-thiazol-2-amine[2][7]
Melting Point 173-174 °C[6]
InChI Key BLKHMTAXNXLDJP-UHFFFAOYSA-N[2][7]
Appearance White to off-white solid[4][6]
Synonyms 2-Amino-4-(2-pyridyl)thiazole[2][6][9]

Standard analytical techniques are used to confirm the structure and purity of the compound. High-Resolution Mass Spectrometry (HRMS) should confirm the calculated molecular weight, while ¹H and ¹³C NMR spectroscopy will elucidate the specific arrangement of protons and carbons, with characteristic shifts for the pyridine and thiazole ring systems.[4]

Synthesis and Purification

The most reliable and widely adopted method for synthesizing this compound is the Hantzsch thiazole synthesis . This classic condensation reaction provides an efficient route to the 2-aminothiazole core. The process involves the reaction of an α-haloketone with a thiourea.[4][6][10] In this specific case, 2-bromo-1-(pyridin-2-yl)ethanone is reacted with thiourea.

G reagent1 2-Bromo-1-(pyridin-2-yl)ethanone process Reflux (Heating) reagent1->process reagent2 Thiourea reagent2->process solvent Ethanol (Solvent) solvent->process workup Solvent Removal & Crude Product Isolation process->workup purification Column Chromatography (DCM/MeOH/NH4OH) workup->purification product This compound (Final Product) purification->product

Caption: Hantzsch synthesis workflow for this compound.

Detailed Laboratory Protocol: Hantzsch Synthesis

This protocol is a synthesized methodology based on established literature procedures.[4][6]

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) and thiourea (1.05 eq).

    • Rationale: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone starting material.

  • Solvation: Add absolute ethanol to the flask to create a slurry (approx. 10-15 mL per gram of the limiting reagent).

    • Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction under reflux conditions without being overly reactive.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form.[4] Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the resulting residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. This will deprotonate the amine and make it soluble in organic solvents. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The reaction can produce an acidic hydrobromide salt of the product. Neutralization is crucial for efficient extraction into an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Rationale: The brine wash removes residual water, and sodium sulfate removes any remaining traces of moisture to prevent interference in subsequent steps.

  • Purification: Purify the crude solid by column chromatography on silica gel. A common eluent system is a gradient of Dichloromethane:Methanol with a small amount of Ammonium Hydroxide (e.g., 20:1:0.1 v/v/v).[6]

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts. The basic ammonium hydroxide prevents the amine product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound as a white or off-white solid.[4][6] Confirm identity and purity using NMR and MS analysis.

Core Utility: A Scaffold for Kinase Inhibition

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors.[11] Kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[12][13]

Derivatives of this scaffold have proven particularly effective as inhibitors of Cyclin-Dependent Kinases (CDKs), especially CDK4 and CDK6.[3][12] These kinases are critical for cell cycle progression. In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation.[13]

G cluster_0 G1 Phase Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription p16 p16INK4a (Tumor Suppressor) p16->CDK46 inhibits Inhibitor This compound Derivatives Inhibitor->CDK46 inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and point of inhibition.

The 2-aminothiazole moiety often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The pyridine ring can be modified to extend into other regions of the binding site, allowing for the tuning of potency and selectivity. Medicinal chemistry efforts have resulted in orally bioavailable derivatives that cause marked inhibition of tumor growth in xenograft models.[3][12]

Expanding Therapeutic Potential

The versatility of the this compound scaffold extends beyond oncology. Its unique electronic and structural features have made it a valuable starting point for developing agents against a range of diseases.

  • Anti-Tubercular Activity: Analogs have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Studies have shown that while the parent compound has modest activity, specific substitutions on the 2-amino group can lead to potent anti-tubercular agents, though cytotoxicity must be carefully monitored.[4]

  • Anti-filarial Agents: The scaffold has been used to develop novel macrofilaricidal compounds for treating human filarial infections like onchocerciasis (river blindness).[14]

  • Dual-Action Hypoglycemic Agents: In the context of type 2 diabetes, derivatives have been designed to act as both glucokinase (GK) activators and peroxisome proliferator-activated receptor γ (PPARγ) agonists, offering a multi-target approach to lowering blood glucose.[5]

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on this scaffold, standardized biological assays are essential.

Protocol: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK4.

G start Prepare Reagents: - CDK4/Cyclin D1 Enzyme - Rb Protein (Substrate) - ATP (γ-³²P-ATP) - Test Compound Dilutions incubation Incubate Enzyme, Substrate, & Test Compound start->incubation reaction Initiate Reaction (Add ATP) incubation->reaction stop Stop Reaction (Add EDTA/Acid) reaction->stop separation Separate Phosphorylated Rb (SDS-PAGE or Filter Binding) stop->separation detection Quantify Radioactivity (Scintillation Counting or Autoradiography) separation->detection analysis Calculate IC₅₀ Value detection->analysis

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer containing a small percentage of DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, recombinant human CDK4/Cyclin D1 enzyme, and the substrate (e.g., a fragment of the Rb protein).

  • Compound Addition: Add the diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and a radioactive tracer, such as γ-³²P-ATP.

    • Rationale: The kinase will transfer the radioactive phosphate from ATP to the Rb substrate. The amount of radioactivity incorporated is directly proportional to enzyme activity.

  • Reaction Incubation: Incubate for 30-60 minutes at 30 °C.

  • Termination: Stop the reaction by adding a strong chelating agent like EDTA or by spotting the mixture onto a phosphocellulose filter paper which binds the phosphorylated protein.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Detection: Measure the radioactivity remaining on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

Hazard TypeGHS StatementsRecommendations
Acute Toxicity H302: Harmful if swallowedDo not ingest. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves and lab coat.[7][8]
Eye Irritation H319: Causes serious eye irritationWear safety glasses or goggles.[7][8]
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.[7][8]

Handling: Use standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid creating dust.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6][16]

Conclusion

This compound (CAS 30235-26-8) is far more than a simple chemical intermediate; it is a validated privileged scaffold that has become a cornerstone of modern drug discovery programs. Its straightforward and scalable synthesis via the Hantzsch reaction, combined with its ideal pharmacophoric features for targeting enzyme active sites, particularly those of protein kinases, ensures its continued relevance. The demonstrated success in generating potent CDK inhibitors for cancer therapy highlights its most prominent application, while emerging research in infectious and metabolic diseases underscores its vast untapped potential. For research teams aiming to develop novel small molecule therapeutics, a deep understanding of this scaffold provides a significant strategic advantage.

References

  • Zheng, X., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Available from: [Link]

  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. Available from: [Link]

  • PubMed. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Available from: [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

  • Acmec Biochemical. 30235-26-8[4-(2-Pyridinyl)thiazol-2-amine]. Available from: [Link]

  • Google Patents. EP3331880A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
  • Li, Z., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Molecular Modeling, 30(7), 195. Available from: [Link]

  • Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]

  • PubChem. 4-(3-Pyridinyl)-2-thiazolamine. Available from: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • Safety Data Sheet. General Safety Information. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

  • Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[3][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available from: [Link]

  • ResearchGate. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. Available from: [Link]

  • PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

  • PubChemLite. 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

  • Navya Chem Pharma Llc. 5-(pyridin-4-yl)thiazol-2-amine. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

Sources

A-Z Guide to the Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(pyridin-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its combination with a pyridine moiety offers unique physicochemical properties for drug design.[1][2][3][4] This document details the most prevalent and efficient synthetic route, the Hantzsch thiazole synthesis, from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, reproducible experimental protocol, and discuss key characterization data for product validation. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Significance of the Pyridyl-Thiazole Scaffold

The fusion of pyridine and 2-aminothiazole rings creates a molecular architecture with substantial pharmacological potential. The 2-aminothiazole core is a key pharmacophore present in a wide array of therapeutic agents, including antivirals, antibacterials, anti-inflammatory agents, and anticancer drugs.[1][2][3][4] Its prevalence is attributed to its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for rigidification, which can enhance binding affinity to biological targets.

The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can serve as a hydrogen bond acceptor and a basic center, often improving aqueous solubility and metabolic stability. The combination of these two heterocycles in 4-(pyridin-2-yl)thiazol-2-amine (CAS No. 30235-26-8) results in a compound with a unique electronic and steric profile, making it an attractive building block for the synthesis of novel bioactive molecules.[5][6]

Retrosynthetic Analysis and Strategy

The most logical and widely adopted approach for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis .[7] This powerful cyclocondensation reaction involves the reaction of an α-haloketone with a thiourea or thioamide.

Our retrosynthetic analysis for 4-(pyridin-2-yl)thiazol-2-amine identifies two key precursors:

  • 2-(Bromoacetyl)pyridine : The requisite α-haloketone.

  • Thiourea : The source of the 2-amino group and the sulfur atom of the thiazole ring.

This leads to a straightforward two-step synthetic plan starting from the commercially available 2-acetylpyridine.

G Target 4-(Pyridin-2-yl)thiazol-2-amine Intermediate1 2-(Bromoacetyl)pyridine Target->Intermediate1 Hantzsch Cyclization Intermediate2 Thiourea Target->Intermediate2 Hantzsch Cyclization StartingMaterial 2-Acetylpyridine Intermediate1->StartingMaterial α-Bromination

Caption: Retrosynthetic analysis of 4-(pyridin-2-yl)thiazol-2-amine.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis, work-up, and purification of the target compound.

Step 1: Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide

The first step is the α-bromination of 2-acetylpyridine. This reaction generates the key α-haloketone intermediate. Using elemental bromine in a suitable solvent like hydrobromic acid is a common and effective method.

  • Causality: The acidic medium protonates the carbonyl oxygen, activating the α-carbon towards enolization. The enol then undergoes electrophilic attack by bromine. The resulting product often precipitates as the hydrobromide salt, which aids in its isolation.

Materials:

  • 2-Acetylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine (Br₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine in 48% hydrobromic acid under cooling in an ice bath.

  • Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • A yellow precipitate of 2-(bromoacetyl)pyridine hydrobromide will form.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold diethyl ether to remove unreacted bromine and other impurities, and dry it under vacuum.

Safety Note: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 2: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine (Hantzsch Cyclization)

This is the key ring-forming step where the α-haloketone reacts with thiourea to form the 2-aminothiazole ring.

  • Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the bromomethyl group. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8] Ethanol is an excellent solvent as it readily dissolves both reactants and facilitates the reaction upon heating (reflux).

Materials:

  • 2-(Bromoacetyl)pyridine hydrobromide (from Step 1)

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-(bromoacetyl)pyridine hydrobromide and a slight molar excess (e.g., 1.2 equivalents) of thiourea.

  • Add ethanol as the solvent and heat the mixture to reflux with stirring.[8]

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).[8]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the free base of the product.

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

  • For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization Start 2-Acetylpyridine Reagent1 + Br₂ / HBr Start->Reagent1 Intermediate 2-(Bromoacetyl)pyridine HBr Reagent1->Intermediate Reagent2 + Thiourea (in Ethanol, Reflux) Intermediate->Reagent2 Intermediate->Reagent2 Workup Neutralization (NaHCO₃) Reagent2->Workup Product 4-(Pyridin-2-yl)thiazol-2-amine Workup->Product

Caption: Experimental workflow for the two-step synthesis.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

The mechanism is a classic example of a condensation-cyclization reaction.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-(bromoacetyl)pyridine, displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable, aromatic 4-(pyridin-2-yl)thiazol-2-amine.

G R1 2-(Bromoacetyl)pyridine Intermediate1 Isothiouronium Salt R1->Intermediate1 R2 Thiourea R2->Intermediate1 Nucleophilic Attack (S on C-Br) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product 4-(Pyridin-2-yl)thiazol-2-amine Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Product Characterization and Data

Validation of the final product's identity and purity is crucial. The following data are characteristic of 4-(pyridin-2-yl)thiazol-2-amine.[5]

PropertyValueSource
Molecular Formula C₈H₇N₃SPubChem[5]
Molecular Weight 177.23 g/mol PubChem[5]
Appearance SolidSigma-Aldrich[9]
CAS Number 30235-26-8PubChem[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include peaks for the thiazole proton, the four pyridine protons, and the amine (-NH₂) protons. The chemical shifts and coupling constants will be characteristic of the pyridyl-thiazole structure.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[5]

Conclusion

The Hantzsch thiazole synthesis provides a reliable, efficient, and scalable route to 4-(pyridin-2-yl)thiazol-2-amine from inexpensive starting materials. This two-step protocol, involving the bromination of 2-acetylpyridine followed by cyclocondensation with thiourea, is a cornerstone reaction for accessing this valuable heterocyclic scaffold. The detailed methodology and mechanistic insights provided in this guide serve as a practical resource for medicinal chemists and drug development professionals aiming to incorporate the pyridyl-aminothiazole motif into their research and discovery programs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
  • Sharma, V., Kumar, P., & Pathak, D. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(4), 479-497. [Source: PubMed]
  • Wikipedia contributors. (2023, November 11). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Wang, L., Zhang, D., Zhang, S., Xu, B., & Ma, H. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9(22), 12345-12355.
  • Schwartz, M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1421.
  • Kumar, A., Kumar, A., Kumar, V., Singh, P., & Kumar, S. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11623. [Source: PubMed Central]
  • Royal Society of Chemistry. (n.d.). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. Retrieved from [Link]

Sources

4-Pyridin-2-yl-thiazol-2-ylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Pyridin-2-yl-thiazol-2-ylamine Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Its inherent ability to form key interactions within the ATP-binding pocket of various protein kinases has led to the discovery of potent and selective inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of therapeutic candidates derived from this core, with a primary focus on their role as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). We will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the validated experimental protocols for characterizing these effects.

Introduction: The this compound Scaffold

The this compound core is a heterocyclic chemical structure that has been extensively utilized in the design of kinase inhibitors.[1][2][3][4] Its structural rigidity and the strategic placement of nitrogen and sulfur atoms allow for multiple hydrogen bond donor and acceptor interactions, which are crucial for high-affinity binding to the hinge region of kinase domains. This scaffold serves as a foundational framework upon which various substituents can be appended to modulate potency, selectivity, and pharmacokinetic properties. While derivatives of this scaffold have been explored against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), their most prominent and clinically relevant application to date is in the inhibition of CDK4 and CDK6.[5]

Primary Molecular Targets: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

Extensive research has identified CDK4 and CDK6 as the principal targets for many anticancer agents based on the this compound framework.[1][2][3][4]

The Rationale for Targeting CDK4/6 in Oncology

CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in regulating the G1-S phase transition of the cell cycle.[2][4] In response to mitogenic signals, cyclin D proteins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by the CDK4/6-cyclin D complex leads to the release of E2F, initiating the transcription of genes necessary for DNA replication and cell cycle progression.

In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4] This can occur through various mechanisms, including amplification of cyclin D genes, inactivating mutations in Rb, or loss of endogenous CDK inhibitors like p16INK4a. Therefore, inhibiting CDK4/6 presents a key therapeutic strategy to restore cell cycle control in cancer cells.

Molecular Mechanism of Inhibition

Derivatives of this compound act as ATP-competitive inhibitors of CDK4 and CDK6. The core scaffold typically forms hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP. The pyridinyl and thiazolyl rings occupy the hydrophobic pocket, while substituents on these rings can be tailored to enhance interactions with specific residues, thereby conferring selectivity for CDK4/6 over other kinases like CDK1, CDK2, CDK7, and CDK9.[1][3]

Downstream Signaling and Cellular Effects

The inhibition of CDK4/6 by this compound derivatives initiates a cascade of downstream events that collectively contribute to their anticancer activity.

The Rb-E2F Pathway and G1 Cell Cycle Arrest

The primary consequence of CDK4/6 inhibition is the sustained hypophosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors, preventing the expression of S-phase genes. As a result, cancer cells are unable to progress from the G1 to the S phase of the cell cycle, leading to a G1 arrest.[1] This cytostatic effect is a hallmark of CDK4/6 inhibitors.

G1_S_Transition_Control cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound Derivatives Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb Rb_p Phosphorylated Rb (pRb) E2F Free E2F Rb_p->E2F releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase promotes transcription Inhibitor This compound Derivative CyclinD_CDK46_i Cyclin D-CDK4/6 Complex Inhibitor->CyclinD_CDK46_i inhibits Rb_E2F_i Rb-E2F Complex (stable) CyclinD_CDK46_i->Rb_E2F_i prevents phosphorylation of Rb G1_Arrest G1 Cell Cycle Arrest Rb_E2F_i->G1_Arrest leads to

Caption: Signaling pathway of CDK4/6 inhibition.

Induction of Apoptosis

While the primary effect of CDK4/6 inhibition is cytostatic, prolonged G1 arrest can lead to cellular senescence or apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on the CDK4/6 pathway for survival.[6] The inhibition of CDK9 by some derivatives can also contribute to apoptosis by reducing the expression of anti-apoptotic proteins like Mcl-1.[6]

Experimental Protocols for Mechanistic Validation

To thoroughly characterize the mechanism of action of a this compound-based kinase inhibitor, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK4/6.

Objective: To determine the in vitro potency (e.g., IC50 or Ki) of the inhibitor against CDK4 and CDK6.

Methodology:

  • Reagents and Materials:

    • Purified, active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.

    • Rb protein (or a peptide substrate).

    • 32P-ATP or 33P-ATP (for radiometric assay) or a suitable antibody for detecting phosphorylated substrate (for non-radiometric assays like ELISA or TR-FRET).

    • Test compound (this compound derivative) at various concentrations.

    • Kinase reaction buffer.

    • 96- or 384-well plates.

    • Scintillation counter or plate reader.

  • Procedure (Radiometric Filter Binding Assay):

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase reaction buffer, the substrate (Rb), and the diluted test compound.

    • Initiate the reaction by adding the CDK4/6 enzyme complex and radiolabeled ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add buffer, substrate (Rb), and compound to plate A->B C Initiate reaction with CDK4/6 and [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Transfer to filter plate to capture phosphorylated Rb E->F G Wash to remove unincorporated ATP F->G H Measure radioactivity G->H I Calculate IC₅₀ H->I

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Antiproliferative Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Objective: To determine the concentration at which the inhibitor reduces cell proliferation by 50% (GI50).

Methodology:

  • Cell Lines: Use cancer cell lines with a known dependence on the CDK4/6 pathway (e.g., ER-positive breast cancer lines like MCF-7, or leukemia cell lines like MV4-11).[1]

  • Procedure (MTT or CellTiter-Glo® Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate as per the manufacturer's protocol.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

    • Calculate the GI50 value by plotting cell viability against compound concentration.

Western Blot Analysis of Target Engagement and Downstream Signaling

This technique is used to confirm that the compound inhibits the intended target in a cellular context and affects downstream signaling as hypothesized.

Objective: To visualize the phosphorylation status of Rb and the expression levels of cell cycle-related proteins.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for:

      • Phospho-Rb (Ser780, Ser807/811)

      • Total Rb

      • Cyclin D1

      • CDK4, CDK6

      • p27Kip1

      • A loading control (e.g., β-actin or GAPDH)

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Expected Results: A potent and selective CDK4/6 inhibitor should show a dose-dependent decrease in the levels of phosphorylated Rb, without significantly affecting the total Rb levels.

Cell Cycle Analysis by Flow Cytometry

This is a quantitative method to determine the percentage of cells in each phase of the cell cycle.

Objective: To confirm that the compound induces G1 cell cycle arrest.

Methodology:

  • Cell Treatment and Staining:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain them with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Results: Treatment with a CDK4/6 inhibitor is expected to result in a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[1]

Quantitative Data Summary

AssayParameterTypical Values for Potent InhibitorsReference
Biochemical Kinase AssayCDK4 IC501-50 nM[1]
CDK6 IC5010-100 nM[1]
Cellular Antiproliferative AssayGI50 (in sensitive cell lines)20-500 nM[1][3]
Cell Cycle Analysis% of Cells in G1 (Treated vs. Control)Significant increase (e.g., from 60% to 85%)[1]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and effective core for the development of potent and selective CDK4/6 inhibitors. The mechanism of action of these compounds is well-characterized, involving the inhibition of Rb phosphorylation, leading to a G1 cell cycle arrest and a potent antiproliferative effect in cancer cells with a dysregulated Rb pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel drug candidates based on this privileged scaffold.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.

  • Exploring the potential of these compounds in combination with other targeted therapies or immunotherapies.

  • Identifying and overcoming mechanisms of resistance to CDK4/6 inhibitors.

References

  • Faivre, S., et al. (2007). Sunitinib's mechanism of action.
  • Aparicio-Gallego, G., et al. (2011). Sunitinib: a multi-targeted receptor tyrosine kinase inhibitor. Anti-Cancer Drugs.
  • Wikipedia. (n.d.). Sunitinib.
  • Patsnap Synapse. (2024).
  • ChemicalBook. (2024).
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024).
  • MedlinePlus. (2025).
  • Massive Bio. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PMC - NIH. [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.
  • PubChemLite. (n.d.). 4-(pyridin-2-yl)-1,3-thiazol-2-amine.
  • Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. [Link]

  • ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).
  • Google Patents. (n.d.). EP3331880A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-2-yl)thiazol-2-amine.
  • 2-Amino-4-(4-pyridyl)-thiazole (Synonyms: 4-Pyridin-4-yl-thiazol-2-ylamine). (n.d.).
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 30235-26-8.
  • Guidechem. (n.d.). This compound 30235-26-8 wiki.
  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[7][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • Alfa Chemistry. (n.d.). CAS 30235-26-8 4-(Pyridin-2-yl)thiazol-2-amine.

Sources

An In-depth Technical Guide to 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 4-pyridin-2-yl-thiazol-2-ylamine scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its derivatives, and discuss its diverse biological activities, with a particular focus on its role as a potent kinase inhibitor in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Introduction: The Significance of the this compound Core

The this compound core is a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. This bifunctional heteroaromatic compound, combining a pyridine ring with a thiazole-2-amine moiety, offers multiple points for chemical modification, making it an ideal template for the design of targeted therapeutics.[1] The unique electronic and structural features of this scaffold allow for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Derivatives of this core structure have been extensively investigated and have shown promise as:

  • Anticancer Agents: Primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3]

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[4][5]

  • Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade.[3][6]

  • Antiviral and Antimalarial Agents: Demonstrating potential in combating infectious diseases.[7][8]

This guide will provide a detailed exploration of these aspects, offering both theoretical insights and practical methodologies for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Building the this compound Scaffold

The primary and most efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis .[9][10] This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Hantzsch Thiazole Synthesis 2-Acetylpyridine 2-Acetylpyridine Bromination Bromination 2-Acetylpyridine->Bromination Br2, HBr Bromine Bromine Bromine->Bromination 2-Bromo-1-(pyridin-2-yl)ethanone 2-Bromo-1-(pyridin-2-yl)ethanone Condensation/Cyclization Condensation/Cyclization 2-Bromo-1-(pyridin-2-yl)ethanone->Condensation/Cyclization Ethanol, Reflux Bromination->2-Bromo-1-(pyridin-2-yl)ethanone Thiourea Thiourea Thiourea->Condensation/Cyclization This compound This compound Condensation/Cyclization->this compound G Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor binds Signal_Transduction Signal_Transduction Receptor->Signal_Transduction activates Cyclin_D Cyclin_D Signal_Transduction->Cyclin_D upregulates CDK4_6 CDK4_6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates transcription of Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression 4-Pyridin-2-yl-thiazol-2-ylamine_Derivative 4-Pyridin-2-yl-thiazol-2-ylamine_Derivative 4-Pyridin-2-yl-thiazol-2-ylamine_Derivative->CDK4_6 inhibits

Sources

discovery of 4-Pyridin-2-yl-thiazol-2-ylamine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of 4-Pyridin-2-yl-thiazol-2-ylamine as a Kinase Inhibitor

Introduction: The Quest for Precision in Cancer Therapy

The landscape of oncology has been revolutionized by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. At the heart of this revolution are protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The challenge, however, lies in achieving selectivity, as many inhibitors bind to the highly conserved ATP-binding site, leading to off-target effects.[2]

This guide delves into the discovery and development of a particularly successful chemical scaffold in kinase inhibition: the this compound core. This "privileged structure" has served as the foundation for a multitude of potent and selective kinase inhibitors, demonstrating remarkable versatility in targeting key drivers of cell proliferation.[1] We will explore its synthesis, mechanism of action, and the structure-activity relationship (SAR) studies that have transformed this simple heterocyclic amine into clinical candidates for anticancer drugs.

The Privileged Scaffold: this compound

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound structure is a quintessential example. Its efficacy stems from the arrangement of its heterocyclic rings and hydrogen-bonding motifs, which mimic the adenine region of ATP.

The nitrogen atoms on the pyridine and thiazole rings are strategically positioned to form critical hydrogen bonds with the "hinge" region of a kinase's ATP-binding site.[1] This interaction is a cornerstone of many Type I and Type II kinase inhibitors, anchoring the molecule and allowing other parts of the structure to confer potency and selectivity.

G reagents 2-bromo-1-(2-pyridinyl)ethanone + Thiourea conditions Ethanol Reflux, 4h reagents->conditions 1 product 4-(Pyridin-2-yl)thiazol-2-ylamine conditions->product 2 G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Derivative Kinase Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Substrate ATP ATP ATP->Kinase Binds Kinase_Inhib Kinase No_Reaction No Phosphorylation Kinase_Inhib->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_Inhib Competitively Binds

Sources

Spectroscopic Data of 4-Pyridin-2-yl-thiazol-2-ylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Pyridin-2-yl-thiazol-2-ylamine, a molecule of significant interest in medicinal chemistry and drug development. The structural elucidation of this heterocyclic compound is paramount for its application, and this guide will delve into its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular architecture.

Introduction

This compound, with the molecular formula C₈H₇N₃S and a molecular weight of 177.23 g/mol , belongs to the 2-aminothiazole class of compounds.[1] This structural motif is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimycobacterial and antiplasmodial properties. A thorough characterization of the molecule's structure is the foundation of any drug discovery program, ensuring the identity and purity of the synthesized compound. This guide will focus on the key analytical techniques of NMR and MS to provide a detailed spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, namely the pyridine ring, the thiazole ring, and the amino group, give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) provide information about their local electronic environment.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H68.5 - 8.7d~4-5
Pyridine-H37.8 - 8.0d~8
Pyridine-H57.7 - 7.9t~7-8
Pyridine-H47.2 - 7.4t~6-7
Thiazole-H5~7.4s-
-NH₂Variable (broad)s-

Note: The chemical shifts are estimations based on related structures and general principles of NMR spectroscopy. The exact values can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiazole-C2 (C-NH₂)~168
Pyridine-C2'~152
Thiazole-C4~150
Pyridine-C6'~149
Pyridine-C4'~137
Pyridine-C5'~123
Pyridine-C3'~120
Thiazole-C5~108

Note: These are predicted chemical shifts. Experimental verification is necessary for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

G cluster_0 Mass Spectrometry Workflow Sample This compound Ionization Ionization (e.g., ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection Data Mass Spectrum Detector->Data Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Mass Spectral Data

The mass spectrum of this compound is expected to show a prominent peak for the protonated molecular ion [M+H]⁺.

m/z Ion Notes
178.04335[M+H]⁺Predicted accurate mass of the protonated molecule.[2]
177.03607[M]⁺Predicted accurate mass of the molecular ion.[2]

Fragmentation Analysis:

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely lead to fragmentation of the pyridine and thiazole rings. While specific experimental fragmentation data is not provided in the search results, plausible fragmentation pathways can be proposed based on the structure.

Conclusion

This technical guide has outlined the expected NMR and MS spectroscopic data for this compound. The provided information, based on data from public databases and analysis of related structures, serves as a valuable resource for the identification and characterization of this important heterocyclic compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample. The methodologies and expected spectral features detailed in this guide provide a solid framework for such an analysis.

References

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 4-(pyridin-2-yl)-1,3-thiazol-2-amine (C8H7N3S). Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Pyridin-2-yl-thiazol-2-ylamine as a Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Cyclin D-CDK4/6-Rb axis is a cornerstone of cell cycle regulation, and its aberrant activation is a hallmark of many cancers.[1] Targeting this pathway with selective inhibitors has become a validated and powerful therapeutic strategy.[2][3] This document provides a comprehensive technical guide for researchers on the use of 4-Pyridin-2-yl-thiazol-2-ylamine, a heterocyclic compound identified as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). We will delve into its mechanism of action, provide detailed protocols for its biochemical and cellular characterization, and offer insights into experimental design and data interpretation. This guide is intended for cancer researchers, cell biologists, and drug development professionals seeking to utilize this compound as a tool to investigate cell cycle control or as a scaffold for novel therapeutic development.

The Scientific Rationale: Targeting the G1/S Checkpoint

Uncontrolled proliferation is a fundamental characteristic of cancer cells. This is often achieved by overriding critical checkpoints that govern the cell division cycle. The transition from the G1 (growth) phase to the S (synthesis) phase is a point of no return, tightly controlled by the Retinoblastoma tumor suppressor protein (Rb).[1][3]

In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA replication. The progression into S phase is driven by the sequential phosphorylation and inactivation of Rb, primarily initiated by the Cyclin D-CDK4/6 complex.[4][5] In a vast number of tumors, this pathway is hyperactivated through various mechanisms like Cyclin D amplification, or loss of the endogenous CDK4/6 inhibitor p16 (encoded by the CDKN2A gene).[6][7]

This dependency creates a therapeutic window. Selective inhibition of CDK4/6 with a small molecule like this compound is designed to restore the G1 checkpoint, preventing Rb hyperphosphorylation and locking the cell in a state of non-proliferation (G1 arrest).[2][8]

Signaling Pathway Overview

The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of intervention for this compound.

CDK46_Pathway cluster_0 Upstream Mitogenic Signals (Growth Factors, Ras, PI3K) cluster_1 CDK4/6 Complex Activation cluster_2 Rb-E2F Checkpoint Control cluster_3 Inhibitory Control Mitogens Growth Factors CyclinD Cyclin D (CCND1) Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) Rb_E2F Rb-E2F Complex (Active Checkpoint) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Rb_E2F->Rb Releases E2F G1_Arrest G1 Cell Cycle Arrest Rb_E2F->G1_Arrest Maintains Inhibitor This compound Inhibitor->CDK46 Inhibits p16 p16 (CDKN2A) p16->CDK46 Natural Inhibition

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Compound Profile and Synthesis

Chemical Properties
PropertyValueReference
IUPAC Name 4-(pyridin-2-yl)-1,3-thiazol-2-amine[9]
CAS Number 30235-26-8[9][10][11]
Molecular Formula C₈H₇N₃S[9]
Molecular Weight 177.23 g/mol [9]
Physical Form Solid[11]
Purity >90% (typical)[11]
General Synthesis Protocol

The synthesis of this compound is commonly achieved via a Hantzsch thiazole synthesis. The following protocol is a generalized procedure based on established methods.[10]

Materials:

  • 2-bromo-1-(2-pyridinyl)ethanone

  • Thiourea

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask, add 2-bromo-1-(2-pyridinyl)ethanone (1 equivalent) and thiourea (1 equivalent).

  • Add ethanol as the solvent (approx. 5 mL per mmol of reactant).

  • Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography.

  • Prepare a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 20:1:0.1 v/v).[10]

  • Load the crude product onto the column and elute with the mobile phase, collecting fractions.

  • Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Application Notes: Guiding Your Experimental Design

The Critical Choice of Proliferation Assay

A common pitfall in assessing the efficacy of cytostatic agents like CDK4/6 inhibitors is the choice of proliferation assay.

  • Metabolic Assays (e.g., CellTiter-Glo®, MTT): These assays measure cellular ATP levels or metabolic activity. When cells arrest in G1 due to CDK4/6 inhibition, they stop dividing but often continue to grow in size, leading to an increase in mitochondria and ATP production.[12][13] This cellular hypertrophy can mask a potent anti-proliferative effect, leading to a misleadingly high GI₅₀ value.[12][14]

  • DNA-Based/Cell Count Assays (e.g., CyQUANT®, Hoechst Staining, Direct Counting): These methods directly quantify the number of cells or total DNA content. Since they are not influenced by changes in cell size or metabolism, they provide a much more accurate measure of the cytostatic effect of G1-arresting agents.[13]

Recommendation: Prioritize DNA-based or direct cell counting assays for determining the anti-proliferative activity of this compound to ensure accurate and reliable data.

Essential Controls for Self-Validating Protocols
  • Positive Control Inhibitor: Use a well-characterized, clinically approved CDK4/6 inhibitor like Palbociclib or Ribociclib in parallel to benchmark the potency and effects of your test compound.

  • Vehicle Control: The compound should be dissolved in a solvent like DMSO. All experiments must include a vehicle-only control at the same final concentration used for the compound treatment.

  • Sensitive vs. Resistant Cell Lines: Employ cell lines with known genetic backgrounds.

    • Sensitive (RB-proficient): MCF-7 (ER+ Breast Cancer) is a classic model sensitive to CDK4/6 inhibition.[15]

    • Resistant (RB-deficient): Cell lines with loss-of-function mutations in RB1 (e.g., H1299 NSCLC cells, certain triple-negative breast cancer lines) should be resistant, as the primary target of the pathway is absent.[16] This is crucial for confirming on-target activity.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing a novel CDK4/6 inhibitor.

Workflow cluster_0 Step 1: Biochemical Potency & Selectivity cluster_1 Step 2: Cellular Anti-Proliferative Activity cluster_2 Step 3: On-Target Cellular Mechanism cluster_3 Step 4: Confirming Target Dependency Biochem In Vitro Kinase Assay (e.g., ADP-Glo) - Determine IC50 for CDK4/6 - Profile against other CDKs (1, 2, 9) Prolif Cell Proliferation Assay (DNA-based, e.g., CyQUANT) - Use RB-proficient cell lines (e.g., MCF-7) - Determine GI50 Biochem->Prolif Proceed if potent WB Western Blot - Confirm decrease in p-Rb (Ser780) Prolif->WB Validate mechanism Resistant Proliferation Assay in RB-deficient Cell Lines - Expect resistance (high GI50) Prolif->Resistant Confirm specificity FACS Flow Cytometry - Confirm G1 cell cycle arrest WB->FACS

Caption: Recommended experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to kinase inhibition.

Materials:

  • Recombinant CDK4/Cyclin D3 enzyme (e.g., BPS Bioscience, #40104)[17]

  • Rb-derived peptide substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound, serially diluted in DMSO

  • White, opaque 96-well assay plates

Procedure:

  • Prepare Kinase Reaction: In each well, add 5 µL of a 5x kinase reaction buffer containing the CDK4/Cyclin D3 enzyme and the Rb peptide substrate.

  • Add Inhibitor: Add 2.5 µL of the serially diluted this compound or control (DMSO vehicle, Palbociclib) to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of 100 µM ATP solution to each well to start the reaction.

  • Incubate: Gently mix and incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CyQUANT® Direct)

This protocol quantifies cell number based on staining of cellular DNA.

Materials:

  • RB-proficient cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium (e.g., EMEM + 10% FBS for MCF-7)

  • Black, clear-bottom 96-well cell culture plates

  • This compound, serially diluted

  • CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher)

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment: Add 100 µL of media containing 2x the final concentration of serially diluted this compound or controls.

  • Incubation: Incubate the plate for 72-96 hours under standard cell culture conditions (37°C, 5% CO₂). The longer incubation period allows for the cytostatic effect to become apparent over multiple cell doublings.

  • Assay Reagent Preparation: Prepare the CyQUANT® Direct reagent according to the manufacturer's protocol.

  • Staining: Remove the plate from the incubator. Add 100 µL of the prepared CyQUANT® reagent to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Read Plate: Measure fluorescence using a microplate reader with appropriate filters (e.g., 480 nm excitation / 535 nm emission).

  • Data Analysis: Calculate percent growth inhibition relative to DMSO-treated controls. Plot the data and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Protocol 3: Western Blot for Rb Phosphorylation

This protocol confirms that the compound inhibits CDK4/6 activity within the cell by measuring the phosphorylation of its direct substrate, Rb.

Materials:

  • RB-proficient cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: anti-Phospho-Rb (Ser780), anti-Total Rb, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantify Protein: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-Phospho-Rb, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for Total Rb and GAPDH to ensure equal protein loading and to assess the specific decrease in the phosphorylated form of Rb.

References

  • Alvarez-Fernandez, M., & Malumbres, M. (2020). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 13(1), 1-15. Available at: [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available at: [Link]

  • Zheng, X., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1374-1393. Available at: [Link]

  • Gopalakrishnan, R., et al. (2019). CDK4/6 inhibition in cancer: the cell cycle splicing connection. Cell Cycle, 18(22), 3071-3079. Available at: [Link]

  • Tadesse, S., et al. (2021). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. Molecules, 26(16), 4978. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. Retrieved from [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. Available at: [Link]

  • Drobnitzky, N., et al. (2020). The role of CDK6 in cancer. Cancers, 12(9), 2496. Available at: [Link]

  • Li, Z., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-16. Available at: [Link]

  • Ali, A., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Available at: [Link]

  • Foy, R., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link]

  • Brand, M., et al. (2023). Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Nature Cancer, 4(5), 717-734. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 847-859. Available at: [Link]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Breast Cancer, 10(1), 19. Available at: [Link]

  • ResearchGate. (2024). (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Available at: [Link]

  • Utami, M., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 23505. Available at: [Link]

  • Franco, J., et al. (2020). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Molecular & Cellular Oncology, 7(3), 1738302. Available at: [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11211. Available at: [Link]

  • Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 47(25), 6363-6372. Available at: [Link]

  • Kettner, N. M., et al. (2016). Therapeutic Challenge with a CDK4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer. Clinical Cancer Research, 22(19), 4896-4906. Available at: [Link]

  • Scientific Reports. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Retrieved from [Link]

  • Spring, L. M., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. American Society of Clinical Oncology Educational Book, (40), 1-14. Available at: [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. Retrieved from [Link]

  • MDPI. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • Bilodeau, M. T., et al. (2003). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 2925-2928. Available at: [Link]

  • ResearchGate. (2011). (PDF) Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. Available at: [Link]

Sources

Application Notes and Protocols for 4-Pyridin-2-yl-thiazol-2-ylamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle Engine in Oncology

The aberrant proliferation of cancer cells is fundamentally a disease of the cell cycle. A family of serine/threonine kinases known as cyclin-dependent kinases (CDKs) act as the central engine of cell cycle progression. The 4-Pyridin-2-yl-thiazol-2-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a potent and selective class of inhibitors targeting CDK4 and CDK6. These kinases, in complex with their regulatory partners, Cyclin D, are critical gatekeepers of the G1-S phase transition.[1][2][3] By phosphorylating the Retinoblastoma (Rb) tumor suppressor protein, the CDK4/6-Cyclin D complex liberates E2F transcription factors, initiating the gene expression program required for DNA replication and cell division.[3]

In many cancers, including hormone receptor-positive (HR+) breast cancer, various leukemias, and melanomas, the CDK4/6-Rb pathway is frequently dysregulated, leading to uncontrolled cell proliferation.[4] Derivatives of this compound have been meticulously designed to fit into the ATP-binding pocket of CDK4 and CDK6, effectively blocking their kinase activity.[1][2] This inhibition prevents Rb phosphorylation, maintains its suppressive function, and ultimately induces a G1 cell cycle arrest, thereby halting tumor cell growth.

These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs. We will delve into the mechanistic basis of their action and provide detailed, field-proven protocols for their evaluation in a cancer research setting.

Mechanism of Action: The CDK4/6-Rb Signaling Axis

The primary mechanism of action for this compound derivatives is the competitive inhibition of the ATP-binding site of both CDK4 and CDK6. This targeted intervention restores the checkpoint control at the G1 phase of the cell cycle.

CDK46_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Growth Factors) cluster_1 G1 Phase Regulation cluster_2 S Phase Entry Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Activates Rb Active Rb (Hypophosphorylated) CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F pRb Inactive pRb (Hyperphosphorylated) Rb->pRb E2F E2F E2F->Rb_E2F Gene_Expression S-Phase Gene Transcription E2F->Gene_Expression pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (DNA Replication) Gene_Expression->Cell_Cycle_Progression Inhibitor This compound Derivative Inhibitor->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory and anti-proliferative activities of a representative 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78), demonstrating its high potency and selectivity.[2][5]

ParameterTarget/Cell LineValueDescription
Ki CDK41 nMInhibition constant, a measure of binding affinity. Lower values indicate higher potency.
Ki CDK634 nMInhibition constant for the secondary target kinase.
Selectivity CDK4 vs. other CDKs>100-foldRatio of Ki values, indicating high selectivity for the intended targets.
GI50 MV4-11 (Leukemia)23 nMThe concentration that causes 50% inhibition of cell proliferation.[2]
IC50 HL-60 (Leukemia)0.57 µMThe concentration that causes 50% inhibition of cellular activity for a related derivative.[6]

Experimental Protocols

The following protocols are foundational for characterizing the anticancer effects of this compound derivatives.

Protocol 1: Cell Viability Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]

Materials:

  • Cancer cell lines of interest (e.g., MV4-11, MCF-7, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative, dissolved in DMSO to a stock concentration of 10-50 mM

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. A suggested starting range is 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "medium only" wells for background control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well.[8]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀/IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: As CDK4/6 inhibitors are expected to induce G1 arrest, it is crucial to validate this mechanism. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[1] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation and quantification of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[1][9]

Materials:

  • Treated and control cells from culture

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[9]

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells in 6-well plates and treat with the this compound derivative at relevant concentrations (e.g., 1x and 5x GI₅₀) for 24-48 hours.

  • Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6][9]

  • Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol.[6]

  • Wash the cell pellet once with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.[6]

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Protocol 3: Western Blotting for Rb Phosphorylation

Scientific Rationale: To confirm that the compound inhibits CDK4/6 kinase activity within the cell, it is essential to measure the phosphorylation status of its direct downstream target, the Rb protein. A successful CDK4/6 inhibitor will lead to a decrease in hyperphosphorylated Rb (p-Rb).[10][11] Western blotting allows for the specific detection and relative quantification of both total Rb and its phosphorylated forms.[5]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells with the compound for a defined period (e.g., 6-24 hours). Wash cells with cold PBS and lyse on ice using supplemented lysis buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-Rb signal to the total Rb signal to determine the specific effect on phosphorylation.

Workflow_Diagram cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy A 1. Cell Viability (MTT Assay) B 2. Mechanism Validation (Cell Cycle Analysis) A->B Determine GI₅₀ C 3. Target Engagement (Western Blot for p-Rb) B->C Confirm G1 Arrest D 4. Tumor Xenograft Model (Efficacy & Tolerability) C->D Validate Cellular MOA

Caption: A logical workflow for evaluating a novel CDK4/6 inhibitor.

Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model

Scientific Rationale: While in vitro assays are crucial, demonstrating anti-tumor activity in a living organism is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, allow for the evaluation of a compound's efficacy, pharmacodynamics, and overall tolerability in a complex biological system.[2][12][13]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (e.g., MV4-11, MCF-7)

  • Matrigel (optional, for some cell lines)

  • This compound derivative

  • Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-10 million cells in 100-200 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).

  • Randomization and Dosing: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[2]

  • Prepare the dosing formulation of the compound in the vehicle.

  • Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).[2]

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for weighing and potential downstream pharmacodynamic analysis (e.g., Western blotting for p-Rb).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the development of targeted anticancer agents. The protocols outlined here provide a robust framework for the preclinical evaluation of novel derivatives, from initial cellular viability screening to in vivo efficacy studies. By systematically assessing cytotoxicity, confirming the on-target mechanism of G1 cell cycle arrest, and demonstrating tumor growth inhibition, researchers can confidently advance promising candidates through the drug discovery pipeline. Future work may involve exploring combination therapies, investigating mechanisms of resistance, and expanding the application of these potent inhibitors to other cancer types where the CDK4/6 pathway is a key driver of malignancy.

References

  • Tadesse, S., Yu, M., Mekonnen, L. B., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

  • Matiichuk, V., Klenina, O., Gzella, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1388. [Link]

  • Tadesse, S., Yu, M., Mekonnen, L. B., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ACS Publications. [Link]

  • Tadesse, S., Islam, S., Yu, M., et al. (2020). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. [Link]

  • Nguyen, T. T. T., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC - NIH. [Link]

  • Bourseau-Guilmain, E., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. (2025). ResearchGate. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Publishing. [Link]

  • An, Z. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. [Link]

  • Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. (n.d.). ResearchGate. [Link]

  • Brand, M., et al. (2023). Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. NIH. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • (A) A Western blot analysis shows the expression of Rb and phospho-Rb... (n.d.). ResearchGate. [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Nature. [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (n.d.). Scientific Reports. [Link]

  • Spring, L. M., et al. (2015). The Role of CDK4/6 Inhibition in Breast Cancer. The Oncologist. [Link]

Sources

Application Note & Protocol: Laboratory Synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are integral to numerous pharmacologically active molecules, serving as scaffolds for anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This protocol details the synthesis via the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[4][5] We offer a step-by-step experimental procedure, a detailed mechanistic explanation, safety protocols, and data presentation guidelines tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3][6] Its ability to engage in various non-covalent interactions makes it an effective pharmacophore. When functionalized with a pyridine ring, as in 4-(Pyridin-2-yl)thiazol-2-ylamine, the resulting molecule combines the structural features of two important pharmacophoric groups, enhancing its potential for biological activity, including kinase inhibition and antibacterial action.[7][8]

The synthesis of this class of compounds is most reliably achieved through the Hantzsch thiazole synthesis, first reported in 1887.[5] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For the target molecule, the specific reactants are 2-bromo-1-(pyridin-2-yl)ethanone and thiourea. This method is favored for its high yields, operational simplicity, and the ready availability of starting materials.[4][9]

Synthetic Strategy and Mechanism

The chosen synthetic pathway is the classic Hantzsch condensation reaction. The core logic is the formation of the five-membered thiazole ring by constructing C-S and C=N bonds in a sequential manner.

Overall Reaction:

Sources

Application Notes & Protocols: In Vitro Kinase Assay for 4-Pyridin-2-yl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-pyridin-2-yl-thiazol-2-ylamine represents a core chemical scaffold from which numerous potent and selective kinase inhibitors have been developed. Derivatives of this molecule have shown significant inhibitory activity against key regulators of the cell cycle and angiogenesis, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] This document provides a comprehensive guide to performing a robust in vitro kinase assay to characterize the inhibitory potential of this compound and its analogues. We present a detailed, optimized protocol for a luminescence-based assay targeting CDK4/Cyclin D1, a critical complex in cell cycle regulation, and discuss adaptable principles for other relevant kinases.

Introduction: The Scientific Rationale

Kinases are a fundamental class of enzymes that catalyze the phosphorylation of specific substrates, a process that acts as a molecular switch for a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6] The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, a close relative of the topic compound, has been successfully optimized to yield highly potent and selective inhibitors of CDK4 and CDK6, which are crucial for the G1-S phase transition of the cell cycle.[1][7]

An in vitro kinase assay is the foundational experiment in the drug discovery cascade for such compounds. It provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[8] This allows for the precise determination of key quantitative metrics like the half-maximal inhibitory concentration (IC50), which is essential for structure-activity relationship (SAR) studies and for guiding medicinal chemistry efforts.[9]

This guide will focus on a luminescence-based assay format, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10] This method is highly sensitive, amenable to high-throughput screening (HTS), and avoids the safety and disposal concerns associated with traditional radiometric assays.[8][11]

Featured Kinase Signaling Pathway: CDK4/Cyclin D1 in Cell Cycle Control

The CDK4/Cyclin D complex is a central engine of the cell cycle. In response to mitogenic signals, Cyclin D proteins are synthesized and bind to CDK4 (or its homolog CDK6).[3] This binding activates CDK4, which then phosphorylates the Retinoblastoma (Rb) protein.[4][6] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and progression into the S phase.[5][7] Inhibiting CDK4 prevents Rb phosphorylation, thereby maintaining the cell in the G1 phase and halting proliferation.[2][3]

CDK4_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD stimulates CDK4_CyclinD Active CDK4/ Cyclin D Complex CyclinD->CDK4_CyclinD activates Rb Rb CDK4_CyclinD->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases S_Phase S-Phase Gene Transcription E2F->S_Phase activates Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor 4-Pyridin-2-yl- thiazol-2-ylamine Inhibitor->CDK4_CyclinD inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Prep_Cmpd 1. Prepare Compound Serial Dilutions Add_Cmpd 4. Add Compound/DMSO to Plate (1 µL) Prep_Cmpd->Add_Cmpd Prep_Enz 2. Prepare Enzyme Working Solution Add_Enz 5. Add Enzyme to Plate (2 µL) Prep_Enz->Add_Enz Prep_Sub 3. Prepare Substrate/ATP Master Mix Add_Sub_ATP 6. Add Substrate/ATP Mix to Initiate Reaction (2 µL) Prep_Sub->Add_Sub_ATP Add_Cmpd->Add_Enz Add_Enz->Add_Sub_ATP Incubate_Kinase 7. Incubate at RT (60 min) Add_Sub_ATP->Incubate_Kinase Add_ADP_Glo 8. Add ADP-Glo™ Reagent (5 µL) Incubate_Kinase->Add_ADP_Glo Incubate_1 9. Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detect 10. Add Kinase Detection Reagent (10 µL) Incubate_1->Add_Detect Incubate_2 11. Incubate at RT (30 min) Add_Detect->Incubate_2 Read_Lum 12. Read Luminescence Incubate_2->Read_Lum AuroraA_Pathway G2_Phase G2 Phase AuroraA_Activation Aurora A Activation (at Centrosome) G2_Phase->AuroraA_Activation Centrosome_Mat Centrosome Maturation & Separation AuroraA_Activation->Centrosome_Mat Spindle_Assembly Bipolar Spindle Assembly AuroraA_Activation->Spindle_Assembly Mitosis Proper Mitotic Progression Centrosome_Mat->Mitosis Spindle_Assembly->Mitosis Inhibitor 4-Pyridin-2-yl- thiazol-2-ylamine Inhibitor->AuroraA_Activation inhibits

References

Application Notes & Protocols for Cell-Based Assays Using 4-Pyridin-2-yl-thiazol-2-ylamine (Dasatinib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

4-Pyridin-2-yl-thiazol-2-ylamine, more commonly known as Dasatinib, is a potent, second-generation small-molecule inhibitor of multiple tyrosine kinases.[1] It is a cornerstone compound in both cancer research and clinical practice, primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] Dasatinib's mechanism of action involves blocking the activity of abnormal proteins that signal cancer cells to multiply, thereby helping to stop their spread.[2]

Unlike first-generation inhibitors such as Imatinib, which preferentially bind to the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations.[4][5] This characteristic contributes to its enhanced potency and its ability to overcome resistance mechanisms that emerge from kinase domain mutations.[5]

The primary target of Dasatinib is the BCR-ABL fusion protein, the hallmark of CML.[4] However, its therapeutic and research applications are broadened by its potent inhibitory activity against a panel of other kinases, including the SRC family kinases (SFK) such as SRC, LCK, and LYN, as well as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][5] This multi-targeted profile makes Dasatinib a critical tool for investigating various signaling pathways involved in cell proliferation, survival, migration, and invasion.[4][6]

These application notes provide a comprehensive guide to utilizing Dasatinib in fundamental cell-based assays to explore its mechanism of action, determine its efficacy, and validate its molecular targets.

Mechanism of Action: Multi-Kinase Inhibition

Dasatinib exerts its biological effects by competing with adenosine triphosphate (ATP) for the binding site on the kinase domain of its targets. This blockade prevents the phosphorylation of downstream substrates, disrupting the signaling cascades that drive malignant cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[4] The inhibition of SFKs is particularly significant, as these kinases are key regulators of cellular processes like adhesion, migration, and invasion, which are critical to metastasis.[6]

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFRβ Downstream Downstream Signaling Pathways PDGFRB->Downstream cKIT c-KIT cKIT->Downstream EPHA2 EphA2 EPHA2->Downstream BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Downstream SFK SRC Family Kinases (SRC, LYN, LCK) SFK->Downstream Proliferation Proliferation & Survival Downstream->Proliferation Migration Migration & Invasion Downstream->Migration Apoptosis Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->PDGFRB Dasatinib->cKIT Dasatinib->EPHA2 Dasatinib->BCR_ABL Dasatinib->SFK

Caption: Dasatinib's multi-targeted inhibition of key tyrosine kinases.

Quantitative Data: Efficacy Across Various Cell Lines

The potency of Dasatinib, typically measured as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), varies across different cell lines. This variability is influenced by the specific kinase dependencies of each cell line. The table below summarizes reported IC50/GI50 values from various studies.

Cell LineCancer TypeIC50 / GI50 (nM)Reference
Mo7e-KitD816HAcute Myeloid Leukemia5[7]
4T1Murine Breast Cancer14[8]
Human T-cells (PBMCs)Normal T-cells2.8[9]
Neuroblastoma Lines (various)NeuroblastomaSub-micromolar range[10]
NCI-H1975Lung Cancer950[11]
MDA-MB-231Breast Cancer6100 (6.1 µM)[8]
MCF-7Breast Cancer>10,000 (>10 µM)[8]

Note: IC50 and GI50 values are highly dependent on experimental conditions, such as incubation time and the specific assay used (e.g., MTT, MTS, CellTiter-Glo).[12][13] Researchers should establish these values empirically in their own systems.

Experimental Protocols & Workflows

A logical workflow for characterizing the effects of Dasatinib involves sequentially assessing its impact on cell viability, confirming its engagement with the intended molecular target, and then evaluating its effect on a relevant cancer cell phenotype, such as migration.

Caption: General experimental workflow for target validation using Dasatinib.

Protocol 1: Cell Viability / Proliferation Assay (MTT/MTS)

Objective: To determine the concentration of Dasatinib that inhibits cell growth by 50% (GI50), establishing a dose-response curve.

Principle: MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to a colored formazan product, which is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line of interest (e.g., K562 for BCR-ABL, MDA-MB-231 for SRC)

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Dasatinib (stock solution in DMSO, e.g., 10 mM)

  • MTT or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for attachment.[12]

  • Drug Treatment: Prepare serial dilutions of Dasatinib in complete medium. A common starting range is from 1 nM to 20 µM.[14] Remove the old medium from the wells and add 100 µL of the Dasatinib dilutions.

    • Causality Insight: Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) to ensure the solvent does not affect cell viability.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[14] The duration should be sufficient for the cells in the control wells to undergo several divisions.

  • Assay Development: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 1 to 4 hours at 37°C.[12] If using MTT, an additional step to solubilize the formazan crystals with DMSO or a solubilization buffer is required.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the Dasatinib concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI50 value.

Protocol 2: Western Blot for Target Phosphorylation

Objective: To provide direct evidence of target engagement by measuring the phosphorylation status of key kinases (e.g., BCR-ABL, SRC) and their downstream substrates (e.g., CrkL).

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can determine if a kinase inhibitor is blocking the phosphorylation of its target.[13]

Materials:

  • 6-well plates

  • Dasatinib

  • Cold PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-phospho-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Dasatinib at various concentrations (e.g., ranging from 10 nM to 1 µM) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.[7]

    • Causality Insight: Use concentrations at and below the GI50 to ensure that observed changes in phosphorylation are due to direct kinase inhibition and not a secondary consequence of widespread cell death.

  • Lysis: Wash cells with cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-SRC) and a loading control (e.g., β-actin) to confirm that changes in the phospho-signal are not due to changes in the total amount of protein loaded.

Protocol 3: Cell Migration (Wound Healing / Scratch) Assay

Objective: To assess the functional impact of Dasatinib on cell motility, a process heavily regulated by the SRC family of kinases.[6]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored by microscopy. An effective inhibitor of migration will delay or prevent wound closure.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Dasatinib

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a fully confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, make a straight scratch across the center of the well.

    • Causality Insight: Be gentle to avoid detaching the entire cell sheet. The goal is a clean, cell-free gap. Wash gently with PBS to remove dislodged cells.

  • Treatment: Replace the medium with fresh medium containing Dasatinib at non-toxic concentrations (well below the GI50 determined in Protocol 1).[12] Also, include a vehicle control.

  • Imaging: Immediately capture an image of the wound (T=0). Place the plate back in the incubator.

  • Monitoring: Acquire images of the same field of view at regular intervals (e.g., 8, 16, and 24 hours).[15]

  • Analysis: Measure the area of the cell-free gap at each time point for each condition. The rate of wound closure can be calculated and compared between the treated and control groups.

    • Formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

Off-Target Considerations and Safety Profiling

While Dasatinib is a powerful research tool and therapeutic, its multi-targeted nature means it has known "off-target" effects that can be relevant in experimental design and data interpretation. For drug development professionals, understanding these is critical. For example, Dasatinib can interfere with bone homeostasis and platelet function, effects likely mediated by its inhibition of SFKs and PDGFR.[16][17] When designing experiments, particularly in vivo studies, these potential systemic effects should be considered. Assays to monitor platelet aggregation or bone cell (osteoblast/osteoclast) activity may be relevant for advanced preclinical safety profiling.[16]

References

  • BenchChem. (2025).
  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?
  • MedlinePlus. (2025). Dasatinib: MedlinePlus Drug Information. U.S.
  • Cancer Research UK. (n.d.).
  • ChemicalBook. (2024). Dasatinib: Mechanism of action and Safety. ChemicalBook.
  • Gnoni, A., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research.
  • Dos Santos, C., et al. (2008). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia.
  • Zhirnov, A. S., et al. (2015). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. Cancer Biology & Therapy.
  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib...
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Summary of cell line IC 50 values and responses to dasatinib.
  • Weigelt, B., et al. (2003).
  • BenchChem. (2025).
  • Kim, S., et al. (2019). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments.
  • Song, L., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology.
  • BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
  • Galdiero, S., et al. (2013). Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments.
  • Song, L., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology.
  • Schade, A. E., et al. (2008).
  • D'Angelo, E., et al. (2023). Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures.
  • Pemmaraju, N., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Cancer.
  • Nagy, B., et al. (2019). Dasatinib Inhibits Procoagulant and Clot Retracting Activities of Human Platelets.
  • Rix, U., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.
  • Kim, H. S., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers.
  • Cross, N. C. P., et al. (2011). Guidelines for the measurement of BCR-ABL1 transcripts in chronic myeloid leukaemia.
  • PDF. (2025).
  • He, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Wang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.
  • MLL Munich Leukemia Laboratory. (2019).
  • Request PDF. (n.d.). Guidelines for the measurement of BCR-ABL1 transcripts in chronic myeloid leukaemia.
  • AAPC. (n.d.). BCR-ABL1 Testing for Chronic Myeloid Leukemia. AAPC.
  • Kaya, B., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

Sources

Application Notes and Protocols: The 4-(Pyridin-2-yl)thiazol-2-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-(pyridin-2-yl)thiazol-2-amine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique electronic properties and three-dimensional structure enable potent and selective interactions with the ATP-binding pockets of various protein kinases. This guide provides an in-depth exploration of this scaffold, focusing on its most prominent application as a potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle frequently dysregulated in cancer. We will dissect the underlying mechanism of action, present structure-activity relationship (SAR) data from key derivatives, and provide detailed, field-proven protocols for the in vitro evaluation of novel compounds based on this versatile framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 4-(pyridin-2-yl)thiazol-2-amine scaffold.

The Scientific Rationale: A Privileged Scaffold for Kinase Inhibition

The convergence of a pyridine ring and an aminothiazole moiety creates a bicyclic system with a specific arrangement of hydrogen bond donors and acceptors. This configuration is highly adept at mimicking the adenine region of ATP, allowing it to function as a competitive inhibitor at the kinase hinge region—a common mechanism for many successful kinase inhibitor drugs. While this scaffold has been explored for various targets, its most significant impact has been in the development of inhibitors for CDK4 and CDK6.

Mechanism of Action: Targeting the Cell Cycle Engine

In normal cell cycle progression, mitogenic signals stimulate the production of D-type cyclins, which then form active complexes with CDK4 and CDK6.[1] This active complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[2] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (synthesis) phase.[1][2]

In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Derivatives of the 4-(pyridin-2-yl)thiazol-2-amine scaffold are designed to inhibit the kinase activity of the CDK4/6-Cyclin D complex. This action prevents the phosphorylation of Rb, keeping it bound to E2F and thereby inducing a G1 cell cycle arrest, which halts tumor growth.[1]

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD Upregulates CDK46_CyclinD Active Complex: CDK4/6-Cyclin D CyclinD->CDK46_CyclinD CDK46 CDK4 / CDK6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F Phosphorylates Rb pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Inhibitor 4-(pyridin-2-yl)thiazol-2-amine Derivatives Inhibitor->CDK46_CyclinD INHIBITS

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition.

Key Derivatives and In Vitro Activity

While 4-(pyridin-2-yl)thiazol-2-amine is the foundational core, medicinal chemistry efforts have led to highly potent derivatives, most notably the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series.[3][4] These compounds incorporate a pyrimidine ring that enhances interactions within the kinase active site. Optimization of this scaffold has yielded orally bioavailable drug candidates with excellent potency and selectivity for CDK4/6 over other kinases.[3]

Quantitative Data: In Vitro Kinase and Antiproliferative Activity

The following table summarizes the in vitro activity of representative compounds from a key study, demonstrating their high potency against CDK4 and CDK6 and their effectiveness in inhibiting the proliferation of the MV4-11 acute myeloid leukemia cell line.[1][4] Palbociclib, an FDA-approved CDK4/6 inhibitor, is included for comparison.

Compound IDCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)CDK1 Kᵢ (µM)CDK2 Kᵢ (µM)CDK9 Kᵢ (µM)MV4-11 GI₅₀ (nM)
78 134>5>5>523
83 25>5>5>532
Palbociclib 327>5>5>550
Data synthesized from Tadesse et al., J Med Chem, 2017.[3][4]
Kᵢ (Inhibition constant) is a measure of binding affinity. GI₅₀ (Growth Inhibition 50) is the concentration causing 50% inhibition of cell proliferation.

Expert Interpretation: The data clearly show that compounds 78 and 83 are exceptionally potent inhibitors of CDK4 and CDK6, with Kᵢ values in the low nanomolar range. Critically, they exhibit high selectivity, with minimal to no activity against other key cell cycle kinases like CDK1, CDK2, and CDK9 at concentrations up to 5 µM.[1][4] This selectivity is paramount for minimizing off-target effects and associated toxicities. Their potent antiproliferative activity in the MV4-11 cell line confirms that their biochemical potency translates to a cellular effect.[4]

Experimental Protocols for Compound Evaluation

The following protocols provide a robust framework for characterizing novel inhibitors based on the 4-(pyridin-2-yl)thiazol-2-amine scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Kinase_Assay_Workflow start Start prep 1. Reagent Preparation (Kinase, Substrate, Buffer, ATP) start->prep dilute 2. Serial Dilution of Test Compound in DMSO prep->dilute plate 3. Plate Components - Kinase - Substrate Peptide - Diluted Compound dilute->plate initiate 4. Initiate Reaction (Add ATP Solution) plate->initiate incubate 5. Incubate at 30°C (e.g., 60 minutes) initiate->incubate stop 6. Stop Reaction (Add EDTA Solution) incubate->stop detect 7. Detect Signal (e.g., Luminescence, Fluorescence) stop->detect analyze 8. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC₅₀) detect->analyze end_node End analyze->end_node

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial 3-fold dilutions in DMSO to create a 10-point concentration curve.

    • Kinase/Substrate Mix: Dilute the purified active kinase (e.g., CDK4/CyclinD1) and its corresponding substrate peptide in kinase buffer to 2X the final desired concentration.

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer.

      • Scientist's Note (Causality): The ATP concentration is critical. It is often set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase. Using a concentration far above the Kₘ will make it more difficult for a competitive inhibitor to bind, leading to an artificially high IC₅₀ value.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the 2X Kinase/Substrate Mix to each well.

    • Transfer 25 nL of the serially diluted test compounds from the DMSO plate to the assay plate. Add 25 nL of DMSO for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a detection solution that contains EDTA (to chelate Mg²⁺ and stop the kinase) and the reagents to quantify the remaining ATP (e.g., using Promega's Kinase-Glo® luminescent assay).

    • Incubate for 10 minutes at room temperature for signal development.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the compound's GI₅₀.[5][6]

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed adhere 2. Incubate for 24h (Allow cells to adhere) seed->adhere treat 3. Treat with Serial Dilutions of Test Compound adhere->treat incubate 4. Incubate for 72h treat->incubate add_mtt 5. Add MTT Reagent (e.g., 10 µL/well) incubate->add_mtt incubate_mtt 6. Incubate for 2-4h (Allow formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Crystals (Add 100 µL DMSO) incubate_mtt->solubilize read 8. Read Absorbance (at 570 nm) solubilize->read analyze 9. Data Analysis (Calculate % Viability, Determine GI₅₀) read->analyze end_node End analyze->end_node

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 4-Pyridin-2-yl-thiazol-2-ylamine (PYRITHIAZOL-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 4-Pyridin-2-yl-thiazol-2-ylamine, herein designated PYRITHIAZOL-1, a novel small molecule inhibitor. Based on its structural motifs, PYRITHIAZOL-1 is hypothesized to be a potent inhibitor of the Janus Kinase (JAK) family, particularly JAK1 and JAK2. Dysregulation of the JAK-STAT signaling pathway is a cornerstone of the pathophysiology of numerous autoimmune diseases and myeloproliferative neoplasms (MPNs).[1][2] Therefore, this guide details the rationale, experimental design, and step-by-step protocols for assessing the therapeutic efficacy of PYRITHIAZOL-1 in two robust and clinically relevant murine models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and a JAK2V617F-driven model for myeloproliferative neoplasms.

Introduction: Therapeutic Rationale

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine and growth factor receptors. This signaling cascade, known as the JAK-STAT pathway, regulates a vast array of cellular processes, including hematopoiesis, immune cell development, and inflammation. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.

Constitutive activation of the JAK-STAT pathway, often due to gain-of-function mutations such as JAK2V617F, is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV) and essential thrombocythemia (ET).[3][4] This mutation is found in over 95% of PV patients and about 50-60% of ET and primary myelofibrosis (PMF) patients.[3] In autoimmune disorders like rheumatoid arthritis (RA), the pathway is over-activated by pro-inflammatory cytokines (e.g., IL-6, IFN-γ), leading to chronic inflammation and joint destruction.

PYRITHIAZOL-1, a this compound compound, is postulated to inhibit JAK1/JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This mechanism is expected to ameliorate disease phenotypes in both MPNs and RA. The following protocols are designed to rigorously test this hypothesis in validated animal models.


Figure 1: Hypothesized Mechanism of Action of PYRITHIAZOL-1

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6, EPO) Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression PYRITHIAZOL_1 PYRITHIAZOL-1 PYRITHIAZOL_1->JAK Inhibits

Caption: PYRITHIAZOL-1 inhibits JAK1/JAK2, blocking STAT phosphorylation.


Efficacy Evaluation in a Murine Model of Rheumatoid Arthritis

The Collagen-Induced Arthritis (CIA) model is the most widely used and well-characterized animal model for RA, sharing significant pathological and immunological features with the human disease.[5][6] It is ideal for evaluating the efficacy of novel anti-inflammatory agents.

Rationale for Model Selection
  • Clinical Relevance: The CIA model mimics key aspects of human RA, including synovitis, cartilage degradation, and bone erosion.

  • Validated Endpoints: The model offers a range of validated endpoints, including clinical scoring of paw swelling, histological analysis, and biomarker assessment, which are sensitive to therapeutic intervention.[7][8]

  • Predictive Validity: Efficacy in the CIA model has historically correlated well with clinical efficacy in RA patients for various drug classes, including JAK inhibitors.[7][9]

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Figure 2: Experimental Workflow for the CIA Model

CIA_Workflow acclimation Acclimation (1-2 weeks) immunization1 Day 0: Primary Immunization (Collagen + CFA) acclimation->immunization1 immunization2 Day 21: Booster Immunization (Collagen + IFA) immunization1->immunization2 onset Day 26-35: Arthritis Onset immunization2->onset treatment Treatment Initiation (PYRITHIAZOL-1 / Vehicle) onset->treatment monitoring Clinical Monitoring (3x weekly) treatment->monitoring termination Day 42-56: Study Termination monitoring->termination analysis Endpoint Analysis: Histology, Biomarkers termination->analysis

Caption: Workflow for induction and therapeutic evaluation in the CIA model.


Detailed Protocol: CIA in DBA/1J Mice

This protocol is adapted from established methodologies.[5][10][11]

Materials:

  • Male DBA/1J mice, 8-10 weeks old.[11]

  • Bovine or Chicken Type II Collagen (CII).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • PYRITHIAZOL-1, Vehicle Control, Positive Control (e.g., Methotrexate or a known JAK inhibitor).

  • Standard animal husbandry supplies.

Procedure:

  • Preparation of Emulsion (Day 0):

    • Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL overnight at 4°C.

    • Prepare a 1:1 emulsion of the CII solution with CFA (final concentration of M. tuberculosis should be 1 mg/mL).[10] Emulsify using two glass syringes connected by a Luer lock until a stable emulsion is formed (a drop does not disperse in water). Keep on ice.

  • Primary Immunization (Day 0):

    • Anesthetize mice (e.g., using isoflurane).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[10]

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the CII solution (2 mg/mL) with IFA.

    • Inject 100 µL of the booster emulsion intradermally at a site proximal to the initial injection.[10]

  • Treatment Initiation and Monitoring:

    • Begin daily clinical scoring around Day 24 to monitor for arthritis onset.

    • Once an animal reaches a predetermined clinical score (e.g., score of 1 in at least one paw), randomize it into a treatment group.

    • Administer PYRITHIAZOL-1 (at various doses), vehicle, or positive control daily via the desired route (e.g., oral gavage).

  • Efficacy Assessment:

    • Clinical Scoring: Score each paw 3 times weekly based on a 0-4 scale for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation/ankylosis). The maximum score per mouse is 16.[11]

    • Paw Thickness: Measure paw thickness using a digital caliper.

    • Histopathology (at termination): Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis (at termination): Collect blood for serum analysis of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assay.

Data Presentation and Interpretation

Summarize key efficacy data in tables for clear comparison between treatment groups.

Table 1: Example Efficacy Endpoints in the CIA Model

Group (n=10/group)Mean Clinical Score (Day 42)Mean Paw Thickness Change (mm, Day 42)Histology Score (Erosion)Serum IL-6 (pg/mL)
Vehicle Control10.5 ± 1.21.8 ± 0.33.5 ± 0.4150 ± 25
PYRITHIAZOL-1 (10 mg/kg)4.2 ± 0.80.7 ± 0.21.2 ± 0.365 ± 15
PYRITHIAZOL-1 (30 mg/kg)2.1 ± 0.50.3 ± 0.10.5 ± 0.230 ± 10
Positive Control2.5 ± 0.60.4 ± 0.10.7 ± 0.235 ± 12
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical.

A significant reduction in clinical scores, paw swelling, histological damage, and systemic cytokine levels by PYRITHIAZOL-1 would indicate potent anti-arthritic efficacy.[9]

Efficacy Evaluation in a Murine Model of Myeloproliferative Neoplasm

To assess the efficacy of PYRITHIAZOL-1 against JAK2-driven malignancies, a mouse model expressing the human JAK2V617F mutation is the gold standard.[2][3] These models recapitulate the key features of human MPNs, including erythrocytosis, leukocytosis, thrombocytosis, splenomegaly, and eventual myelofibrosis.[1][4]

Rationale for Model Selection
  • Genetic Fidelity: The JAK2V617F knock-in or bone marrow transplant models directly replicate the primary genetic driver of human MPNs.[2][4]

  • Disease Phenotype: These models develop a disease that closely mimics human PV or ET, providing a highly relevant system for testing targeted therapies.[1][3]

  • Translational Endpoints: Key endpoints such as hematological parameters, spleen size, and mutant allele burden are directly translatable to clinical trial endpoints for MPN therapies.[12][13]

Experimental Workflow: JAK2V617F Bone Marrow Transplant (BMT) Model
Figure 3: Experimental Workflow for the JAK2V617F BMT Model

BMT_Workflow donor_prep Harvest Bone Marrow from JAK2V617F Donor Mice transplant Day 0: Retro-orbital Injection of Donor Cells donor_prep->transplant recipient_prep Lethal Irradiation of Recipient Mice (e.g., C57BL/6) recipient_prep->transplant engraftment Weeks 1-4: Engraftment & Disease Development transplant->engraftment treatment Week 4: Treatment Initiation (PYRITHIAZOL-1 / Vehicle) engraftment->treatment monitoring Weekly Monitoring: CBC, Body Weight treatment->monitoring termination Week 8-12: Study Termination monitoring->termination analysis Endpoint Analysis: Spleen Weight, Histology, Allele Burden termination->analysis

Caption: Workflow for BMT model of MPN and therapeutic evaluation.


Detailed Protocol: JAK2V617F BMT Model

This protocol describes a common method for establishing MPN in mice.

Materials:

  • Donor mice: JAK2V617F transgenic or knock-in mice.

  • Recipient mice: Wild-type, syngeneic mice (e.g., C57BL/6), 8-10 weeks old, lethally irradiated.

  • PYRITHIAZOL-1, Vehicle Control, Positive Control (e.g., Ruxolitinib).

  • Hematology analyzer.

  • FACS and PCR reagents for chimerism and allele burden analysis.

Procedure:

  • Recipient Preparation:

    • Lethally irradiate recipient mice (e.g., 9.5 Gy total dose, split into two doses 4 hours apart) to ablate their native hematopoietic system.

  • Donor Cell Preparation (Day 0):

    • Euthanize JAK2V617F donor mice and harvest bone marrow from femurs and tibias under sterile conditions.

    • Create a single-cell suspension by flushing bones with media and passing through a cell strainer.

    • Count cells and resuspend in sterile saline or PBS.

  • Transplantation (Day 0):

    • Inject a defined number of donor bone marrow cells (e.g., 1-2 x 106 cells) into each irradiated recipient mouse via retro-orbital or tail vein injection.

  • Engraftment and Disease Development:

    • House mice in a sterile environment with antibiotic water for the first 2 weeks to prevent infection.

    • Monitor animal weight and health status.

    • At 4 weeks post-transplant, confirm disease establishment by performing a complete blood count (CBC) from peripheral blood. Expect to see elevated hematocrit, white blood cells, and/or platelets.[3]

  • Treatment and Efficacy Assessment:

    • Randomize mice with established disease into treatment groups.

    • Administer PYRITHIAZOL-1, vehicle, or positive control daily.

    • Hematology: Perform weekly CBCs to monitor red blood cells, hemoglobin, hematocrit, white blood cells, and platelets.

    • Spleen Size (at termination): Euthanize mice, and carefully excise and weigh the spleen. Splenomegaly is a key feature of MPN.[12]

    • Histopathology (at termination): Fix spleen and femur in formalin for H&E and reticulin staining to assess extramedullary hematopoiesis and bone marrow fibrosis.

    • JAK2V617F Allele Burden (at termination): Isolate genomic DNA from peripheral blood or bone marrow and quantify the percentage of mutant allele using quantitative PCR (qPCR) or digital droplet PCR (ddPCR). A reduction in allele burden is a key indicator of disease-modifying activity.[13]

Data Presentation and Interpretation

Table 2: Example Efficacy Endpoints in the JAK2V617F BMT Model

Group (n=8/group)Hematocrit (%)WBC (x109/L)Spleen Weight (mg)Mutant Allele Burden (%)
Vehicle Control68 ± 425 ± 3850 ± 7545 ± 5
PYRITHIAZOL-1 (30 mg/kg)52 ± 312 ± 2350 ± 5030 ± 4
PYRITHIAZOL-1 (60 mg/kg)45 ± 28 ± 1150 ± 3022 ± 3
Positive Control (Ruxolitinib)46 ± 39 ± 1180 ± 3525 ± 4
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical.

Successful treatment with PYRITHIAZOL-1 would be demonstrated by the normalization of blood counts, a significant reduction in spleen weight, and a decrease in the JAK2V617F mutant allele burden, indicating a direct effect on the malignant clone.[12][14]

Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the preclinical efficacy of PYRITHIAZOL-1 as a potential therapeutic for rheumatoid arthritis and myeloproliferative neoplasms. By utilizing the well-established CIA and JAK2V617F BMT models, researchers can generate comprehensive data on the compound's ability to modulate disease-relevant pathophysiology. Rigorous execution of these studies, with careful attention to the specified endpoints, will be critical in determining the translational potential of PYRITHIAZOL-1 and informing its progression into further development.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [URL: https://www.chondrex.com/documents/protocol-collagen-induced-arthritis-mouse.pdf]
  • Cyagen. Jak2*V617F Mouse Model for MPN Research. Cyagen. [URL: https://www.cyagen.com/us/en/community/jak2-v617f-mouse-model-for-mpn-research.html]
  • Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2008). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols, 3(4), 612–618. [URL: https://www.
  • Bendele, A. (2010). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(19), e29. [URL: https://bio-protocol.org/e29]
  • Gruber, T. A., & Waskow, C. (2015). A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(4), 781-783. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4374404/]
  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [URL: https://www.amsbio.com/collagen-induced-arthritis-cia-induction-protocol]
  • Verstovsek, S. (2017). Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs). Current Protocols in Pharmacology, 78, 14.37.1–14.37.17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5654573/]
  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. [URL: https://www.
  • Grisouard, J., & Skoda, R. C. (2010). Myeloproliferative neoplasm induced by constitutive expression of JAK2V617F in knock-in mice. Blood, 115(13), 2757–2767. [URL: https://ashpublications.
  • Hobbs, A. L., & Skoda, R. C. (2013). Hemostatic disorders in a JAK2V617F-driven mouse model of myeloproliferative neoplasm. Blood, 122(1), 86–95. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3701594/]
  • Meyer, S. C., & Levine, R. L. (2021). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. JCI Insight, 6(15), e149203. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8410014/]
  • Meyer, S. C., Keller, M. D., Woods, B. A., & Levine, R. L. (2018). Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms. Blood, 131(18), 2046–2058. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5934293/]
  • Meyer, S. C., & Levine, R. L. (2018). Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms. Blood, 131(18), 2046–2058. [URL: https://ashpublications.org/blood/article/131/18/2046/36730/Improved-targeting-of-JAK2-leads-to-increased]
  • Mullally, A., & Levine, R. L. (2020). A new mouse model highlights the need for better JAK inhibitors in myeloproliferative neoplasms. Cancer Discovery, 10(4), 494–496. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7124962/]
  • Fridman, J. S., Scherle, P. A., Collins, R., et al. (2010). Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. The Journal of Immunology, 184(9), 5298–5307. [URL: https://www.jimmunol.org/content/184/9/5298]
  • Zhang, N., Zhang, C., Wang, Z., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Journal of Inflammation Research, 14, 2039–2052. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8148816/]
  • Malemud, C. J. (2023). Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways. International Journal of Molecular Sciences, 24(13), 10815. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10342081/]

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing molecular docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, a class of compounds with demonstrated potential as kinase inhibitors.[1] The protocol herein is designed to be a practical, step-by-step resource for researchers aiming to elucidate the binding modes and predict the binding affinities of these derivatives with their target kinases. By integrating established computational techniques with a robust validation framework, this guide ensures a high degree of scientific rigor. The methodologies described are grounded in widely accepted practices and are supported by references to authoritative literature.

Introduction: The Rationale for Docking 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of selective and potent kinase inhibitors is a major focus of modern drug discovery.[2][3]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein kinase.[3] This technique is instrumental in:

  • Predicting Binding Conformations: Understanding the three-dimensional arrangement of the ligand within the active site of the kinase.

  • Estimating Binding Affinity: Calculating a score that reflects the strength of the interaction between the ligand and the receptor.[4]

  • Structure-Activity Relationship (SAR) Studies: Elucidating how chemical modifications to the ligand affect its binding to the target.

  • Virtual Screening: Efficiently screening large libraries of compounds to identify potential new inhibitors.

This guide will focus on the practical application of molecular docking to study the interaction of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with a representative kinase target.

Pre-Docking Preparations: Setting the Stage for Accurate Simulations

The accuracy of molecular docking results is highly dependent on the quality of the input structures.[5][6] Therefore, meticulous preparation of both the protein receptor and the small molecule ligands is a critical first step.

Protein Receptor Preparation

The initial step involves obtaining a high-resolution crystal structure of the target kinase. The Protein Data Bank (PDB) is the primary repository for these structures. For this protocol, we will use a representative cyclin-dependent kinase (CDK) as our target, given that derivatives of this class have shown inhibitory activity against CDKs.[1]

Protocol 1: Protein Preparation

  • Obtain the Protein Structure: Download the PDB file of the target kinase (e.g., from the RCSB PDB database).

  • Clean the PDB File: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[7][8] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[5][9]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are crucial for accurate hydrogen bond calculations.[8][10]

  • Assign Charges: Compute and assign partial charges to all atoms in the protein. Gasteiger charges are commonly used for this purpose.[11]

  • Save the Prepared Protein: Save the cleaned and prepared protein in the PDBQT file format, which is required by AutoDock Vina.[6][12]

Ligand Preparation

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to be docked must also be prepared. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol 2: Ligand Preparation

  • Generate 2D Structures: Draw the 2D structures of the derivatives using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structures to 3D. This can be done using software like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) in the ligand.[11] This is a critical step as it determines the conformational flexibility of the molecule during docking.[11]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT file format.[11][12]

The Docking Workflow: From Grid Generation to Simulation

With the protein and ligands prepared, the next stage is to perform the molecular docking simulation. This protocol will utilize AutoDock Vina, a widely used and validated docking program.

Grid Box Generation

The first step in the docking process is to define the search space for the ligand on the protein surface. This is done by creating a "grid box" that encompasses the active site of the kinase.[13][14][15]

Protocol 3: Grid Box Generation

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.[14][16]

  • Define Grid Box Dimensions: Using AutoDock Tools (ADT), define the center and dimensions (x, y, z) of the grid box to cover the entire active site.[8][15][17] It is important to ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally expensive.[16]

  • Generate the Grid Parameter File: Save the grid box parameters in a grid parameter file (.gpf).[8]

Running the Docking Simulation

Once the grid box is defined, the docking simulation can be executed using AutoDock Vina.

Protocol 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file that specifies the paths to the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt) files, as well as the grid box parameters.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[18]

Post-Docking Analysis and Validation: Interpreting the Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed and validated.[19][20][21]

Analysis of Binding Poses and Interactions

The primary output of a docking run is a set of predicted binding poses for each ligand. These poses should be visually inspected to understand the key interactions between the ligand and the protein.

Protocol 5: Analysis of Docking Results

  • Visualize the Docked Complex: Load the protein and the docked ligand poses into a molecular visualization program like PyMOL or Discovery Studio.[19]

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. 2D interaction diagrams can be generated using tools like LigPlot+ to visualize these interactions clearly.[20][22]

  • Compare with Known Inhibitors: If available, compare the binding mode of your derivatives with that of known inhibitors for the same target. This can provide confidence in the predicted binding pose.[23]

Interpreting Binding Affinity Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[4][18] These scores can be used to rank different derivatives and prioritize them for further experimental testing.

Table 1: Example Docking Results for 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives against CDK2

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Derivative 1-9.5LEU83, GLU81, LYS333
Derivative 2-8.9ILE10, VAL18, PHE802
Derivative 3-9.2ASP86, GLN131, LEU1344
Reference Inhibitor-10.1LEU83, LYS33, ASP1454
Validation of the Docking Protocol

It is essential to validate the docking protocol to ensure its reliability.[23][24][25] A common method is to perform a re-docking experiment.[23][24][26]

Protocol 6: Docking Protocol Validation

  • Extract the Co-crystallized Ligand: Take the PDB structure of the kinase with a known inhibitor bound.

  • Re-dock the Ligand: Remove the inhibitor and then dock it back into the active site using the same protocol.

  • Calculate RMSD: Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[23][24]

Visualizations and Workflow Diagrams

Visual aids are crucial for understanding the complex workflows in molecular docking.

Diagram 1: General Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PrepProtein Protein Preparation (Clean, Add H, Charges) PDB->PrepProtein Ligands Ligand Structures (2D) PrepLigand Ligand Preparation (3D, Minimize, Charges) Ligands->PrepLigand Grid Grid Box Generation PrepProtein->Grid Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Pose & Interaction Analysis Docking->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation SAR SAR & Lead Optimization Analysis->SAR

Caption: A flowchart illustrating the key stages of a molecular docking study.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the rational design of novel kinase inhibitors. The protocols and guidelines presented here provide a robust framework for conducting docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. By following these steps, researchers can gain valuable insights into the binding mechanisms of these compounds, guiding the synthesis and optimization of more potent and selective drug candidates. Future work may involve more advanced computational techniques such as molecular dynamics simulations to further refine the docking results and to study the dynamic behavior of the ligand-protein complex over time.

References

  • How to Analyze and Visualize Molecular Docking Results: A tutorial on using software like Molegro Virtual Docker and Discovery Studio for result analysis.
  • Molecular Docking Tutorial: A guide to using VMD, AutoDock Tools, and AutoDock 4.0.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. J Med Chem. 2017 Mar 9;60(5):1892-1915. Available at: [Link]

  • How to validate the molecular docking results? ResearchGate discussion on docking validation. Available at: [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. J Cancer Res Clin Oncol. 2024 Jun 10;150(6):302. Available at: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube tutorial on analyzing AutoDock results. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube tutorial on AutoDock Vina. Available at: [Link]

  • LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub repository for a grid box calculation tool. Available at: [Link]

  • AutoDock Tutorial. A basic tutorial on using AutoDock. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand? ResearchGate discussion on validation without a reference ligand. Available at: [Link]

  • How I can analyze and present docking results? Stack Exchange discussion on analyzing and presenting docking results. Available at: [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube tutorial on analyzing AutoDock results. Available at: [Link]

  • How to generate Autodock Grid Box? ResearchGate discussion on grid box generation. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS One. 2011; 6(8): e23215. Available at: [Link]

  • Generating grid box for Docking using Vina. YouTube tutorial on grid box generation for Vina. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube tutorial on ligand preparation for AutoDock. Available at: [Link]

  • Validation of docking performance in context of a structural water molecule-using model system. DiVA portal article on docking validation. Available at: [Link]

  • Preparing the protein and ligand for docking. A guide on preparing protein and ligand for docking with AutoDock Vina. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot guide to molecular docking. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. J Chem Inf Model. 2017 Jan 23; 57(1): 102–110. Available at: [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. J Cancer Res Clin Oncol. 2024 Jun 10;150(6):302. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Front Bioeng Biotechnol. 2020; 8: 512. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Adv. 2022, 12, 24043-24063. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Adv. 2022, 12, 24043-24063. Available at: [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube tutorial on AutoDock 4. Available at: [Link]

  • Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). Schrödinger TV tutorial on receptor grid generation. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. A Medium article on AutoDock4. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube tutorial on AutoDock Vina. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine is most commonly achieved via the Hantzsch thiazole synthesis, a robust and well-established method for forming the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For our target molecule, the specific reactants are 2-bromo-1-(pyridin-2-yl)ethanone and thiourea. While the reaction is generally reliable, several factors can lead to diminished yields, challenging purifications, and inconsistent results. This guide provides a structured approach to identifying and resolving these common issues.

Section 1: The Core Reaction - Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring in a single, often high-yielding, step.[1] The reaction begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole product.[1][4] The aromaticity of the resulting thiazole ring is a significant thermodynamic driving force for the reaction.[4]

A simplified mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue Cluster 1: Low or No Product Formation

Q1: My reaction has failed, showing only starting materials or a complex, unidentifiable mixture by TLC/LC-MS. What are the primary points of failure?

A1: Complete reaction failure typically points to a fundamental issue with one of the starting materials or the initial reaction setup.

  • Integrity of 2-Bromo-1-(pyridin-2-yl)ethanone: This is the most critical and often most unstable reagent. α-haloketones can decompose upon storage, especially if exposed to light or moisture.[5] They are also potent lachrymators, indicating high reactivity.[6]

    • Action: Before starting, check the purity of your α-haloketone by ¹H NMR. If it appears degraded (presence of 2-acetylpyridine, baseline noise, or other impurities), it's best to synthesize it fresh or purify it. Freshly prepared 2-bromo-1-(pyridin-2-yl)ethanone from 2-acetylpyridine generally gives the best results.

  • Quality of Thiourea: While generally stable, ensure you are using a high-purity grade of thiourea. Lower-grade reagents may contain impurities that can interfere with the reaction.

  • Solvent Quality: The reaction is typically run in ethanol. Ensure you are using absolute or anhydrous ethanol. The presence of significant amounts of water can hydrolyze the α-haloketone.

Q2: I am forming the product, but my yields are consistently low (<50%). How can I optimize the reaction conditions for a higher yield?

A2: Suboptimal yields are common and can often be rectified by systematically adjusting reaction parameters.

  • Temperature and Reaction Time: The Hantzsch synthesis requires heating to overcome the activation energy for both the initial SN2 reaction and the final dehydration step.[4]

    • Action: Ensure the reaction is heated to a consistent reflux in ethanol (~78 °C). Monitor the reaction by TLC or LC-MS. A typical reaction time is 4-10 hours.[7] Extending the time may not necessarily improve the yield and could lead to decomposition. Conversely, shorter times may result in incomplete conversion. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[8]

  • Reagent Stoichiometry: Using a slight excess of thiourea can help drive the reaction to completion.

    • Action: Try using 1.1 to 1.2 equivalents of thiourea relative to the α-haloketone.[7] This ensures the limiting reagent, the more valuable α-haloketone, is fully consumed.

  • Concentration: Very dilute conditions can slow down this bimolecular reaction.

    • Action: Aim for a concentration of approximately 0.1-0.5 M with respect to the α-haloketone.

Issue Cluster 2: Complex Reaction Mixture & Side Products

Q3: My crude NMR or LC-MS shows several significant byproducts in addition to my desired product. What are the likely side reactions?

A3: The high reactivity of the α-haloketone is the primary source of side products.

  • Self-Condensation of the α-Haloketone: α-haloketones can react with themselves, especially under basic conditions, leading to complex polymeric material or products from Favorskii rearrangement.[5][9]

    • Action: Add the thiourea and α-haloketone to the solvent at room temperature before initiating heating. This ensures the thiourea is present to react as soon as the temperature increases, outcompeting self-condensation pathways.

  • Formation of Dibrominated Species: If the starting 2-acetylpyridine has acidic α-protons on the methyl group, over-bromination can occur during the synthesis of the α-haloketone, leading to unwanted side products in the subsequent thiazole synthesis.[10]

    • Action: Carefully control the stoichiometry of the brominating agent during the preparation of 2-bromo-1-(pyridin-2-yl)ethanone. Purifying the α-haloketone before use is the best way to avoid this issue.

Issue Cluster 3: Purification Challenges

Q4: I'm losing a significant amount of product during silica gel chromatography. It either streaks badly or doesn't elute. Why does this happen?

A4: This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel.[11] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[12] Your product, 4-(Pyridin-2-yl)thiazol-2-ylamine, has two basic nitrogen atoms (the pyridine ring and the 2-amino group) that can strongly and often irreversibly bind to these acidic sites.

Solutions for Chromatographic Purification:

  • Mobile Phase Modification: Deactivate the acidic sites on the silica gel by adding a basic modifier to your eluent.

    • Action 1 (Standard): Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[13][14] This competing base will occupy the acidic sites, allowing your product to elute cleanly.

    • Action 2 (Alternative): Use a chloroform-methanol-ammonia mixture. Ratios like 80:15:1.5 (CHCl₃:MeOH:conc. NH₄OH) can be very effective for polar amines.[13]

  • Alternative Stationary Phases: If streaking persists, switch to a different stationary phase.

    • Action 1: Use neutral or basic alumina, which lacks the acidic character of silica.[12]

    • Action 2: Use amine-functionalized silica gel.[11][15] This is specifically designed for purifying basic compounds and often gives excellent results.[11]

Q5: Are there non-chromatographic methods to purify my product?

A5: Yes, and they are often preferable for avoiding the issues and potential product loss associated with chromatography.

  • Recrystallization/Precipitation: The Hantzsch synthesis often produces the hydrobromide salt of the product initially.[4] Neutralizing this salt with a mild base can cause the free amine to precipitate from the reaction mixture, providing a simple and effective purification method.[1][4]

    • Protocol: After the reaction is complete, cool the mixture to room temperature. Slowly add a weak base like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution while stirring.[1] The neutral product, being less soluble in the aqueous alcohol mixture, should precipitate. The solid can then be collected by filtration, washed with cold water and a non-polar solvent (like diethyl ether) to remove impurities, and dried. If needed, this crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for this synthesis? A: With optimized conditions and pure starting materials, yields for the Hantzsch thiazole synthesis are generally high.[1] Reported literature yields for analogous compounds are often in the 70-90% range. If your yields are significantly lower, it indicates a problem that can likely be solved with the troubleshooting steps above.

Q2: What are the most critical safety precautions for this synthesis? A: The primary hazard is the α-haloketone (2-bromo-1-(pyridin-2-yl)ethanone). It is a potent lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system.[6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Q3: How should I prepare and store the 2-bromo-1-(pyridin-2-yl)ethanone intermediate? A: It is typically synthesized by the α-bromination of 2-acetylpyridine.[10] Due to its limited stability, it is best used immediately after preparation.[5] If storage is necessary, keep it in a tightly sealed container, protected from light, in a refrigerator or freezer. Before use, allow it to warm to room temperature and re-verify its purity.

Q4: Can I use 2-chloro-1-(pyridin-2-yl)ethanone instead of the bromo- version? A: Yes, α-chloroketones are also suitable substrates for the Hantzsch synthesis.[9] The reactivity order is generally I > Br > Cl. The chloro- version will be less reactive, potentially requiring longer reaction times or higher temperatures. However, α-chloroketones are often more stable and less lachrymatory than their bromo- counterparts.

Section 4: Protocols & Data

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization should be performed based on the troubleshooting guide.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone (1.0 eq).

  • Add thiourea (1.1 eq) and anhydrous ethanol (to achieve a concentration of ~0.2 M).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux (~78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane + 0.5% TEA).

  • Once the α-haloketone is consumed, cool the reaction to room temperature.

  • Work-up Option A (Precipitation): Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH is ~8. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Work-up Option B (Extraction/Chromatography): Remove the ethanol under reduced pressure. Dilute the residue with water and basify to pH ~8 with NaHCO₃. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (see Q4 for eluent recommendations).

Troubleshooting Summary Table
SymptomPotential CauseRecommended Action
No Reaction Degraded α-haloketoneVerify purity by NMR; synthesize fresh if necessary.
Wet solventUse anhydrous ethanol.
Low Yield Suboptimal temperature/timeEnsure consistent reflux; monitor by TLC to find optimal time.
Incorrect stoichiometryUse a slight excess (1.1-1.2 eq) of thiourea.
Side Products Self-condensation of α-haloketoneMix reagents at room temperature before heating.
Purification Issues Strong binding to silica gelAdd TEA/Ammonia to eluent; use alumina or amine-functionalized silica.
Product streaking on TLC/columnSee above; consider non-chromatographic purification.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Step 1: Verify Starting Materials start->check_reagents check_nmr Check ¹H NMR of 2-bromo-1-(pyridin-2-yl)ethanone check_reagents->check_nmr Is α-haloketone pure? check_thiourea Use high-purity thiourea check_reagents->check_thiourea check_solvent Use anhydrous solvent check_reagents->check_solvent optimize_reaction Step 2: Optimize Reaction Conditions check_reagents->optimize_reaction If reagents are pure temp_time Ensure consistent reflux (4-8 hours) optimize_reaction->temp_time stoichiometry Use 1.1-1.2 eq. of thiourea optimize_reaction->stoichiometry improve_purification Step 3: Improve Purification optimize_reaction->improve_purification If reaction is complete but work-up is poor chromatography Purification by Chromatography? improve_purification->chromatography add_base Add 1% TEA or NH₄OH to eluent chromatography->add_base Yes precipitate Use Precipitation/Recrystallization chromatography->precipitate No alt_phase Use Alumina or Amine-Silica add_base->alt_phase Still streaking? end Improved Yield & Purity add_base->end alt_phase->end precipitate->end

Sources

Technical Support Center: Purification of 4-(pyridin-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(pyridin-2-yl)thiazol-2-amine (CAS: 30235-26-8). This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this versatile heterocyclic amine, providing both theoretical explanations and field-proven protocols to enhance purity, yield, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(pyridin-2-yl)thiazol-2-amine that influence its purification?

A1: Understanding the fundamental properties of the compound is the first step toward designing an effective purification strategy. Key characteristics are summarized in the table below. The presence of both a basic pyridine ring and an amino group makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel.

PropertyValueSource
Molecular Formula C₈H₇N₃S[1][2]
Molecular Weight 177.23 g/mol [1][2][3]
Appearance Pale brown to white solid[2]
Melting Point 173-174 °C[2][3][4]
pKa (Predicted) 3.40 ± 0.10[2][4]
Solubility Soluble in alcohols[5]

Q2: What are the most common methods for purifying this compound?

A2: The two primary methods for purifying 4-(pyridin-2-yl)thiazol-2-amine are flash column chromatography and recrystallization. The choice depends on the impurity profile and the scale of the reaction. Flash chromatography is excellent for removing a wide range of impurities from a complex mixture, while recrystallization is a highly effective final polishing step if a suitable solvent system can be identified and the crude product is of reasonable purity (>85-90%).

Q3: What are the likely impurities from its synthesis?

A3: The most common synthesis is the Hantzsch thiazole synthesis, involving the condensation of 2-bromo-1-(pyridin-2-yl)ethanone with thiourea.[2][6][7] Potential impurities include:

  • Unreacted thiourea.

  • Unreacted 2-bromo-1-(pyridin-2-yl)ethanone.

  • Side products from the condensation reaction.

  • Solvents used in the reaction, such as ethanol.[2][6]

Troubleshooting Guide: Column Chromatography

Flash chromatography on silica gel is a standard technique, but heterocyclic amines like 4-(pyridin-2-yl)thiazol-2-amine present unique challenges due to their basicity.

Q4: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate/column. What is happening and how can I fix it?

Cause: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (both the pyridine and the exocyclic amine) can undergo strong acid-base interactions with these silanols. This causes a portion of the molecules to bind almost irreversibly, leading to significant peak tailing, streaking, or complete retention on the column.[8]

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA).

    • Ammonium Hydroxide (NH₄OH): For more polar systems, a small amount of concentrated ammonium hydroxide can be used. A literature-reported mobile phase for this specific compound is Dichloromethane (DCM): Methanol (MeOH): Ammonium Hydroxide (NH₄OH) in a 20:1:0.1 ratio.[2]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different adsorbent.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically to prevent the unwanted interactions that cause peak tailing with amines.[8]

Q5: I got my compound to elute, but the fractions are still impure. How can I improve the separation?

Cause: Poor separation (co-elution) occurs when the chosen solvent system does not provide sufficient resolution between your target compound and the impurities.

Solutions:

  • Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on the TLC plate, with clear separation from impurity spots.

    • Systematic Screening: Start with a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Gradually increase the polarity. If more polarity is needed, switch to a stronger system like Dichloromethane/Methanol.

    • Ternary Systems: Sometimes, a three-component system provides better resolution. The reported DCM/MeOH/NH₄OH system is a good example.[2]

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the starting eluent, it can precipitate at the top of the column when loaded, leading to broad bands.

    • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder, then carefully load this powder onto the top of your packed column. This often results in sharper bands and better separation.

Troubleshooting Guide: Recrystallization

Q6: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at all temperatures.

Solutions:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.

  • Add a Co-Solvent: If slow cooling doesn't work, the solvent may be inappropriate. Try a co-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. For this compound, systems like Ethanol/Water or Methanol/Water could be effective.

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is adapted from a documented synthesis of 4-(pyridin-2-yl)thiazol-2-amine.[2]

  • TLC Analysis:

    • Prepare a TLC developing chamber with the mobile phase: Dichloromethane:Methanol:Ammonium Hydroxide (20:1:0.1, v/v/v) .

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM/MeOH).

    • Spot the crude material on a silica gel TLC plate and develop the plate.

    • Visualize the spots under UV light (254 nm). The target compound should be well-separated from major impurities.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude compound weight).[9]

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., DCM or Hexane/Ethyl Acetate).

    • Pour the slurry into the column and pack it using gentle air pressure, ensuring a flat, stable bed of silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing polarity, often yields the best results.

    • Collect fractions and monitor their contents by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4-(pyridin-2-yl)thiazol-2-amine.

Protocol 2: Recrystallization from Ethanol/Water

The melting point of this compound is reported from 50% ethanol, indicating this is a suitable solvent system.[2][3][4]

  • Dissolution: Place the crude 4-(pyridin-2-yl)thiazol-2-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir bar.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a 50:50 ethanol/water mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow Visualization

Below is a decision-making workflow to guide the selection of an appropriate purification technique for 4-(pyridin-2-yl)thiazol-2-amine.

Purification_Workflow start Crude Product 4-(pyridin-2-yl)thiazol-2-amine tlc Perform TLC Analysis (e.g., 9:1 DCM/MeOH) start->tlc decision1 Is crude product >85% pure with one major spot? tlc->decision1 recrystallize Attempt Recrystallization (e.g., from Ethanol/Water) decision1->recrystallize Yes column Perform Flash Column Chromatography decision1->column No final_product Pure Product recrystallize->final_product decision2 Does TLC show streaking? column->decision2 modify_eluent Modify Eluent: Add 1% TEA or 0.1% NH4OH decision2->modify_eluent Yes decision2->final_product No, good separation modify_eluent->final_product

Caption: Purification method selection workflow.

References

  • 4-(Pyridin-2-yl)thiazol-2-amine - ChemBK. (2024). ChemBK. [Link]

  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine - PubChem. National Center for Biotechnology Information. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. (2019). National Center for Biotechnology Information. [Link]

  • Analysis of heterocyclic aromatic amines. (2007). PubMed. [Link]

  • 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. (2019). Royal Society of Chemistry. [Link]

  • Amine purification. (2011). Science Forums. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). National Center for Biotechnology Information. [Link]

  • Amine workup. (2022). Reddit. [Link]

  • 4-pyridin-2-yl-thiazol-2-ylamine - Chongqing Chemdad Co., Ltd. Chemdad. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). PubMed Central. [Link]

  • Supporting Information - Wiley-VCH. Wiley Online Library. [Link]

  • 2-Aminothiazole - Wikipedia. Wikipedia. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2022). Springer. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica. [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-Pyridin-2-yl-thiazol-2-ylamine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Pyridin-2-yl-thiazol-2-ylamine in biochemical and cell-based assays. Our approach is to empower you with the scientific rationale behind each step, enabling you to make informed decisions to ensure the integrity and reproducibility of your experimental data.

Section 1: Compound Profile & Inherent Solubility Challenges

This compound is a heterocyclic compound whose utility in screening campaigns can be hampered by its limited aqueous solubility. Understanding its physicochemical properties is the first step in diagnosing and solving these issues.

The molecule's relatively high melting point (173-174 °C) is indicative of a stable crystalline lattice structure, making it a "brick-dust" type compound.[1][2] Significant energy is required to break this lattice, which contributes to its poor solubility in aqueous media. Furthermore, its chemical structure contains two basic nitrogen atoms (on the pyridine ring and the exocyclic amine), making its solubility highly dependent on pH.[3][4][5] At neutral or alkaline pH, the compound is uncharged and less soluble. At acidic pH, these nitrogens can become protonated, increasing the molecule's polarity and enhancing its interaction with water.

PropertyValueSource
IUPAC Name 4-pyridin-2-yl-1,3-thiazol-2-amine[6]
CAS Number 30235-26-8[2][6]
Molecular Formula C₈H₇N₃S[6][7]
Molecular Weight 177.23 g/mol [6]
Physical Form Solid[2]
Melting Point 173-174 °C[2]
Predicted XlogP 1.2[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the industry standard.[8][9] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[9] Always aim to prepare a high-concentration stock (e.g., 10-30 mM) to minimize the volume added to your final assay, thereby reducing potential solvent-induced artifacts.[10][11]

Q2: My 10 mM stock solution in 100% DMSO is perfectly clear, but I see a precipitate as soon as I add it to my aqueous assay buffer. Why is this happening?

This common phenomenon is often called "solvent shock" or an issue of kinetic solubility.[12] While the compound is stable in the high-polarity environment of 100% DMSO, its rapid dilution into a predominantly aqueous environment causes a dramatic drop in solubility, leading it to crash out of solution.[13] A clear DMSO stock does not guarantee solubility at the final working concentration in your assay medium.[11]

Q3: What is the maximum final concentration of DMSO I should use in my assay?

To maintain assay integrity, the final DMSO concentration should be kept as low as possible, typically below 0.5%.[8] Concentrations above this can lead to cytotoxicity in cell-based assays or interfere with enzyme kinetics.[13] It is imperative to include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your test wells but no compound.[10]

Q4: Can I use heat or sonication to help dissolve the compound?

Yes, these physical methods can be effective, particularly during the preparation of the initial DMSO stock. Gentle warming in a 37°C water bath or brief sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.[8][14] However, use these methods with caution. Prolonged exposure to heat can degrade thermally sensitive compounds. Always visually inspect the solution after it returns to room temperature to ensure the compound remains dissolved.

Section 3: Systematic Troubleshooting Guide

Encountering precipitation can be frustrating. This guide provides a logical workflow to systematically diagnose and resolve the issue. The goal is to find conditions that keep the compound fully solubilized at the desired concentration throughout the duration of your experiment.

G cluster_0 Troubleshooting Workflow A Precipitation Observed in Assay B Step 1: Verify Stock Solution Integrity A->B C Is stock clear at RT? Any crystals? B->C D Re-dissolve stock (gentle heat/sonication). Consider making fresh. C->D No E Step 2: Determine Max Solubility in Assay Buffer C->E Yes D->C F Run Kinetic Solubility Assay (See Protocol 2) E->F G Is required concentration > max soluble concentration? F->G H Assay concentration is too high. Lower concentration or proceed to advanced methods. G->H Yes M SUCCESS: Compound Solubilized G->M No I Step 3: Advanced Solubilization H->I J Option A: pH Modification I->J K Option B: Co-Solvent Addition I->K L Option C: Modify Dilution Protocol I->L J->M K->M L->M

Caption: Decision tree for troubleshooting precipitation.

Step 1: Optimizing Stock Solution Preparation

Before troubleshooting the assay conditions, ensure your stock solution is perfectly prepared. Precipitates in the assay often originate from incompletely dissolved stock.

  • Action: Use high-quality, anhydrous DMSO. Weigh the compound accurately. Add the solvent and vortex thoroughly.[10] If needed, sonicate in a water bath for 5-10 minutes or warm to 37°C.[8]

  • Validation: After any treatment, allow the stock to return to room temperature. Visually inspect against a bright light for any microcrystals. A truly dissolved stock should be completely clear. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[8][11]

Step 2: Determine Maximum Kinetic Solubility

You must empirically determine the solubility limit of this compound in your specific assay buffer. This value dictates the maximum concentration you can reliably test.

  • Action: Perform a kinetic solubility test as detailed in Protocol 2 . This involves creating a serial dilution of your compound in the actual assay buffer and observing the concentration at which precipitation first occurs.[13][15]

  • Validation: The highest concentration that remains clear throughout an incubation period equivalent to your assay's duration is your working maximum.[15] Any data generated at or above the precipitation point is unreliable and should be discarded.[14][16]

Hypothetical Kinetic Solubility Data

Compound Conc. (µM) Visual Observation (1 hr @ 37°C) Nephelometry (LSU) Status
100 Heavy Precipitate 950 Insoluble
50 Visible Precipitate 620 Insoluble
25 Slight Haze 150 Insoluble
12.5 Clear 25 Soluble
6.25 Clear 22 Soluble

| Vehicle Control | Clear | 20 | Soluble |

In this example, the maximum soluble concentration is determined to be ~12.5 µM.

Step 3: Advanced Solubilization Strategies

If your desired assay concentration exceeds the measured solubility limit, you must modify the formulation.

3a. pH Modification

  • Principle: As a basic compound, this compound will become more soluble in acidic conditions (pH < 7.0) where its nitrogen atoms are protonated.[3][17][18] This is often the most effective strategy.

  • Action: Prepare your assay buffer at various pH points (e.g., pH 7.4, 7.0, 6.5, 6.0) and repeat the kinetic solubility test (Protocol 2) for each.

  • Considerations: This method is highly effective for biochemical assays. For cell-based assays, ensure the final pH is within a physiologically tolerable range for your cell line (typically pH 7.0-7.6).

3b. Use of Co-solvents

  • Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the medium.[19][20]

  • Action: Test the addition of a co-solvent to your assay buffer. Start with low concentrations and determine if they improve solubility without impacting the assay.

  • Considerations: Always run a vehicle control with the co-solvent to check for effects on your biological system. The utility of co-solvents is compound-specific.[17]

Common Co-solvents for In Vitro Assays

Co-Solvent Typical Starting % (v/v) Notes
Polyethylene glycol 400 (PEG-400) 1-5% Often used in preclinical formulations.
Propylene glycol (PG) 1-5% Common pharmaceutical excipient.

| Ethanol | 0.5-2% | Use with caution; can be toxic to cells at higher %. |

Section 4: Protocol Library

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 177.23), anhydrous cell-culture grade DMSO, sterile 1.5 mL microcentrifuge tube, analytical balance, vortex mixer.

  • Procedure:

    • Weigh out 1.77 mg of the compound and transfer it to the sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 2 minutes.

    • Visually inspect the solution. If not fully dissolved, sonicate in a water bath for 10 minutes or warm at 37°C for 15 minutes, followed by vortexing.[8]

    • Allow the solution to return to room temperature and confirm it is completely clear.

    • Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[8]

Protocol 2: Experimental Determination of Kinetic Solubility

This protocol allows you to find the practical solubility limit in your specific experimental buffer.

G cluster_0 Kinetic Solubility Workflow A 1. Prepare 2X compound serial dilution in 100% DMSO in a 96-well plate. B 2. In a separate 'Assay Plate', add 100 µL of assay buffer to each well. A->B C 3. Transfer 1 µL from the DMSO plate to the Assay Plate. (Final DMSO = 1%) B->C D 4. Mix immediately and thoroughly for 1 minute. C->D E 5. Incubate plate under assay conditions (e.g., 1 hr, 37°C). D->E F 6. Read plate visually or with a nephelometer to detect precipitate. E->F G 7. Highest concentration that remains clear is the Maximum Soluble Concentration. F->G

Caption: Workflow for determining kinetic solubility.

  • Materials: 10 mM compound stock in DMSO, 100% DMSO, assay buffer, two 96-well plates (a "DMSO plate" and an "Assay plate"), multichannel pipette.

  • Procedure:

    • In the "DMSO plate," prepare a 2-fold serial dilution of your compound in 100% DMSO. Start at a high concentration (e.g., 10 mM) and dilute down.[8]

    • In the "Assay plate," add 198 µL of your pre-warmed assay buffer to each well.

    • Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the Assay plate. This creates your final concentrations with a consistent 1% DMSO.

    • Immediately mix the Assay plate on a plate shaker for 1 minute. This rapid mixing is crucial to prevent immediate precipitation.[10]

    • Incubate the Assay plate under your experimental conditions (e.g., 37°C for 1-2 hours).

    • Visually inspect each well against a black background for any signs of turbidity, haze, or crystals. For a quantitative measurement, read the plate on a nephelometer or a plate reader at a high wavelength (e.g., 650 nm) to measure light scattering.[14]

    • Identify the highest concentration that remains clear. This is your working solubility limit.

References

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Wiley Online Library. Strategies for the formulation development of poorly soluble drugs via oral route. Available from: [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Available from: [Link]

  • RSC Education. Solubility and pH of amines. Available from: [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • ChemGulf. How do amines and amides affect the pH of a solution? Available from: [Link]

  • Semantic Scholar. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available from: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • Altasciences. Improving Solubility of Molecules via Nanomilling. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • PubChemLite. 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Available from: [Link]

  • PubChemLite. N-(pyridin-2-yl)thiazol-2-amine. Available from: [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

  • PubChem. 4,5-Dihydro-2-thiazolamine. Available from: [Link]

Sources

Technical Support Center: Overcoming Off-Target Effects of Novel Kinase Inhibitors like 4-Pyridin-2-yl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with troubleshooting strategies and in-depth answers to frequently asked questions regarding the off-target effects of novel small molecule inhibitors, using the representative compound 4-Pyridin-2-yl-thiazol-2-ylamine, a potential kinase inhibitor, as a case study. Our goal is to equip you with the knowledge and experimental frameworks to confidently dissect on-target versus off-target activities, ensuring the integrity and translatability of your research.

Introduction: The Challenge of Selectivity in Kinase Inhibitor Development

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[1] This structural similarity presents a significant challenge, as small molecule inhibitors designed to target a specific kinase can inadvertently bind to and modulate the activity of unintended kinases or other proteins. These "off-target" interactions can lead to a variety of confounding issues, including misleading experimental results, cellular toxicity, and unexpected physiological effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to predict potential off-targets for my compound?

A1: Before beginning extensive wet-lab experiments, in silico (computational) approaches can provide valuable, cost-effective insights into the likely off-target profile of your compound.[4][5] These methods use the chemical structure of your molecule to predict its binding to a large panel of known protein structures, particularly kinases.

  • Similarity-Based Methods: These tools, such as SEA (Similarity Ensemble Approach) and MLM (Multi-Level Modeling), compare your compound to a database of ligands with known targets.[5] If your compound is structurally similar to molecules that bind to certain off-targets, it is more likely to share those interactions.

  • Structure-Based Methods: If the 3D structure of your intended target is known, molecular docking simulations can predict how your compound binds. This same approach can be applied to a library of other kinase structures to identify potential off-target interactions.[3]

It is important to remember that these are predictions and require experimental validation.[6] However, they can help you prioritize which off-targets to investigate experimentally.

Q2: How can I experimentally assess the selectivity of my compound?

A2: The gold standard for determining the selectivity of a kinase inhibitor is through comprehensive kinome profiling .[7][8] This involves screening your compound against a large panel of purified kinases (often hundreds) to determine its potency (e.g., IC50 or Ki) for each.

Several platforms are available for kinome profiling, often offered as services by specialized contract research organizations (CROs). Common assay formats include:

  • Radiometric Assays: These classic assays measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.

  • Fluorescence-Based Assays: These methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Mobility Shift Assays, offer higher throughput and avoid the use of radioactivity.[9][10]

The output of a kinome profiling experiment is typically a "kinoscan" or a selectivity tree, which visually represents the potency of your compound against all tested kinases. This provides a broad overview of its selectivity and highlights the most likely off-targets.[11]

Q3: My compound is potent in a biochemical assay. How do I confirm it engages the intended target inside living cells?

A3: Demonstrating target engagement in a cellular context is a critical step to bridge the gap between in vitro potency and cellular activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14]

CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, making it more resistant to thermal denaturation.[15] In a typical CETSA experiment, cells are treated with your compound or a vehicle control, then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, usually by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of your compound indicates direct target engagement.[16]

Q4: What is the difference between on-target and off-target mediated phenotypes?

A4: An on-target phenotype is a cellular or physiological effect that is a direct result of modulating the intended target. An off-target phenotype is an effect caused by the interaction of your compound with other proteins. Distinguishing between the two is crucial for validating your therapeutic hypothesis.

The most rigorous way to differentiate on-target from off-target effects is through genetic validation .[17][18] This involves using genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein.[19][20] If the phenotype observed with your compound is recapitulated by knocking down or knocking out the target protein, it provides strong evidence for on-target activity.

Furthermore, in a "rescue" experiment, if you introduce a version of your target protein that is resistant to your inhibitor into cells where the endogenous protein has been knocked out, the cells should become insensitive to your compound.[17]

Troubleshooting Guide: Common Experimental Challenges

Problem Potential Cause Recommended Solution
Unexpected Cellular Toxicity The compound may be inhibiting essential "housekeeping" kinases or other critical proteins.1. Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Compare the cytotoxic concentration to the on-target EC50. A small therapeutic window suggests off-target toxicity. 3. Consult your kinome profiling data to identify potent off-targets that are known to be essential for cell survival.
Phenotype Does Not Match Genetic Knockdown The observed phenotype may be due to off-target effects, or the inhibitor may have a different mechanism than simple loss-of-function (e.g., stabilizing an inactive conformation vs. protein removal).1. Use a structurally distinct inhibitor for the same target. If both compounds produce the same phenotype, it is more likely to be on-target.[21] 2. Perform a rescue experiment with a drug-resistant mutant of the target protein.[17] 3. Consider if your inhibitor has a non-catalytic function , such as disrupting protein-protein interactions.
Inconsistent Results Between Experiments Off-target effects can be highly context-dependent, varying with cell type, passage number, and culture conditions.1. Standardize all experimental parameters. 2. Test your compound in multiple cell lines to see if the phenotype is consistent. 3. Use a positive control compound with a well-characterized on-target effect to ensure assay performance.
High Background in Cellular Assays The compound may be autofluorescent or interfere with the assay technology.1. Run a "no-cell" control to check for compound interference with assay reagents. 2. Use an alternative assay with a different readout (e.g., luminescence instead of fluorescence). 3. Use a negative control compound that is structurally similar but inactive against the target.[21]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing CETSA followed by Western blot analysis.

dot

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Heating Step cluster_lysis Lysis & Separation cluster_analysis Analysis start Culture cells to ~80% confluency treat Treat cells with compound or vehicle start->treat harvest Harvest and wash cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots at different temperatures aliquot->heat cool Cool on ice heat->cool lyse Lyse cells (freeze-thaw cycles) cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect sds_page Run SDS-PAGE collect->sds_page western Western Blot for target protein sds_page->western quantify Quantify band intensity western->quantify plot Plot melting curve quantify->plot siRNA_Validation cluster_transfection Transfection cluster_incubation Incubation & Treatment cluster_analysis Analysis cells Plate cells transfect_siRNA Transfect with target-specific siRNA cells->transfect_siRNA transfect_control Transfect with non-targeting control siRNA cells->transfect_control incubate Incubate for 48-72h for knockdown transfect_siRNA->incubate transfect_control->incubate treat_compound Treat subset with compound incubate->treat_compound treat_vehicle Treat subset with vehicle incubate->treat_vehicle phenotype Measure cellular phenotype treat_compound->phenotype treat_vehicle->phenotype compare Compare phenotypes phenotype->compare western Confirm knockdown by Western Blot western->compare

Caption: Workflow for on-target validation using siRNA.

Methodology:

  • Transfection: Transfect cells with either a validated siRNA targeting your protein of interest or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Compound Treatment: Treat the siRNA-transfected cells with this compound or vehicle.

  • Phenotypic Analysis: Measure the cellular phenotype of interest (e.g., cell proliferation, migration, signaling pathway activation).

  • Knockdown Confirmation: Lyse a parallel set of cells and perform a Western blot to confirm that the target protein levels were significantly reduced in the siRNA-treated group.

  • Data Interpretation: If the phenotype observed in the cells treated with the target-specific siRNA (in the absence of your compound) is the same as the phenotype in control cells treated with your compound, this strongly suggests the effect is on-target. [22]

Data Presentation and Interpretation

Kinome Profiling Data Summary

When you receive your kinome profiling data, it's useful to summarize it in a table to clearly identify the most potent on- and off-targets.

Kinase Family IC50 (nM) Selectivity (vs. Target) Notes
Target Kinase X (e.g., TK) 10 1x On-target
Off-Target Kinase A(e.g., CMGC)505xPotent off-target, consider for follow-up studies.
Off-Target Kinase B(e.g., AGC)50050xModerate off-target, less likely to be relevant at on-target concentrations.
Off-Target Kinase C(e.g., STE)>10,000>1000xNot a significant off-target.

This is example data and does not reflect the actual profile of this compound.

Building a Case for a High-Quality Chemical Probe

A high-quality chemical probe should be potent, selective, and demonstrate on-target activity in cells. [18]By systematically applying the principles and protocols in this guide, you can build a comprehensive data package to support the use of your compound.

dot

Probe_Validation_Logic compound Novel Compound (e.g., this compound) biochem Biochemical Potency (IC50 < 100 nM) compound->biochem kinome Kinome-wide Selectivity (>30-fold vs. off-targets) biochem->kinome probe High-Quality Chemical Probe biochem->probe cetsa Cellular Target Engagement (CETSA shift) kinome->cetsa kinome->probe phenotype Cellular Phenotype cetsa->phenotype cetsa->probe genetic Genetic Validation (siRNA/CRISPR recapitulates phenotype) phenotype->genetic genetic->probe

Caption: Logic flow for validating a high-quality chemical probe.

By following this logical progression of experiments, you can confidently establish the mechanism of action of your compound and minimize the risk of being misled by off-target effects. This rigorous approach is essential for producing high-quality, reproducible science and for the successful development of novel therapeutics.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific.
  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Kinome Profiling - PMC - PubMed Central.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • Mitigating Off-Target Effects of PYK2 Inhibitors: A Technical Support Guide - Benchchem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Achieving the promise and avoiding the peril of chemical probes using genetics - PMC - NIH.
  • The era of high-quality chemical probes - RSC Publishing - The Royal Society of Chemistry.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • In Silico Prediction of Off Target Activities of Chemical Probes.
  • Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC - NIH.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC - NIH.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • The Promise and Peril of Chemical Probe Negative Controls - ResearchGate.
  • Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997 - Benchchem.
  • 4-(3-Pyridinyl)-2-thiazolamine | C8H7N3S | CID 154893 - PubChem.
  • Are there experimental tests for off target effects in CRISPR? - ResearchGate.
  • In vitro kinase assay | Protocols.io.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH.
  • Kinase Assay Kit - Sigma-Aldrich.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH.
  • Reducing off-target effects in RNA interference experiments - Horizon Discovery.
  • How to monitor and minimize off-target events during genome editing - Thermo Fisher Scientific.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant.
  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine - PubChem.
  • 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 - Sigma-Aldrich.
  • 4-(pyridin-2-yl)-1,3-thiazol-2-amine - PubChemLite.
  • 4-PYRIDIN-4-YL-THIAZOL-2-YLAMINE Chemical Properties - ChemicalBook.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.
  • This compound CAS#: 30235-26-8 - ChemicalBook.

Sources

Technical Support Center: Optimizing Synthesis of 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Pyridin-2-yl-thiazol-2-ylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our focus is on the widely-used Hantzsch thiazole synthesis, a robust method for constructing the core of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hantzsch synthesis of 4-(pyridin-2-yl)thiazol-2-ylamine is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis are a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The primary culprits are typically related to the stability of the starting materials, reaction conditions, and the work-up procedure.

Troubleshooting Low Yields:

Potential CauseRecommended Solution & ExplanationExpected Outcome
Degradation of α-Haloketone The key starting material, 2-bromo-1-(pyridin-2-yl)ethanone, can be unstable. It is often supplied as a more stable hydrobromide salt. If you are using the free base, ensure it is fresh or has been stored properly (cool, dark, and under an inert atmosphere). For the hydrobromide salt, a base may be needed in the reaction to liberate the free α-haloketone in situ.Improved consistency and higher yields due to the availability of the active reactant.
Suboptimal Reaction Temperature While some Hantzsch reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[1][2] If your reaction is sluggish at ambient temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in a suitable solvent like ethanol is common.[3] Conversely, excessive heat can promote side reactions and decomposition.Increased reaction rate and conversion of starting materials to product.
Incorrect Solvent Choice The polarity of the solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols such as ethanol and methanol are standard choices and generally provide good results. In some instances, a mixture of solvents, like ethanol/water, has been reported to improve yields.[1]Enhanced solubility of reactants and improved reaction kinetics, leading to higher yields.
Incomplete Reaction The reaction may not have reached completion within the allotted time. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.Complete consumption of starting materials and maximization of product formation.
Ineffective Work-up Procedure The product, 4-(pyridin-2-yl)thiazol-2-ylamine, is often isolated by precipitation. This is typically achieved by adding the reaction mixture to a basic aqueous solution, such as sodium carbonate or sodium bicarbonate.[3] If the pH is not sufficiently basic, the product may remain in solution as a salt. If precipitation does not occur, the product may be extractable with an organic solvent like ethyl acetate.Efficient isolation of the final product from the reaction mixture.
Q2: I'm observing significant impurities in my crude product. What are the common side products in this synthesis and how can I minimize them?

The formation of byproducts can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Unreacted Thiourea: Thiourea is often used in slight excess to ensure complete conversion of the α-haloketone. Due to its high polarity, it can sometimes co-precipitate with the product.

    • Solution: During the work-up, thoroughly wash the crude product with cold water. Thiourea has good water solubility, while the desired product is poorly soluble in water.[3]

  • Formation of Dimeric or Polymeric Byproducts: The α-haloketone can self-condense or react with the product under certain conditions, especially with prolonged heating or in the presence of a strong base.

    • Solution: Maintain careful control over the reaction temperature and avoid excessively long reaction times once the starting material is consumed (as monitored by TLC).

  • Regioisomeric Impurities (with substituted thioureas): When using N-substituted thioureas, there is a possibility of forming two different regioisomers: the 2-(substituted-amino)thiazole and the 3-substituted-2-iminothiazoline.

    • Solution: In neutral or basic conditions, the formation of the 2-(substituted-amino)thiazole is generally favored. However, under strongly acidic conditions, the proportion of the 2-imino isomer can increase.[4] Therefore, maintaining neutral or slightly basic conditions is recommended for regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-2-yl)thiazol-2-ylamine

This protocol describes a standard Hantzsch synthesis using 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and thiourea.

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Ethanol

  • 5% Aqueous Sodium Carbonate Solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) and thiourea (1.1 eq).

  • Add ethanol as the solvent (a typical concentration is 0.2-0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is complete when the spot corresponding to the α-haloketone has disappeared.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous sodium carbonate solution while stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.

  • Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Visualization of Key Processes

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(pyridin-2-yl)thiazol-2-ylamine.

Hantzsch_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Reactant Mixing 2-Bromo-1-(pyridin-2-yl)ethanone HBr Thiourea Ethanol Reaction 2. Reaction Reflux (2-4h) Reactants->Reaction Heat Monitoring 3. TLC Monitoring Reaction->Monitoring Precipitation 4. Precipitation Add to 5% Na2CO3 (aq) Monitoring->Precipitation Reaction Complete Filtration 5. Filtration Precipitation->Filtration Washing 6. Washing Cold Deionized Water Filtration->Washing Drying 7. Drying Washing->Drying Final_Product 4-(Pyridin-2-yl)thiazol-2-ylamine Drying->Final_Product Pure Product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Mechanism of Hantzsch Thiazole Synthesis

This diagram outlines the mechanistic steps involved in the formation of the thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation (SN2 Reaction) Thiourea->Intermediate1 AlphaHaloKetone 2-Bromo-1-(pyridin-2-yl)ethanone (Electrophile) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydration Intermediate2->Intermediate3 - H2O Product 4-(Pyridin-2-yl)thiazol-2-ylamine (Aromatization) Intermediate3->Product Final Product

Sources

Technical Support Center: Minimizing Disulfide Formation in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in heterocyclic chemistry: the formation of disulfide byproducts during thiazole synthesis. Our goal is to equip you with the foundational knowledge and practical strategies to minimize these impurities, leading to cleaner reactions and more efficient workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding disulfide formation in thiazole synthesis.

Q1: What is the primary cause of disulfide byproduct formation in thiazole synthesis?

A1: Disulfide byproducts primarily arise from the oxidation of thiol-containing starting materials or intermediates. In widely used methods like the Hantzsch and Cook-Heilbron syntheses, reagents such as thiourea, thioamides, or other mercapto compounds are susceptible to oxidation, which leads to the formation of a disulfide bond (S-S). This is a common side reaction, especially in the presence of atmospheric oxygen or other oxidizing agents.[1][2]

Q2: How can I quickly check my reaction for the presence of disulfide impurities?

A2: A rapid assessment can often be made using Thin Layer Chromatography (TLC). Disulfide dimers will typically have a different polarity compared to the desired thiazole product and will appear as a distinct spot. For more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3][4] A classic colorimetric method using Ellman's reagent can also be employed to quantify free thiol groups, which can indirectly indicate the extent of disulfide formation.[5][6]

Q3: Are there any general preventative measures I can take to avoid disulfide formation from the outset?

A3: Yes, several proactive steps can significantly reduce disulfide formation. Working under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize exposure to atmospheric oxygen. Additionally, using degassed solvents can be beneficial. The inclusion of a mild reducing agent in the reaction mixture can also help maintain the thiol in its reduced state.[7][8][9]

Q4: Can the choice of solvent or base impact the formation of disulfide byproducts?

A4: Absolutely. The reaction medium plays a significant role. For instance, aprotic polar solvents are often preferred as they do not form hydrogen bonds with the thiolate, which can affect its reactivity.[7] The choice of base is also critical, as a highly alkaline environment can promote the deprotonation of thiols, making them more susceptible to oxidation.[2][10]

Troubleshooting Guides

This section provides detailed troubleshooting for common thiazole synthesis methods.

Guide 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a cornerstone for thiazole formation, typically involves the reaction of an α-haloketone with a thioamide or thiourea.[11][12][13]

Problem: Significant disulfide byproduct formation is observed during the Hantzsch synthesis.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidation of Thiourea/Thioamide The sulfur-containing starting material is being oxidized before or during the reaction, leading to the formation of formamidine disulfide or related disulfide species.1. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain an inert atmosphere throughout the reaction. 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Reducing Agents: Add a stoichiometric or catalytic amount of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture.[14][15]
Reaction Conditions Elevated temperatures or prolonged reaction times can increase the likelihood of oxidative side reactions. Certain solvents or bases may also promote oxidation.1. Temperature Optimization: Attempt the reaction at a lower temperature. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation. 2. pH Control: If possible, maintain a neutral or slightly acidic pH, as basic conditions can accelerate the oxidation of thiols.[2][10] 3. Solvent Choice: Consider using a less polar, aprotic solvent to minimize the solubility of oxygen.
Workup Procedure Exposure to air and water during the workup can lead to the oxidation of unreacted thiol-containing starting materials or intermediates.1. Quenching with a Reducing Agent: Quench the reaction with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. 2. Inert Workup: If feasible, perform the workup and extraction steps under a blanket of inert gas.
Guide 2: Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide.[16][17][18]

Problem: My Cook-Heilbron synthesis is yielding a significant amount of disulfide byproduct.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidation of Intermediates The reaction proceeds through thiol-containing intermediates that are susceptible to oxidation, especially in the presence of air.1. Strict Anaerobic Conditions: This reaction is particularly sensitive to oxygen. The use of a glovebox or Schlenk line techniques is highly recommended. 2. High-Quality Reagents: Use freshly distilled or purified solvents and high-purity starting materials to minimize the presence of oxidative impurities.
Reaction Stoichiometry An excess of the sulfur-containing reagent might lead to the formation of polysulfides, which can decompose to form disulfides.1. Optimize Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the α-aminonitrile may be beneficial in some cases. 2. Slow Addition: Add the carbon disulfide or other sulfur source slowly to the reaction mixture to maintain a low instantaneous concentration.
Side Reactions of Carbon Disulfide Carbon disulfide can undergo side reactions that may generate oxidative species.1. Alternative Sulfur Sources: Explore the use of alternative sulfur sources such as isothiocyanates or dithioacids, which may offer a cleaner reaction profile in some cases.[16][18]

Preventative Strategies and Alternative Approaches

Proactive measures and alternative synthetic routes can often be the most effective way to avoid disulfide formation.

Rigorous Exclusion of Oxygen

The most critical preventative measure is the exclusion of atmospheric oxygen.

  • Experimental Protocol: Setting up an Inert Atmosphere Reaction

    • Dry all glassware in an oven and allow it to cool in a desiccator.

    • Assemble the glassware and purge the system with a steady stream of nitrogen or argon for 10-15 minutes.

    • Add solvents and liquid reagents via syringe through a rubber septum.

    • Add solid reagents under a positive pressure of inert gas.

    • Maintain a gentle positive pressure of the inert gas throughout the reaction.

Application of Reducing Agents

Incorporating a reducing agent can "scavenge" any oxidizing species or reverse disulfide formation in situ.

Reducing Agent Typical Use Advantages Considerations
Dithiothreitol (DTT) Added in small amounts to the reaction mixture.Effective at low concentrations; forms a stable cyclic disulfide.[14]Can potentially interfere with some reaction pathways.
Tris(2-carboxyethyl)phosphine (TCEP) Used similarly to DTT.Odorless and more stable in air than many thiol-based reducing agents.Can be more expensive than DTT.
Sodium Bisulfite/Thiosulfate Often used during the aqueous workup.Inexpensive and effective at removing residual oxidants.[19]Primarily for workup, not for in-reaction prevention.
Alternative Synthetic Routes

When disulfide formation is persistent, exploring alternative synthetic strategies can be a viable solution. Several modern methods for thiazole synthesis have been developed that may offer milder reaction conditions or use starting materials that are less prone to oxidation.[20][21][22]

Analytical and Purification Protocols

Protocol 1: HPLC Analysis for Disulfide Impurities

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where both the thiazole product and the disulfide byproduct absorb. Mass spectrometry detection will provide definitive identification.

  • Quantification: Integrate the peak areas of the product and the disulfide to determine their relative amounts.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Silica gel is commonly used.

  • Eluent System: The polarity of the eluent should be chosen based on the polarity difference between the thiazole and the disulfide, as determined by TLC. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Procedure: a. Prepare a column with the chosen adsorbent and eluent. b. Adsorb the crude product onto a small amount of silica gel and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Analyze the fractions by TLC or HPLC to identify those containing the pure product.

Mechanistic Insights and Visual Guides

Understanding the mechanism of disulfide formation is key to preventing it.

Mechanism of Disulfide Formation from Thiourea

In the presence of an oxidant (e.g., O₂), thiourea can be oxidized to formamidine disulfide. This can occur through a radical mechanism or via deprotonation to a thiolate followed by oxidation.

Disulfide_Formation cluster_oxidation Oxidation Pathways Thiourea1 Thiourea (R-SH) Thiolate Thiolate (R-S⁻) Thiourea1->Thiolate -H⁺ Thiol_Radical Thiyl Radical (R-S•) Thiourea1->Thiol_Radical -H• Thiolate->Thiol_Radical -e⁻ Disulfide Disulfide (R-S-S-R) Thiol_Radical->Disulfide + R-S• Oxidant Oxidant (e.g., O₂) Oxidant->Thiourea1 Oxidant->Thiolate

Caption: Oxidation pathways leading to disulfide formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Disulfide Impurity Detected Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement inert atmosphere techniques Check_Atmosphere->Implement_Inert No Check_Conditions Review reaction conditions (temp, pH, time) Check_Atmosphere->Check_Conditions Yes Implement_Inert->Check_Conditions Optimize_Conditions Optimize conditions (lower temp, adjust pH) Check_Conditions->Optimize_Conditions Add_Reducing_Agent Consider adding a reducing agent (e.g., DTT) Optimize_Conditions->Add_Reducing_Agent Alternative_Route Explore alternative synthetic routes Add_Reducing_Agent->Alternative_Route Purification Purify product (e.g., chromatography) Alternative_Route->Purification

Caption: A logical workflow for troubleshooting disulfide formation.

References

  • Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(14), 1947–1954. [Link]

  • Singh, R., & Lam, Y. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and bioanalytical chemistry, 392(6), 1165–1172. [Link]

  • Babu, B. H., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2). [Link]

  • Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. Chembiochem, 21(14), 1947–1954. [Link]

  • Chakraborty, A., Albericio, F., & de la Torre, B. G. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5489. [Link]

  • Lamoureux, G. V., & Whitesides, G. M. (1993). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. The Journal of Organic Chemistry, 58(3), 633–641. [Link]

  • Wang, L., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Organic & Biomolecular Chemistry, 18(2), 269-273. [Link]

  • Bouherrou, O., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1148. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ExpertsMind. (n.d.). Cook–Heilbron Thiazole Synthesis. [Link]

  • Cotor, D. C., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7338. [Link]

  • Singh, R., & Lam, Y. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 393(2), 535–543. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • G. Bitan, et al. (2001). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Tetrahedron Letters, 42(32), 5487-5490. [Link]

  • ResearchGate. (n.d.). Effect of different pH buffer on one-pot Hantzsch reaction. [Link]

  • van der Plancken, I., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 819. [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Reeder, N. L., et al. (2011). Quantification of Thiols and Disulfides. Methods in enzymology, 499, 31–43. [Link]

  • MacIver, M. M., et al. (2017). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 22(12), 2180. [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. [Link]

  • Singh, R., & Lam, Y. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and bioanalytical chemistry, 392(6), 1165–1172. [Link]

  • Al-Mulla, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1063. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Gureev, M. A., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(19), 6296. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Tikhonov, V. P., & Tikhonova, O. V. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(21), 7380. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ResearchGate. (n.d.). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Pyridin-2-yl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Pyridin-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical answers and troubleshooting solutions for the detection and quantification of impurities. The control of impurities in Active Pharmaceutical Ingredients (APIs) is not merely a procedural step; it is fundamental to ensuring the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of these substances.[1][3]

This document provides a structured approach to impurity analysis, addressing common challenges and outlining robust methodologies based on established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the impurity profile of this compound.

Q1: What are the likely sources and types of impurities in this compound?

Impurities can be introduced at various stages of the manufacturing process and storage.[2] For this compound, they are typically classified into three categories as per ICH guidelines:[1][3]

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Starting Materials & Intermediates: Unreacted precursors such as 2-bromo-1-(2-pyridinyl)ethanone and thiourea may be present.[4]

    • By-products: Result from side reactions during the synthesis, such as dimerization or incomplete cyclization.

    • Degradation Products: Formed during storage or manufacturing due to exposure to light, heat, oxidation, or hydrolysis. The pyridine and thiazole rings can be susceptible to specific degradation pathways.[1][5]

  • Inorganic Impurities: These arise from the manufacturing process and include reagents, catalysts (e.g., residual metals), and inorganic salts.[1][3]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, methanol) that are not completely removed. Their limits are governed by ICH Q3C guidelines.[1][5]

Q2: What are the regulatory thresholds for impurities that I need to be aware of?

The primary guideline for impurities in new drug substances is ICH Q3A(R2).[3][6] The thresholds are based on the maximum daily dose (MDD) of the drug. For an API with an MDD of ≤2 g/day , the following thresholds apply and are critical for process development and quality control.[5]

Threshold Limit Description
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in the regulatory submission.
Identification Threshold ≥ 0.10%Any impurity at or above this level must have its structure identified.[5][6]
Qualification Threshold ≥ 0.15%Impurities above this level must be "qualified," meaning data must be gathered to establish their biological safety.[5][6]

Q3: Which analytical technique is most suitable for routine analysis of organic impurities?

For routine quality control and quantification of organic impurities, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry standard.[2][7]

  • Causality: This technique is preferred due to its high resolving power, sensitivity, and ability to separate compounds with a wide range of polarities. The chromophores present in this compound and its likely impurities allow for sensitive detection using a UV detector. A Diode Array Detector (DAD) is highly recommended as it can provide spectral data to assess peak purity and aid in preliminary identification.

Q4: How do I identify the structure of an unknown impurity?

Identifying an unknown impurity detected during HPLC analysis is a multi-step process that requires advanced analytical techniques.

  • Initial Investigation (LC-MS): The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the impurity, which is crucial for proposing potential structures. High-Resolution Mass Spectrometry (HRMS) can yield an accurate mass, allowing for the determination of the molecular formula.[1][8]

  • Isolation: If the impurity exceeds the identification threshold, it must be isolated for full characterization. This is typically achieved using preparative HPLC.

  • Structural Elucidation (NMR): The definitive structure of the isolated impurity is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR techniques).[9] This provides detailed information about the connectivity of atoms in the molecule.

Section 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing for the API and/or Impurities

  • Observation: Chromatographic peaks are asymmetrical with a drawn-out tail.

  • Root Cause: this compound is a basic compound due to its pyridine and amine functionalities.[10] These basic groups can undergo secondary ionic interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to tailing.[10]

  • Solutions:

    • Use an Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both mobile phase solvents. The acid protonates the silanol groups, minimizing secondary interactions.

    • Optimize Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of the basic functional groups. This ensures the analyte remains consistently protonated, resulting in sharper peaks.[10]

    • Select a Modern Column: Use a column with high-purity silica and advanced end-capping (e.g., "base-deactivated" columns) designed to minimize silanol interactions.

Issue 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

  • Observation: Two or more peaks are not baseline-separated, making accurate quantification difficult.

  • Root Cause: The selected chromatographic conditions (mobile phase, stationary phase) lack sufficient selectivity to differentiate between the API and the impurity.

  • Solutions:

    • Modify the Gradient: Make the gradient slope shallower around the elution time of the critical pair to increase the separation window.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order and improve resolution.

    • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity. Use a column oven for consistent results.

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different chemistry (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

Section 3: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This protocol provides a robust starting point for method development. It must be validated according to ICH Q2(R2) guidelines before use in a regulated environment.[11][12]

1. Sample Preparation:

  • Standard Solution (0.05%): Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent to obtain a final concentration of approximately 0.5 mg/mL. Dilute this solution 2000-fold to obtain a 0.05% standard (e.g., 0.25 µg/mL).
  • Test Solution: Accurately weigh and dissolve ~25 mg of the test sample in 50 mL of diluent to obtain a final concentration of 0.5 mg/mL.
  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.

2. Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient Program 0-5 min: 5% B5-25 min: 5% to 70% B25-30 min: 70% to 95% B30-32 min: 95% B32.1-38 min: 5% B (Re-equilibration)A broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 280 nm (or as determined by UV scan)Wavelength should be chosen to provide good response for the API and all likely impurities.
Injection Volume 10 µL

3. System Suitability Test (SST):

  • Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
  • The tailing factor for the this compound peak should be ≤ 1.5.
  • A resolution solution (spiked with a known impurity) should be run to ensure the resolution between the API and the critical impurity is ≥ 2.0.

Protocol 2: Workflow for Identification of Unknown Impurities

The following workflow outlines the logical progression from detecting an unknown impurity to confirming its chemical structure.

G cluster_detection Detection & Quantification cluster_identification Preliminary Identification cluster_confirmation Structural Confirmation A Run Validated HPLC-UV Method B Detect Peak > Identification Threshold (e.g., 0.10%) A->B C Analyze Sample by LC-MS B->C Impurity requires identification D Obtain Mass Spectrum (m/z) of Unknown C->D E Propose Putative Structure(s) based on MS data and Synthesis Pathway D->E F Isolate Impurity via Preparative HPLC E->F Structure requires confirmation G Acquire NMR Data (1H, 13C, 2D) F->G H Confirm Structure G->H I Synthesize Impurity Standard for Confirmation H->I Optional but Recommended

Caption: Workflow for the identification of an unknown impurity.

Section 4: Core Principles of Method Validation

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[13][14] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of impurities in this compound.[12][13] Key parameters are defined by the ICH Q2(R2) guideline.[11]

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_performance Performance Limits cluster_reliability Reliability center_node Validated Analytical Method Specificity Specificity center_node->Specificity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Linearity Linearity center_node->Linearity Range Range center_node->Range LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

References

  • ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • Janus Chemicals. (2025, May 26). What Are API Impurities? Types, Sources, and Regulatory Guidelines. [Link]

  • LCGC International. Validation of Impurity Methods, Part I. [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. [Link]

  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • Chemistry & Biology Interface. (2012). Identification and characterization of new process related impurities in Nizatidine bulk drug. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PMC - NIH. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine based inhibitors. This scaffold has shown significant promise, particularly as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are validated targets in oncology.[1][2] However, a primary challenge in kinase drug discovery is achieving high selectivity, as off-target activity can lead to toxicity and confound experimental results.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common issues encountered during the optimization of these inhibitors. Our goal is to provide not just procedural steps, but the underlying rationale to empower your decision-making process.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My lead compound is potent against my primary target (e.g., CDK4) but a kinome-wide screen revealed significant off-target activity against several other kinases. Where do I begin to improve selectivity?

This is a classic challenge in kinase inhibitor development. The high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity difficult.[5][6] Your first step is to transform the off-target "problem" into a data-driven design opportunity.

Causality and Actionable Steps:

  • Quantify the Off-Target Profile: A single-concentration screen is a good start, but for a true picture, you need quantitative data. The next step is to determine the IC50 or Kd values for the most prominent off-targets (e.g., any kinase inhibited by >70% in the initial screen).[7] This provides a quantitative baseline for your selectivity index.

  • Structural and Computational Analysis: The key to rational design lies in identifying differences between your target and off-target kinases.[8][9]

    • Binding Pocket Comparison: Obtain crystal structures of your primary target and key off-targets. If experimental structures are unavailable, homology modeling can be a useful alternative.[9] Pay close attention to non-conserved residues, especially around the "gatekeeper" position, the solvent front, and the hinge region.[3][6]

    • Molecular Docking & Simulation: Dock your inhibitor into the binding sites of both your on-target and off-target kinases. Molecular dynamics (MD) simulations can reveal subtle conformational differences and highlight regions where modifications could introduce steric hindrance in the off-target binding pocket while being accommodated by the primary target.[10][11]

Workflow for Initial Selectivity Enhancement

A Lead Compound with Off-Target Activity B Quantitative Kinome Profiling (Determine IC50s for hits) A->B Characterize C Structural Analysis (On-target vs. Off-target) B->C Inform E Identify Exploitable Differences (e.g., Gatekeeper, P-loop) C->E D Computational Modeling (Docking & MD Simulations) D->E F Hypothesize Modifications (Structure-Activity Relationship) E->F Guide Design G Synthesize Analogs F->G H Re-evaluate Potency & Selectivity G->H H->B Iterate

Caption: Iterative workflow for improving inhibitor selectivity.

Q2: I've identified key residue differences between my target and off-targets. What specific chemical modifications to the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core are most effective for enhancing selectivity?

This is where medicinal chemistry strategy comes into play. The goal is to make modifications that are either favored by the primary target or disfavored by the off-target(s).

Key Strategies for Rational Design:

  • Exploiting the Solvent-Exposed Region: Modifications to the thiazole and pyridine rings often extend towards the solvent-exposed mouth of the ATP pocket. Adding bulkier or charged functional groups here can create steric clashes with off-target kinases that have a more constrained pocket entrance, while being tolerated by the primary target.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket deeper within the active site. A small gatekeeper (e.g., threonine, glycine) allows access for bulkier inhibitors, while a large gatekeeper (e.g., methionine, phenylalanine) restricts it. If your primary target has a small gatekeeper and an off-target has a large one, designing a modification that probes this pocket can be a powerful strategy for achieving selectivity.[3]

  • Atropisomerism Strategy: For certain scaffolds, hindered rotation around a bond can create stable, non-interconverting rotational isomers (atropisomers). It has been demonstrated that locking a molecule into a specific atropisomeric configuration can dramatically increase selectivity, with different isomers sometimes inhibiting different sets of kinases.[4] This can be achieved by introducing a bulky group, such as a chlorine atom, near a rotatable bond to act as a "brake".[4]

  • Allosteric Targeting: While most inhibitors are ATP-competitive (Type I), a more advanced strategy is to design compounds that bind to allosteric sites outside the conserved ATP pocket (Type III inhibitors).[6][12] These sites are generally less conserved across the kinome, offering a promising avenue for achieving very high selectivity.[12]

Q3: My new analog shows excellent potency and selectivity in my biochemical assay (e.g., ADP-Glo), but its activity drops significantly in cell-based assays. What's causing this discrepancy?

This is a frequent and critical hurdle in drug discovery. A compound's success depends on more than just its affinity for a purified enzyme.[13] Several factors can cause this drop-off in activity.

Potential Causes and Troubleshooting Steps:

  • High Intracellular ATP Concentration: Biochemical assays are often run at or near the Km for ATP for each kinase, which can be in the low micromolar range.[14] However, the concentration of ATP inside a cell is much higher, typically 1-5 mM.[14] For an ATP-competitive inhibitor, this massive excess of the natural substrate means a much higher concentration of the inhibitor is required to achieve the same level of target inhibition.

    • Troubleshooting: Your compound may simply not be potent enough to compete with cellular ATP. Further optimization for higher intrinsic affinity is needed.

  • Poor Cell Permeability or Active Efflux: The compound may not be able to efficiently cross the cell membrane, or it may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting: Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). Conduct a Caco-2 permeability assay to directly measure its ability to cross cell membranes.

  • Lack of Target Engagement: Potency in a biochemical assay does not guarantee the compound is binding to its target in the complex cellular environment.

    • Troubleshooting: Use a cellular target engagement assay like NanoBRET™ to confirm that your compound is binding to the kinase inside intact cells.[13][15] This technology measures the displacement of a tracer from a luciferase-tagged kinase by the inhibitor.

  • Compound Metabolism: The inhibitor may be rapidly metabolized into an inactive form by cellular enzymes.

    • Troubleshooting: Perform a metabolic stability assay using liver microsomes to assess the compound's half-life.

Data Summary: Biochemical vs. Cellular Potency

CompoundTarget IC50 (Biochemical, 10 µM ATP)Target EC50 (Cellular)Off-Target IC50 (Biochemical)Selectivity (Biochem)Likely Issue
Lead-01 50 nM>10 µM200 nM (Kinase X)4-foldPoor cell permeability or ATP competition
Opt-02 5 nM500 nM>5 µM (Kinase X)>1000-foldATP competition (good cellular translation)
Opt-03 10 nM>10 µM>10 µM (Kinase X)>1000-foldPoor cell permeability / Efflux

Experimental Protocols & Methodologies

Protocol 1: Tiered Kinase Selectivity Profiling

This protocol outlines an efficient, cost-effective strategy for assessing inhibitor selectivity.[7]

Objective: To identify the on- and off-target activities of a new inhibitor and quantify its selectivity.

Tiered Screening Approach

A Primary Biochemical Assay (Confirm On-Target Potency) B Tier 1: Single-Point Kinome Screen (e.g., 1 µM concentration vs. >300 kinases) A->B C Analyze Inhibition Data (Identify hits >70% inhibition) B->C D Tier 2: IC50 Determination (10-point dose-response for all hits) C->D E Calculate Selectivity Index (IC50 Off-target / IC50 On-target) D->E F Tier 3: Cellular Assays (Confirm on-target effect & selectivity in cells) E->F

Caption: A tiered approach for kinase inhibitor selectivity profiling.

Methodology:

  • Primary Assay: Confirm the high potency (IC50) of your compound against your primary kinase target using a robust biochemical assay format (e.g., Luminescence, TR-FRET).[16][17]

  • Tier 1 - Broad Screening:

    • Submit the compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins DiscoverX).

    • Request a single-point screen at a fixed concentration (1 µM is standard) against their largest available panel.[7] This provides a broad but cost-effective view of the off-target landscape.

  • Tier 2 - IC50 Determination:

    • From the Tier 1 data, identify all kinases that were inhibited by more than a pre-defined threshold (e.g., 70-80%).

    • For this subset of "hit" kinases, perform full 10-point dose-response curves to determine accurate IC50 values.[7] This is crucial for quantitative comparison.

  • Tier 3 - Cellular Confirmation:

    • Select compounds with the best selectivity profiles for cellular testing.

    • Use a phospho-specific antibody in a Western blot to measure the phosphorylation of a known downstream substrate of your target kinase. A reduction in phosphorylation upon treatment confirms on-target activity in a cellular context.[15]

    • If available, use engineered cell lines that are dependent on your target kinase for proliferation. Inhibition of proliferation in these cells provides strong evidence of on-target efficacy.[15]

Protocol 2: Computational Workflow for Predicting Selectivity

Objective: To use computational tools to predict the binding modes of an inhibitor and identify structural features that can be exploited to enhance selectivity.

Key Concepts in Kinase-Inhibitor Binding

cluster_0 ATP Binding Pocket Hinge Hinge Region (Forms H-bonds) Gatekeeper Gatekeeper Residue (Controls access to back pocket) DFG DFG Motif (Conformation: In/Out) Solvent Solvent Front (Modification Site) Inhibitor 4-Thiazol-N-(pyridin-2-yl) pyrimidin-2-amine Inhibitor->Hinge H-Bonds Inhibitor->Gatekeeper Interacts with Inhibitor->Solvent Extends to

Caption: Key interaction regions within a kinase ATP-binding site.

Methodology:

  • Protein Preparation:

    • Download crystal structures of your primary target and a key off-target from the Protein Data Bank (PDB).

    • If no structure is available, use a homology modeling server (e.g., SWISS-MODEL) to generate a model.

    • Prepare the structures using software like Schrödinger's Protein Preparation Wizard or Chimera: add hydrogens, remove water molecules, and optimize hydrogen bond networks.

  • Ligand Preparation:

    • Draw your inhibitor in a 2D sketcher and generate a 3D conformation.

    • Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at physiological pH.

  • Molecular Docking:

    • Define the binding site (grid generation) based on the location of the co-crystallized ligand or the known ATP binding pocket.

    • Use a docking program (e.g., Glide, AutoDock, GOLD) to dock your prepared ligand into the receptor grids for both the on-target and off-target kinases.

  • Pose Analysis and Interpretation:

    • Analyze the top-scoring docking poses. For the primary target, confirm that the inhibitor forms expected hydrogen bonds with the hinge region.[18]

    • Compare the binding pose in the primary target to the pose in the off-target. Look for:

      • Steric Clashes: Is a part of your inhibitor clashing with a residue in the off-target that is smaller in the primary target? This is an opportunity for selectivity.

      • Unoccupied Pockets: Is there a pocket adjacent to your inhibitor in the primary target that is absent in the off-target? Growing the molecule into this pocket can enhance affinity and selectivity.

      • Water Networks: Are there differences in water-mediated hydrogen bonds that could be displaced to improve affinity?

By integrating these troubleshooting guides and detailed protocols into your workflow, you can more effectively navigate the challenges of enhancing the selectivity of your 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors, accelerating your journey from a potent hit to a selective lead candidate.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry.
  • Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. (2016). Future Medicinal Chemistry.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015).
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). Journal of Biomolecular Screening.
  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2013). Frontiers in Genetics.
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2013). Frontiers in Genetics.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Protein Kinase Inhibitors: Structural Insights Into Selectivity. (2009). Current Topics in Medicinal Chemistry.
  • Spotlight: Cell-based kinase assay form
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2020). The Biochemical Journal.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011).
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry.
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Journal of Biomolecular Structure & Dynamics.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (2014).

Sources

addressing resistance mechanisms to 4-Pyridin-2-yl-thiazol-2-ylamine in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Investigating 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives and Other Kinase-Targeting Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of novel kinase inhibitors, particularly those based on the this compound scaffold. While your specific compound may be novel, the challenges you face, especially the emergence of drug resistance, are often rooted in well-characterized biological principles.

To provide you with practical, actionable advice, this guide will frequently use Dasatinib , a potent multi-kinase inhibitor, as a case study. The mechanisms of resistance to Dasatinib are extensively studied and serve as an excellent model for understanding and troubleshooting resistance to other ATP-competitive kinase inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial characterization of a novel kinase inhibitor and the first signs of resistance.

Q1: We've synthesized a novel compound based on the this compound scaffold. How do we begin to characterize its primary target and potential for resistance?

A1: Initial characterization involves a multi-pronged approach. First, perform a broad in vitro kinase panel screening to identify the primary kinase target(s) and potential off-targets.[1][2] This will provide a selectivity profile of your compound. Subsequently, in sensitive cancer cell lines, you should confirm target engagement by observing a dose-dependent decrease in the phosphorylation of your primary target and its downstream effectors via Western blot.

To anticipate resistance, it's crucial to establish a baseline IC50 (the concentration of an inhibitor required to reduce a biological process by 50%) in your sensitive cell lines using a cell viability assay like the MTT assay.[3][4]

Q2: Our once-sensitive cancer cell line is now showing reduced responsiveness to our inhibitor. How can we confirm that we have developed a resistant cell line?

A2: The development of a resistant cell line is quantitatively confirmed by a significant increase in the IC50 value compared to the parental, sensitive cell line.[5] A 3- to 10-fold increase in IC50 is generally considered an indication of emerging resistance.[5] This is determined by performing a dose-response curve with your inhibitor on both the parental and the suspected resistant cell line.

Protocol 1: Generating a Resistant Cell Line

A common method to generate a resistant cell line in vitro is through continuous exposure to the inhibitor.[5]

  • Initial IC50 Determination: Determine the IC50 of your compound in the parental cell line.

  • Dose Escalation: Culture the parental cells in the presence of the inhibitor at a concentration equal to or slightly below the IC50.

  • Monitoring and Sub-culturing: Monitor the cells for recovery of proliferation. Once the cells are growing steadily, subculture them and gradually increase the concentration of the inhibitor.

  • Confirmation of Resistance: After several weeks or months of continuous culture with escalating doses, confirm the development of resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.

Q3: What are the most common mechanisms of acquired resistance to kinase inhibitors like Dasatinib?

A3: Resistance to kinase inhibitors can be broadly categorized into two main types: target-dependent and target-independent mechanisms.[6]

  • Target-Dependent Resistance: This involves alterations to the drug's primary target.

    • Point Mutations: Mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively.[6] The "gatekeeper" mutation T315I in BCR-ABL is a classic example of a mutation that confers resistance to many ABL inhibitors.[6]

    • Gene Amplification: Increased expression of the target kinase due to gene amplification can lead to a situation where the inhibitor concentration is no longer sufficient to fully suppress the target's activity.

  • Target-Independent Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited target.

    • Activation of Bypass Pathways: Upregulation of other kinases or signaling molecules can provide the cancer cells with alternative survival signals. For example, activation of the ERK1/2 pathway has been associated with Dasatinib resistance.[7]

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for addressing specific experimental issues.

Problem 1: My inhibitor shows a loss of efficacy in my cell line, but I don't see any mutations in the target kinase.

Possible Cause: This strongly suggests a target-independent resistance mechanism. The cancer cells may have activated a bypass signaling pathway.

Troubleshooting Steps:

  • Phospho-Kinase Array: Perform a phospho-kinase array to get a broad overview of changes in the phosphorylation status of multiple kinases in your resistant cells compared to the parental cells. This can help identify upregulated bypass pathways.

  • Western Blot Validation: Based on the array results, validate the increased phosphorylation of specific kinases (e.g., p-ERK, p-AKT, p-STAT) and their downstream targets by Western blot.

  • Combination Therapy: If a specific bypass pathway is identified, test the efficacy of combining your inhibitor with an inhibitor of the activated bypass pathway. For example, if you observe increased ERK phosphorylation, combine your inhibitor with a MEK inhibitor.

Diagram 1: Investigating Target-Independent Resistance

G start Resistant cells with no target mutation phospho_array Perform Phospho-Kinase Array start->phospho_array western_blot Validate upregulated pathways via Western Blot phospho_array->western_blot combination_therapy Test combination therapy with inhibitor of bypass pathway western_blot->combination_therapy evaluate Evaluate for synergistic cell killing combination_therapy->evaluate G start Unexpectedly high cell toxicity kinome_scan Perform broad-panel kinome scan start->kinome_scan validate_off_target Validate with structurally different inhibitor for primary target start->validate_off_target genetic_approach Use siRNA/CRISPR to knockdown primary target start->genetic_approach rescue_experiment Overexpress resistant mutant of suspected off-target kinome_scan->rescue_experiment

Caption: Experimental workflow to differentiate on-target from off-target effects.

Problem 3: My Western blots for the phosphorylated target are inconsistent.

Possible Cause: This could be due to issues with compound stability, experimental timing, or cell line variability.

Troubleshooting Steps:

  • Compound Handling: Prepare fresh dilutions of your inhibitor for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of your target's phosphorylation after adding the inhibitor.

  • Loading Controls: Always include loading controls (e.g., GAPDH, β-actin) and also probe for the total, non-phosphorylated form of your target kinase to ensure that changes in the phosphorylated form are not due to changes in the total protein level. [3]

Part 3: Data Interpretation and Advanced Protocols

Table 1: Interpreting Changes in IC50 Values

Fold Change in IC50InterpretationRecommended Next Steps
1-3 foldLow-level or emerging resistanceContinue dose escalation to establish a more resistant line.
3-10 foldModerate resistanceBegin investigating resistance mechanisms (target sequencing, bypass pathway analysis).
>10 foldHigh-level resistanceComprehensive analysis of both target-dependent and -independent mechanisms is warranted.

Protocol 2: Western Blot for Target Engagement

This protocol is a generalized method to assess the inhibition of a target kinase in a cellular context.

  • Cell Seeding and Treatment: Seed your cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of your inhibitor (e.g., from 0.1x to 10x the IC50) for the predetermined optimal time. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the phosphorylated form of your target kinase overnight at 4°C.

  • Detection: Wash the membrane and incubate with a secondary antibody. Detect the signal using an appropriate detection reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total form of the target kinase and a loading control.

References

  • BenchChem. (2025). Technical Support Center: Understanding Off-Target Binding of Kinase Inhibitors. BenchChem.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kojima, K., et al. (2006). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood, 108(11), 2832.
  • O'Hare, T., et al. (2011). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Blood, 118(24), 6272-6280.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Donato, N. J., et al. (2007). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 21(8), 1659-1667.
  • Togashi, Y., et al. (2020). Activation of ERK1/2 by MOS and TPL2 leads to dasatinib resistance in chronic myeloid leukaemia cells.
  • Zhang, Y., et al. (2020). Off-target identification of kinase drug candidates.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Hata, A. N., et al. (2016). Circumventing Cancer Drug Resistance.
  • Yasuda, H., et al. (2025). Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer. eLife, 14, e95925.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
  • Kim, J., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66788.
  • BenchChem. (2025). A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. BenchChem.
  • BenchChem. (2025).
  • Chen, Y.-L., et al. (2023). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. Cancers, 15(13), 3485.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897.
  • BenchChem. (2025). In Vitro Kinase Assays for Determining Zurletrectinib Potency: A Technical Guide. BenchChem.
  • Donato, N. J., et al. (2007). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 21(8), 1659-1667.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 14(6), 589-596.

Sources

Validation & Comparative

A Comparative Guide to Cyclin-Dependent Kinase Inhibitors: Profiling 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of Cyclin-Dependent Kinase (CDK) inhibitors, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, against established CDK inhibitors such as the selective CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) and the pan-CDK inhibitor Flavopiridol. We will delve into their mechanisms of action, target selectivity, and the critical experimental data that defines their performance, offering researchers and drug development professionals a clear, data-driven perspective.

The Central Role of Cyclin-Dependent Kinases in Oncology

The cell cycle is a fundamental process, meticulously regulated to ensure faithful replication and division. Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this process.[1][2] Their activity is dependent on binding to regulatory protein partners called cyclins. The Cyclin D-CDK4/6 complex is of particular importance, as it governs the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4]

In many cancers, this regulatory pathway is hijacked. Overexpression of cyclins or loss of endogenous inhibitors leads to hyperactive CDK4/6, which continuously phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[5][6] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, committing the cell to an uncontrolled proliferative state.[5][7] Consequently, inhibiting CDK4/6 has emerged as a cornerstone of therapy for certain malignancies, most notably for hormone receptor-positive (HR+), HER2-negative breast cancer.[3][8]

cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb_E2F Rb-E2F Complex (Growth Suppressed) CDK46->Rb_E2F Phosphorylates Rb CDK_Inhibitors Inhibition CDK46->CDK_Inhibitors S_Phase_Entry S Phase Entry (DNA Replication) Rb_E2F->S_Phase_Entry Releases E2F to activate transcription CDK_Inhibitors->Rb_E2F Prevents Phosphorylation

Caption: The CDK4/6-Rb signaling pathway controlling the G1/S cell cycle checkpoint.

Profile of a Novel Inhibitor Class: 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

Recent drug discovery efforts have identified a novel chemical scaffold, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, as a highly potent and selective inhibitor of CDK4 and CDK6.[9][10] While the core structure 4-Pyridin-2-yl-thiazol-2-ylamine[11][12] serves as a foundational piece, medicinal chemistry optimization through the addition of a pyrimidine ring and further substitutions has yielded compounds with significant anti-cancer properties.[10][13]

A key publication in the Journal of Medicinal Chemistry details the discovery and optimization of this series, culminating in a lead candidate, compound 83 .[9] This compound demonstrated remarkable potency and selectivity.

  • Mechanism of Action: Like other CDK4/6 inhibitors, these derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDK4 and CDK6 and preventing the phosphorylation of Rb.[14]

  • Potency and Selectivity: The lead compound 83 from the series exhibited excellent potency with a Kᵢ of 1 nM for CDK4 and 34 nM for CDK6.[10] Importantly, it showed high selectivity over other cell-cycle-related CDKs such as CDK1 and CDK2, which is crucial for minimizing off-target toxicities.[10]

  • Preclinical Efficacy: In cellular assays, these compounds effectively inhibited the proliferation of cancer cell lines, particularly in MV4-11 acute myeloid leukemia cells, with GI₅₀ values in the low nanomolar range.[10] In vivo studies using mouse xenograft models showed that oral administration of compound 83 led to significant tumor growth inhibition without notable toxicity.[9]

This profile positions the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series as a promising new entrant in the field of targeted cancer therapy.

Comparative Analysis with Established CDK Inhibitors

To understand the potential of this new class, we must compare it against the established players in the field. These can be broadly categorized into highly selective CDK4/6 inhibitors and pan-CDK inhibitors.

The Selective CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

These three drugs have revolutionized the treatment of HR+/HER2- advanced breast cancer.[8] While they share a core mechanism of action, they exhibit important pharmacological differences.[3][15][16]

  • Palbociclib (Ibrance®): The first-in-class FDA-approved CDK4/6 inhibitor.[17][18] It demonstrates similar potency against both CDK4 and CDK6.[16] Its dose-limiting toxicity is neutropenia, which is managed with a 21-days-on, 7-days-off dosing schedule.[15][19]

  • Ribociclib (Kisqali®): Also a highly selective inhibitor of CDK4/6.[5][7][20][21] Similar to palbociclib, its primary toxicity is neutropenia, requiring an intermittent dosing schedule.[15][16]

  • Abemaciclib (Verzenio®): This inhibitor is distinguished by its greater potency for CDK4 over CDK6 and its ability to cross the blood-brain barrier.[3][16][22] Unlike its counterparts, abemaciclib's main side effect is diarrhea, and it is administered on a continuous twice-daily schedule.[8][15][23][24] Preclinical models suggest it may induce tumor cell death rather than just cell cycle arrest.[16]

The Pan-CDK Inhibitor: Flavopiridol

Flavopiridol represents an earlier generation of CDK inhibitors with a much broader target profile.

  • Mechanism and Specificity: Flavopiridol is a potent inhibitor of CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9.[25][26][27] Its inhibition of CDK9, a component of the P-TEFb complex, leads to widespread transcriptional repression by preventing the phosphorylation of RNA Polymerase II.[26][28] This dual mechanism of cell cycle arrest and transcription inhibition contributes to its potent, albeit more toxic, anti-cancer effects.[25][29]

  • Clinical Profile: While showing promise in hematological malignancies, its clinical utility has been hampered by a challenging toxicity profile and the need for complex dosing schedules.[29]

Head-to-Head Data Summary

The following table summarizes the key inhibitory activities and pharmacological characteristics of these compounds.

Inhibitor ClassRepresentative CompoundTarget(s)IC₅₀ / Kᵢ (nM)Key Differentiating FeaturesPrimary Side Effects
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Compound 83CDK4/6CDK4: 1 (Kᵢ)CDK6: 34 (Kᵢ)[10]High selectivity for CDK4/6 over CDK1/2/7/9; Oral bioavailability shown in preclinical models.[9]To be determined in clinical trials
Selective CDK4/6 PalbociclibCDK4/6CDK4: 11CDK6: 16First-in-class; Similar potency for CDK4 and CDK6.[16]Neutropenia[15][24]
Selective CDK4/6 RibociclibCDK4/6CDK4: 10CDK6: 39High selectivity for CDK4/6.[5]Neutropenia[15][24]
Selective CDK4/6 AbemaciclibCDK4/6 >> CDK9CDK4: 2CDK6: 10[22]Greater potency for CDK4; Crosses blood-brain barrier; Continuous dosing.[16][24]Diarrhea, Fatigue[22][23][24]
Pan-CDK FlavopiridolCDK1,2,4,6,7,9CDK1: ~30CDK2: ~170CDK4: ~60CDK9: ~3Broad specificity; Inhibits transcription via CDK9.[25][26]Diarrhea, Neutropenia, Cytokine release syndrome

Note: IC₅₀/Kᵢ values are compiled from various preclinical studies and can vary based on assay conditions.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity and provide a framework for validation, we outline the core experimental workflows used to characterize and compare CDK inhibitors.

cluster_workflow Inhibitor Characterization Workflow start Test Compound kinase_assay In Vitro Kinase Assay (Biochemical Potency) start->kinase_assay Determine IC₅₀/Kᵢ cell_prolif Cell Proliferation Assay (Cellular Efficacy) kinase_assay->cell_prolif Determine GI₅₀ cell_cycle Cell Cycle Analysis (Mechanism Confirmation) cell_prolif->cell_cycle Confirm G1 Arrest end Validated Inhibitor Profile cell_cycle->end

Caption: A streamlined workflow for the preclinical evaluation of CDK inhibitors.

In Vitro Kinase Assay (Biochemical Potency)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex. It is the first and most critical step to determine the inhibitor's potency (IC₅₀) and selectivity against a panel of different kinases.

Protocol:

  • Reagents: Recombinant CDK4/Cyclin D1, CDK6/Cyclin D3, and other CDK complexes, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP, and the test inhibitor.[3][30][31]

  • Plate Preparation: Add kinase buffer to all wells of a 96- or 384-well plate. Add serial dilutions of the test inhibitor (e.g., Palbociclib as a positive control) to the appropriate wells.

  • Kinase Reaction: Add the CDK/cyclin complex and the substrate to each well and incubate briefly at 30°C.

  • Initiation: Initiate the phosphorylation reaction by adding a solution of ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is a luminescence-based assay (e.g., Kinase-Glo™), which measures the amount of ATP remaining in the well.[30][31] The less ATP remaining, the more active the kinase was.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assay (Cellular Efficacy)

Causality: This assay moves from a purified protein system to a cellular context, measuring the inhibitor's ability to halt the proliferation of cancer cells. It provides the GI₅₀ (concentration for 50% inhibition of cell growth), which reflects not only target inhibition but also cell permeability and stability. Crucially, for cytostatic agents like CDK4/6 inhibitors that cause G1 arrest while cells continue to grow in size, DNA-based assays (e.g., CyQUANT) are more reliable than metabolic assays (e.g., MTT, CellTiter-Glo), which can be confounded by this increase in cell mass and mitochondrial content.[32][33]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, a cell line sensitive to CDK4/6 inhibition[34]) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a period that allows for several cell divisions (e.g., 72-96 hours).

  • Cell Lysis and Staining (DNA-based method): a. Remove the culture medium. b. Freeze the plate at -80°C to ensure complete cell lysis. c. Thaw the plate and add a DNA-binding fluorescent dye (e.g., CyQUANT GR dye) in a lysis buffer.

  • Quantification: Read the fluorescence on a plate reader. The fluorescence intensity is directly proportional to the number of cells (and thus, DNA content) in the well.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ value from the resulting dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Mechanism Confirmation)

Causality: This is the definitive assay to confirm that the observed anti-proliferative effect is due to the intended mechanism—cell cycle arrest in the G1 phase. It quantifies the DNA content of individual cells within a population.

Protocol:

  • Cell Treatment: Culture cells (e.g., 1 x 10⁶) with the test inhibitor at its GI₅₀ concentration for 24-48 hours. Include an untreated control.

  • Harvesting: Harvest the cells (including any floating cells) and wash them once with cold phosphate-buffered saline (PBS).[35]

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells.[36][37] Store at 4°C for at least 2 hours.[35]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS, then resuspend in a staining solution containing a DNA-intercalating fluorescent dye like Propidium Iodide (PI).[38]

  • RNase Treatment: The staining solution must contain RNase A to degrade cellular RNA, ensuring that the PI dye only binds to DNA.[35] This step is critical for accurate DNA content measurement.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have a 2n DNA content and form the first major peak. Cells in G2/M phase will have a 4n DNA content and form a second peak of roughly double the intensity. Cells in S phase will have an intermediate DNA content and appear between the two peaks. A successful CDK4/6 inhibitor will cause a significant accumulation of cells in the G1 peak and a corresponding reduction in the S and G2/M populations.[1]

Conclusion and Future Perspectives

The landscape of CDK inhibitors is evolving from broad-spectrum agents to highly selective, well-tolerated therapeutics. The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have set a high bar for efficacy in HR+/HER2- breast cancer, each with a unique clinical profile.[8][24] The pan-CDK inhibitor Flavopiridol, while potent, highlights the therapeutic trade-off between broad target engagement and toxicity.[29]

The novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives represent a promising next step. Preclinical data for lead compounds like 83 demonstrate high potency and, critically, excellent selectivity for CDK4/6 over other CDKs.[9][10] This "clean" selectivity profile is hypothesized to translate into a favorable therapeutic window, potentially minimizing the off-target effects seen with less selective agents. The strong in vivo anti-tumor activity and oral bioavailability position this chemical class as a strong candidate for clinical development.[9] Future research will need to confirm these findings in human trials and explore their efficacy in other malignancies where the Cyclin D-CDK4/6 axis is dysregulated.

References

Efficacy of 4-Pyridin-2-yl-thiazol-2-ylamine Analogues as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the development of small molecules capable of modulating specific cellular pathways implicated in cancer progression. Among these, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a comparative analysis of the efficacy of a promising class of compounds: 4-Pyridin-2-yl-thiazol-2-ylamine and its analogues. These heterocyclic compounds have garnered significant attention for their potent inhibitory activity against various protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structure-activity relationships (SAR) of these analogues, present supporting experimental data from in vitro studies, and provide detailed protocols for the key assays used to evaluate their efficacy.

The Central Role of Cyclin-Dependent Kinases in Cancer

Cyclin-Dependent Kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle. Dysregulation of the CDK-cyclin machinery is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[1] The CDK4/6-Cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. Inhibiting CDK4/6 can therefore restore cell cycle control and halt the proliferation of cancer cells.[2]

The this compound scaffold has proven to be a versatile template for the design of potent CDK inhibitors. By systematically modifying the substituents on the pyridine and thiazole rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Visualizing the CDK4/6 Signaling Pathway

The following diagram illustrates the canonical CDK4/6 signaling pathway and the mechanism of action of this compound analogues as CDK4/6 inhibitors.

CDK4_6_Pathway cluster_rb_e2f Mitogens Growth Factors (Mitogens) Receptor Receptor Tyrosine Kinase Mitogens->Receptor binds CyclinD Cyclin D Receptor->CyclinD upregulates CDK46 CDK4/6 CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb G1_Arrest G1 Phase Cell Cycle Arrest E2F E2F Rb_E2F Rb-E2F Complex S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Proliferation Cell Proliferation S_Phase_Genes->Proliferation Inhibitor 4-Pyridin-2-yl- thiazol-2-ylamine Analogue Inhibitor->CyclinD_CDK46 inhibits

Caption: The CDK4/6 signaling pathway and inhibition by this compound analogues.

Comparative Efficacy of Analogues: In Vitro Data

The efficacy of novel chemical entities is initially assessed through in vitro assays that measure their biological activity against specific cell lines and molecular targets. For the this compound series, the most relevant metrics are the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the inhibitory constant (Ki) or IC50 against purified CDK enzymes.

The following tables summarize the in vitro efficacy of a selection of this compound analogues from published studies. These compounds share a common scaffold but differ in the substituents on the pyrimidine and thiazole moieties, which significantly impacts their activity and selectivity.

Table 1: In Vitro Antiproliferative Activity (IC50) of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogues

Compound IDR (Aniline Substituent)R' (Pyrimidine C5)HCT116 (Colon Cancer) IC50 (µM)
12a m-NO₂CNNot Reported
12u 3-ethynyl-5-fluoroCN0.462
20a 3-ethynyl-5-fluoroCH₃0.462
AZD5438 (Reference) --Not Reported

Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors.[3][4]

Table 2: Kinase Inhibitory Activity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogues

Compound IDR (Aniline Substituent)R' (Pyrimidine C5)CDK2 IC50 (µM)CDK9 IC50 (µM)
12a m-NO₂CN0.0060.001
12u 3-ethynyl-5-fluoroCN>10.007
20a 3-ethynyl-5-fluoroCH₃0.0040.009
AZD5438 (Reference) --0.0080.025

Data sourced from studies on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK inhibitors.[3][4]

Table 3: Antiproliferative Activity (GI50) of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Analogues

Compound IDPyridine Ring SubstituentThiazole Ring SubstituentMV4-11 (Leukemia) GI50 (nM)
78 4-(4-methylpiperazin-1-yl)4-methyl23
83 4-(cyclopentylamino)methyl4-methyl209
99 4-(isopropylamino)methyl4-methyl32

Data sourced from a study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors.[5]

Table 4: Kinase Inhibitory Activity (Ki) of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Analogues

Compound IDPyridine Ring SubstituentThiazole Ring SubstituentCDK4 Ki (nM)CDK6 Ki (nM)
78 4-(4-methylpiperazin-1-yl)4-methyl134
83 4-(cyclopentylamino)methyl4-methyl430
99 4-(isopropylamino)methyl4-methyl4182

Data sourced from a study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors.[5]

Structure-Activity Relationship (SAR) Insights

From the compiled data, several key structure-activity relationships can be deduced:

  • Substitution on the Pyrimidine Ring: The introduction of a methyl group at the C5 position of the pyrimidine ring (as in compound 20a ) appears to be crucial for potent CDK9 inhibition.[3]

  • Aniline Substituents: The nature of the substituent on the aniline ring significantly influences both potency and selectivity. For instance, the 3-ethynyl-5-fluoro substitution in compound 12u confers high selectivity for CDK9 over CDK2.[4]

  • Pyridine Ring Modifications: In the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, modifications to the pyridine ring drastically alter both kinase inhibitory activity and antiproliferative effects. The presence of an ionizable piperazine group in compound 78 leads to excellent CDK4 potency.[5] Interestingly, while compound 99 has weaker CDK4/6 inhibitory activity compared to 83 , it exhibits a more potent antiproliferative effect, suggesting potential off-target activities or better cell permeability.[5]

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized and well-documented experimental protocols.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 20-28 µL of a 2 mg/mL MTT solution to each well and incubate for an additional 1.5 to 4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Workflow:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: Create a serial dilution of the test compounds.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the percentage of kinase activity relative to a no-inhibitor control. Plot the percentage of activity against the inhibitor concentration to calculate the IC50 value.

The following diagram illustrates a general workflow for the in vitro evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Assay Start Start: Candidate Compound Compound_Prep Prepare Serial Dilutions of Analogue Start->Compound_Prep Add_Inhibitor Add Analogue Dilutions Compound_Prep->Add_Inhibitor Treat_Cells Treat Cells with Analogue Dilutions Compound_Prep->Treat_Cells Kinase_Reaction Kinase Reaction: - Recombinant Kinase - Substrate - ATP Detection Detection of Kinase Activity (e.g., ADP-Glo) Kinase_Reaction->Detection IC50_Biochem Determine Biochemical IC50 Detection->IC50_Biochem SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Biochem->SAR_Analysis Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay IC50_Cellular Determine Cellular IC50/GI50 Viability_Assay->IC50_Cellular IC50_Cellular->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End End: Optimized Lead Lead_Opt->End Add_Initor Add_Initor

Caption: A generalized workflow for the in vitro evaluation of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The comparative analysis of various analogues reveals that subtle structural modifications can lead to significant improvements in potency and selectivity, particularly against CDKs. The experimental data underscores the importance of a systematic approach to SAR studies, guided by robust in vitro assays. By leveraging the insights gained from these studies, researchers can continue to optimize this chemical series to develop next-generation targeted therapies with enhanced efficacy and safety profiles.

References

  • Mechanism of action of CDK 4/6 inhibitors. (URL: [Link])

  • Hu, X., & Zhang, J. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Oncology Reports, 45(3), 859-871. (URL: [Link])

  • What Are CDK4/6 Inhibitors? - Breastcancer.org. (2025). (URL: [Link])

  • Cyclin-dependent kinase - Wikipedia. (URL: [Link])

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(5), 1892-1915. (URL: [Link])

  • Asghar, U., et al. (2015). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Journal of Cancer Science & Therapy, 7(4), 1-10. (URL: [Link])

  • Tadesse, S., et al. (2019). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 116(31), 15556-15565. (URL: [Link])

  • Malumbres, M. (2022). A review on the role of cyclin dependent kinases in cancers. Journal of Biomedical Science, 29(1), 1-18. (URL: [Link])

  • Zheng, X., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. (URL: [Link])

  • CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Lesyk, R., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(21), 5021. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Li, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-17. (URL: [Link])

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 11(52), 32943-32960. (URL: [Link])

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-218. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). (URL: [Link])

  • MTT assay protocol - Protocols.io. (2023). (URL: [Link])

  • Al-Said, M. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(12), 103444. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Thiazol-5-yl)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(thiazol-5-yl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has made it a foundational element for the development of novel therapeutics targeting a range of diseases, most notably cancer. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this versatile class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present supporting data to illuminate the path from chemical structure to biological activity.

The Core Scaffold: A Versatile Kinase Hinge-Binder

The 4-(thiazol-5-yl)pyridin-2-amine core is a heterocyclic system that positions key nitrogen atoms in a spatially favorable arrangement to interact with the hinge region of protein kinases. This interaction, typically involving one or more hydrogen bonds, is a cornerstone of ATP-competitive inhibition and is crucial for achieving high-potency inhibitors. While the core structure is based on a pyridine ring, numerous successful analogs have utilized a pyrimidine ring, which also facilitates these critical hinge interactions.[1][2][3][4] The general structure allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The primary points of modification that significantly influence the biological activity of these analogs are:

  • The 2-amino substituent on the pyridine or pyrimidine ring.

  • The thiazole ring , particularly at the C2 and C4 positions.

  • The pyridine or pyrimidine ring itself.

Caption: Core scaffold of 4-(thiazol-5-yl)pyridin-2-amine and key modification sites.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections provide a comparative analysis of how modifications to different parts of the scaffold impact inhibitory activity against various kinase targets.

Modifications of the 2-Amino Group: The Driver of Potency and Selectivity

The substituent attached to the 2-amino group is arguably the most critical determinant of both the potency and selectivity of these inhibitors. Typically, this is an aromatic or heteroaromatic ring that can be further substituted to optimize interactions with the target kinase.

  • Anilino Substituents: The introduction of a 2-anilino (phenylamino) group has been a highly successful strategy, particularly for developing inhibitors of Cyclin-Dependent Kinases (CDKs).[2][3][4]

    • For CDK2 Inhibition: Electron-withdrawing groups at the meta or para position of the aniline ring generally enhance activity, while ortho substitutions are often detrimental.[4]

    • For CDK9 Inhibition: Bulky substituted aniline moieties have been shown to be important for CDK9 potency and selectivity over other CDKs like CDK2.[2][5] For instance, compound 12u from a study on CDK9 inhibitors, which features a substituted aniline, demonstrated an IC50 of 7 nM for CDK9 with over 80-fold selectivity against CDK2.[1][5]

  • Pyridinylamino Substituents: Replacing the aniline ring with a pyridine ring has led to the development of highly potent inhibitors for other kinase families.

    • For CDK4/6 Inhibition: A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were developed as potent and selective CDK4/6 inhibitors.[6][7] Medicinal chemistry optimization in this series led to an orally bioavailable inhibitor, compound 83 , which showed marked tumor growth inhibition in a mouse xenograft model.[7]

    • For p38 MAP Kinase Inhibition: The pyridinyl moiety is a key pharmacophore for p38 inhibition, often forming a crucial hydrogen bond with the backbone of Met109 in the ATP-binding site.[8]

Modifications of the Thiazole Ring: Fine-Tuning Activity

Substituents on the thiazole ring can significantly modulate the activity and selectivity profile of the compounds.

  • Thiazole C2 Position: This position is often directed towards the solvent-exposed region of the ATP-binding pocket. Small alkyl groups, such as methyl, are commonly found in potent inhibitors.

  • Thiazole C4 Position: The C4 position of the thiazole ring can also be modified to enhance potency.

    • In a series of CDK9 inhibitors, replacing the C4-methyl with a phenyl group was not tolerated and resulted in a loss of CDK inhibitory activity.[2] However, this modification led to potent antiproliferative activity, suggesting a shift in target to non-CDK kinases.[2]

    • For Rho-associated kinase (ROCK) inhibitors, a 4-aryl-thiazole-2-amine scaffold was explored, where a pyridine substitution at the C4 position was found to be more potent than a 3-pyridine substitution.[9]

Modifications of the Central Heterocyclic Core: Pyridine vs. Pyrimidine

While the topic specifies a pyridine core, many highly potent inhibitors in this class feature a pyrimidine core. The choice between these two heterocycles can influence the overall properties of the molecule.

  • Pyrimidine Core: The 2-amino-4-(thiazol-5-yl)pyrimidine scaffold is prevalent in the literature for CDK inhibitors.[1][2][3] The pyrimidine ring nitrogen atoms are well-positioned to act as hydrogen bond acceptors from the kinase hinge region.

  • Pyridine Core: In the development of c-Jun N-terminal kinase (JNK) inhibitors, pyridine-containing compounds were found to be more potent than their corresponding pyrimidine analogs.[10] This highlights that the optimal central core can be target-dependent.

Comparative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative 4-(thiazol-5-yl)pyridin-2-amine analogs against various kinases, showcasing the impact of different substitution patterns.

Compound IDCore Scaffold2-Amino SubstituentThiazole SubstituentsTarget KinaseIC50 / Ki (nM)Reference
12u PyrimidineSubstituted AnilineC4-MethylCDK97 (IC50)[1][5]
83 PyrimidinePyridin-2-ylNot specifiedCDK4/6Potent (not specified)[7]
Compound 9b PyrimidinePyridin-2-ylNot specifiedCDK4/67 (Ki, CDK4), 42 (Ki, CDK6)[6]
Compound 13 PyridineNot specifiedNot specifiedJNK3~80 (IC50)[10]
Compound 10b ThiazolePhenyl5-Pyridylp38Potent (not specified)[11]
Compound 22c Pyrazole*6-Methylpyridin-2-yl4-ThienopyridinylALK530 (IC50)[12]

*Note: Compound 22c has a pyrazole core, which is structurally related and often explored in similar SAR studies for kinase inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed methodologies for the synthesis and evaluation of 4-(thiazol-5-yl)pyridin-2-amine analogs.

General Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidine Analogs

The synthesis of these compounds can be achieved through various routes. A common method involves the construction of the substituted thiazole, followed by the formation of the pyrimidine ring.[2][5]

Step 1: Synthesis of the Thiazole Intermediate

  • React 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

  • Protect the 2-methylamino group, for example, as a tert-butoxycarbonate (Boc) derivative.

  • Perform an alkylation reaction to introduce the desired functionality that will be used to form the pyrimidine ring. For example, alkylation with cyanomethanide can yield a tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate intermediate.

Step 2: Pyrimidine Ring Formation

  • The intermediate from Step 1 can be cyclized with a guanidine derivative to form the 2-aminopyrimidine ring.

  • The specific guanidine used will determine the substituent at the 2-amino position of the final product.

Step 3: Final Deprotection and Modification

  • If a protecting group was used, it is removed in the final step.

  • Further modifications, such as N-alkylation or substitution on the aniline ring, can be performed as needed.

Note: A specific synthetic route for 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines is outlined in detail in the work by Shao et al. (2013).[2][5]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare assay buffer B Dilute kinase to working concentration A->B E Add kinase and compound to plate (pre-incubation) B->E C Prepare substrate and ATP solution F Initiate reaction by adding ATP/substrate mix C->F D Create serial dilutions of test compounds D->E E->F G Incubate at room temperature F->G H Stop reaction G->H I Add detection reagent (e.g., luminescence-based) H->I J Incubate for signal development I->J K Read plate on a luminometer J->K L Calculate % inhibition and IC50 values K->L

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Preparation: Prepare all reagents, including the kinase, substrate (e.g., a peptide), ATP, and test compounds in a suitable assay buffer.

  • Compound Addition: Add the serially diluted test compounds to the wells of a microtiter plate.

  • Kinase Addition: Add the kinase to the wells and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence, fluorescence) is typically inversely proportional to the amount of ATP remaining, which indicates the level of kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 4-(thiazol-5-yl)pyridin-2-amine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationship studies have consistently shown that the 2-amino substituent is a key determinant of potency and selectivity, while modifications to the thiazole and central heterocyclic rings provide opportunities for fine-tuning the pharmacological profile.

Future research in this area will likely focus on:

  • Improving Selectivity: As the number of identified kinases grows, achieving high selectivity remains a major challenge. Further exploration of the chemical space around the scaffold will be necessary to develop inhibitors with cleaner off-target profiles.

  • Targeting Drug Resistance: The development of inhibitors that are active against drug-resistant mutants of kinases is an important area of research.

  • Optimizing Pharmacokinetic Properties: Continued efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful clinical development.

By leveraging the extensive SAR knowledge that has been accumulated for this class of compounds, researchers are well-positioned to develop the next generation of innovative kinase inhibitors for the treatment of a wide range of diseases.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. Future Medicinal Chemistry. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ALK5 inhibitors under development. ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ResearchGate. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Validating the BCR-ABL Kinase as a Therapeutic Target: A Comparative Guide Featuring Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a therapeutic target is the bedrock upon which successful drug discovery is built. This guide provides an in-depth, technically-focused comparison of methodologies to validate the BCR-ABL tyrosine kinase, a critical oncoprotein, as a therapeutic target. We will use 4-Pyridin-2-yl-thiazol-2-ylamine, the core chemical scaffold of the potent inhibitor Dasatinib, as our central case study to illustrate these principles. This guide will objectively compare Dasatinib's performance with other key BCR-ABL inhibitors, providing the supporting experimental data and protocols necessary for replication and further investigation.

Introduction: The Significance of the BCR-ABL Kinase in Oncology

The discovery of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, and its resultant fusion gene, BCR-ABL, was a landmark moment in cancer biology. The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver in the majority of Chronic Myeloid Leukemia (CML) cases and a subset of Acute Lymphoblastic Leukemia (ALL) cases.[1][2] This aberrant kinase activity triggers a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis, making it an ideal therapeutic target.[3][4]

The validation of BCR-ABL as a druggable target was unequivocally proven with the clinical success of Imatinib, the first-generation tyrosine kinase inhibitor (TKI). However, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitated the development of second-generation inhibitors.[4] This is where Dasatinib, a compound built around the this compound scaffold, comes into focus. Dasatinib is a potent, multi-targeted kinase inhibitor that has demonstrated efficacy in Imatinib-resistant cases.[2][5][6]

This guide will delve into the experimental workflows required to validate a protein kinase like BCR-ABL as a therapeutic target, using Dasatinib as a prime example. We will also present a comparative analysis of Dasatinib against other BCR-ABL inhibitors, namely Imatinib and Nilotinib.

The Target Validation Workflow: From Biochemical Assays to Cellular Models

Validating a therapeutic target is a multi-step process that requires a convergence of evidence from various experimental systems. The goal is to demonstrate that modulating the target's activity produces the desired therapeutic effect.

Biochemical Validation: Direct Inhibition of Kinase Activity

The initial step is to confirm that the compound directly interacts with and inhibits the purified target protein.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the purified BCR-ABL kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib and other TKIs against the BCR-ABL kinase.

Materials:

  • Recombinant human ABL kinase domain

  • Biotinylated peptide substrate (e.g., Abltide)

  • ATP (Adenosine triphosphate)

  • Test compounds (Dasatinib, Imatinib, Nilotinib) dissolved in DMSO

  • Kinase reaction buffer

  • HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents

  • Microplate reader

Procedure:

  • Add the recombinant ABL kinase to the wells of a microplate.

  • Add serial dilutions of the test compounds to the wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Stop the reaction and add the HTRF detection reagents.

  • Read the plate on a microplate reader to measure the signal, which is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular Validation: On-Target Effects in a Biological Context

The next critical step is to demonstrate that the compound inhibits the target's activity within a cellular environment.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of BCR-ABL autophosphorylation and the phosphorylation of its downstream substrates in a cellular context.

Objective: To confirm that Dasatinib inhibits BCR-ABL signaling in a dose-dependent manner in cancer cell lines.

Materials:

  • BCR-ABL positive cell lines (e.g., K562, Ba/F3 p210)

  • Cell culture media and supplements

  • Test compounds (Dasatinib, Imatinib, Nilotinib)

  • Lysis buffer

  • Primary antibodies (anti-phospho-BCR-ABL, anti-phospho-CrkL, anti-BCR, anti-CrkL, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed the BCR-ABL positive cells in culture plates and allow them to adhere.

  • Treat the cells with increasing concentrations of the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of BCR-ABL and its downstream substrate CrkL. Use a loading control like GAPDH to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Phenotypic Validation: Anti-proliferative Effects on Cancer Cells

Ultimately, target inhibition should translate to a desired phenotypic outcome, such as the inhibition of cancer cell growth.

Experimental Protocol: Cell Proliferation Assay

This assay measures the effect of the test compounds on the viability and proliferation of BCR-ABL dependent cancer cells.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of Dasatinib and other TKIs.

Materials:

  • BCR-ABL positive cell lines (e.g., K562, Ba/F3 p210)

  • Cell culture media and supplements

  • Test compounds (Dasatinib, Imatinib, Nilotinib)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Microplate reader

Procedure:

  • Seed the BCR-ABL positive cells in 96-well plates.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions.

  • Read the luminescence or absorbance on a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Comparative Analysis: Dasatinib vs. Other BCR-ABL Inhibitors

A key aspect of target validation is understanding how a new compound compares to existing therapies. Dasatinib distinguishes itself from Imatinib and Nilotinib in several ways. It is a dual BCR-ABL and Src family kinase inhibitor and is significantly more potent than Imatinib.[2][5] It also binds to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many Imatinib-resistant mutations.[3][5]

Table 1: Comparative Potency of BCR-ABL Tyrosine Kinase Inhibitors
CompoundTarget KinasesIn Vitro IC50 (BCR-ABL)Cellular GI50 (K562 cells)
ImatinibBCR-ABL, c-KIT, PDGFR~100-500 nM~200-600 nM
NilotinibBCR-ABL, c-KIT, PDGFR~20-30 nM~20-50 nM
Dasatinib BCR-ABL, Src family, c-KIT, PDGFR <1-5 nM ~1-10 nM

Note: IC50 and GI50 values are approximate and can vary based on experimental conditions.

Table 2: Activity Against Imatinib-Resistant BCR-ABL Mutations
MutationImatinib IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)
Wild-Type ~100 ~20 <1
G250E>10,0001186
Y253H>10,0003753
E255K>10,0001,0005
T315I >10,000 >10,000 >5,000
M351T1,500451

Note: The T315I "gatekeeper" mutation confers resistance to Imatinib, Nilotinib, and Dasatinib. This highlights the need for next-generation inhibitors like Ponatinib.

Visualizing the Mechanism: Signaling Pathways and Workflows

BCR-ABL Signaling Pathway and TKI Inhibition

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_phenotypic Phenotypic Validation cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Phospho_Assay Confirms on-target activity in cells Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Phospho_Assay->Proliferation_Assay Links target inhibition to cellular phenotype Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V) Proliferation_Assay->Apoptosis_Assay Xenograft_Model Xenograft Tumor Models (Efficacy Studies) Apoptosis_Assay->Xenograft_Model Translates cellular effects to in vivo efficacy

Caption: A stepwise workflow for validating a protein kinase therapeutic target.

Conclusion and Future Directions

The validation of BCR-ABL as a therapeutic target represents a paradigm of targeted oncology. The development of increasingly potent and specific inhibitors, such as Dasatinib, built upon the this compound scaffold, has transformed the treatment landscape for CML and Ph+ ALL. This guide has outlined the fundamental experimental workflows necessary to validate such a target, from initial biochemical screens to cellular and phenotypic assays.

The comparative data presented underscores the superior potency of Dasatinib over first-generation inhibitors and its activity against a range of resistance mutations. However, the challenge of the T315I mutation persists, driving the ongoing development of next-generation TKIs. The principles and protocols detailed herein provide a robust framework for the continued validation of novel therapeutic targets and the evaluation of new chemical entities in the field of oncology.

References

  • Dasatinib - Wikipedia. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Dasatinib: MedlinePlus Drug Information. [Link]

  • The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. [Link]

  • Dasatinib: a new step in molecular target therapy - PubMed. [Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC. [Link]

  • a–d Structure comparison of Bcr-Abl clinically approved inhibitors.... - ResearchGate. [Link]

  • Drug Target Validation of the Protein Kinase AEK1, Essential for Proliferation, Host Cell Invasion, and Intracellular Replication of the Human Pathogen Trypanosoma cruzi - PubMed. [Link]

  • Protein kinases as targets for cancer treatment - PubMed. [Link]

  • List of BCR-ABL tyrosine kinase inhibitors - Drugs.com. [Link]

  • Clinical Profile of Dasatinib 50mg Tablets - GlobalRx. [Link]

  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1. [Link]

  • Dasatinib | CancerQuest. [Link]

  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PubMed Central. [Link]

Sources

In Vivo Validation of 4-Pyridin-2-yl-thiazol-2-ylamine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the in vivo anticancer activity of 4-Pyridin-2-yl-thiazol-2-ylamine derivatives, a promising class of compounds targeting cyclin-dependent kinases (CDKs). We will objectively compare their performance with established anticancer agents, providing supporting experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.

Introduction: The Promise of Targeting Cell Cycle Dysregulation in Cancer

Cancer is fundamentally a disease of uncontrolled cell proliferation. A key driver of this is the dysregulation of the cell cycle, a tightly orchestrated process governed by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a critical checkpoint in the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to relentless cell division.

This compound and its derivatives have emerged as potent and selective inhibitors of CDK4 and CDK6, making them a promising new class of anticancer agents. By targeting the engine of cell cycle progression, these compounds offer a targeted approach to halting tumor growth. This guide will delve into the in vivo validation of a lead compound from this class, comparing its efficacy and safety against a targeted therapy, Dasatinib, and a standard-of-care chemotherapy agent, Cytarabine, in the context of Acute Myeloid Leukemia (AML).

Mechanism of Action: Restoring the Brakes on Cell Proliferation

The primary mechanism of action for this compound derivatives is the inhibition of CDK4 and CDK6. In a healthy cell, the Rb protein acts as a tumor suppressor by binding to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression. In cancer cells with an overactive CDK4/6-Cyclin D complex, Rb is hyperphosphorylated, causing it to release E2F and thus promoting uncontrolled cell division.

By inhibiting CDK4 and CDK6, this compound derivatives prevent the phosphorylation of Rb. This maintains the Rb-E2F complex, effectively putting the brakes on cell cycle progression at the G1/S checkpoint and leading to cell cycle arrest.[1][2][3]

CDK4_6_Pathway cluster_0 Normal State (Growth Arrest) cluster_1 Cancer State (Uncontrolled Proliferation) Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates transcription Rb_E2F_Complex Rb-E2F Complex (Inactive) Rb_E2F_Complex->Rb Rb_E2F_Complex->E2F pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Compound This compound Derivative Compound->Active_Complex inhibits

Caption: CDK4/6-Rb Signaling Pathway and Inhibition.

Comparative In Vivo Efficacy

This section compares the in vivo anticancer activity of a lead this compound derivative against Dasatinib and Cytarabine in Acute Myeloid Leukemia (AML) xenograft models.

Experimental Models

The data presented is derived from studies utilizing subcutaneous xenograft models in immunodeficient mice. These models are crucial for assessing the efficacy of novel anticancer compounds in a living system.[4] The primary cell line used for the lead compound is MV4-11, a human B-myelomonocytic leukemia cell line, which is a well-established model for AML.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MV4-11) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment Initiation (Vehicle, Test Compound, Comparators) Tumor_Growth->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Weight, Survival, Toxicity) Data_Collection->Endpoint

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Performance Comparison

The following table summarizes the in vivo efficacy of the compounds. It is important to note that the data for the this compound derivative is based on qualitative descriptions from the available literature, while the data for the comparators is more quantitative.

Compound Cancer Model Dosage & Administration Tumor Growth Inhibition (TGI) Key Findings Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative (Cmpd 83) MV4-11 AML XenograftNot specifiedMarked inhibitionShowed significant tumor growth inhibition without signs of clinical toxicity.[5]
Dasatinib AML Xenograft (FLT3-ITD)Not specifiedSignificantDemonstrated efficacy in xenograft models of FLT3-ITD AML.[6]
Cytarabine (Ara-C) AML Xenograft60 mg/kg/day, IP for 5 days4- to 46-fold cytoreductive effectStandard-of-care agent, shows significant but often non-curative efficacy.[7]

Analysis:

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative shows promising anticancer activity in an AML xenograft model, comparable in its qualitative description to the targeted therapy Dasatinib and the standard chemotherapy Cytarabine.[5][6][7] A key differentiator noted in the literature is the favorable preliminary safety profile of the novel compound, with no reported signs of clinical toxicity at effective doses.[5] This contrasts with the known side effects of standard chemotherapy.

Safety and Toxicity Profile

A critical aspect of drug development is the assessment of a compound's safety and tolerability. Preclinical in vivo studies provide the first insights into potential toxicities.

Compound Reported Toxicity/Safety Observations Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative (Cmpd 83) No negative effect on body weight and no signs of clinical toxicity observed.[5]
Dasatinib Generally well-tolerated in preclinical models. In clinical use, common side effects include myelosuppression, fluid retention, and diarrhea.[6]
Cytarabine (Ara-C) Significant myelosuppression, gastrointestinal toxicity, and neurotoxicity are well-documented side effects.[7][8]

Expert Insight: The favorable preliminary safety profile of the this compound derivative is a significant advantage. The lack of observable toxicity at efficacious doses in early preclinical models suggests a potentially wider therapeutic window compared to traditional chemotherapy and even some targeted agents. However, comprehensive toxicology studies are required to fully characterize its safety profile.

Experimental Protocols

For researchers looking to validate these findings or test similar compounds, the following are detailed step-by-step methodologies for key in vivo experiments.

Subcutaneous Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take-rate)

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Cell Preparation:

    • Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, followed by neutralization with complete medium.

    • Wash the cells twice with sterile PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize the mice according to approved institutional protocols.

    • Using a 1 mL syringe with a 27-gauge needle, draw up 100 µL of the cell suspension.

    • Inject the cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor appearance.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer the test compounds, comparators, and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint Analysis:

    • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice according to approved protocols.

    • Excise the tumors and measure their final weight.

    • Collect blood and major organs for further toxicological analysis (e.g., complete blood count, histopathology).

Toxicity Assessment

Procedure:

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.

  • Hematology: At the study endpoint, collect blood via cardiac puncture for a complete blood count (CBC) to assess for myelosuppression.

  • Histopathology: Collect major organs (liver, kidney, spleen, lungs, heart) and fix them in 10% neutral buffered formalin for histopathological examination to identify any signs of organ damage.

Conclusion and Future Directions

The in vivo data for this compound derivatives demonstrate their potential as a new class of anticancer agents. Their targeted mechanism of action, leading to cell cycle arrest, and their promising preliminary safety profile make them attractive candidates for further development.

Comparison Summary:

  • Efficacy: The lead this compound derivative shows marked tumor growth inhibition in an AML model, on par with qualitative descriptions of Dasatinib and Cytarabine in similar models.

  • Safety: A key potential advantage is the favorable safety profile, with no reported toxicity at effective doses in initial studies. This contrasts with the known toxicities of standard chemotherapy and some targeted agents.

  • Mechanism: The specific inhibition of CDK4/6 offers a targeted approach to treating cancers with a dysregulated cell cycle.

Future research should focus on:

  • Quantitative Efficacy Studies: Generating detailed quantitative data on tumor growth inhibition, survival benefit, and dose-response relationships for lead compounds.

  • Head-to-Head Comparator Studies: Directly comparing the efficacy and safety of optimized this compound derivatives with standard-of-care agents in the same in vivo models.

  • Comprehensive Toxicology: Conducting thorough IND-enabling toxicology studies to fully characterize the safety profile.

  • Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to this class of drugs.

This guide provides a solid foundation for researchers and drug developers interested in the in vivo validation of this compound derivatives. The data presented, coupled with the detailed protocols, should facilitate the continued investigation of these promising anticancer compounds.

References

  • AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. (2013). Blood, 121(12), e80–e88. [Link]

  • In Vivo Response to Cytarabine Chemotherapy Uncovers the Role of the Oxidative and Energetic Metabolism in the Chemoresistance of Human Primary AML Stem Cells. (2015). Blood, 126(23), 259. [Link]

  • Leukemic cells expressing NCOR1-LYN are sensitive to dasatinib in vivo in a patient-derived xenograft mouse model. (2021). Leukemia, 35(7), 2092–2096. [Link]

  • Mouse models of human AML accurately predict chemotherapy response. (2009). Genes & Development, 23(7), 877–889. [Link]

  • Expanding dasatinib beyond KIT in acute myeloid leukemia. (2020). Haematologica, 105(12), 2724–2726. [Link]

  • Clinical significance of In vivo Cytarabine Induced Gene Expression Signature in AML. (2014). Leukemia, 28(5), 1036–1044. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

  • (A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... (n.d.). ResearchGate. [Link]

  • Targeting cyclin-dependent kinases 4 and 6 in cancer. (2018). Nature Reviews Cancer, 18(3), 166–179. [Link]

  • CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description... (n.d.). ResearchGate. [Link]

  • Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure. (2006). Clinical Cancer Research, 12(23), 7170–7176. [Link]

  • Dasatinib overcomes AML cells resistant to BCL2 inhibition by degrading MCL1. (2025). British Journal of Haematology. [Link]

  • New Treatment Approach Could Redefine Standard Chemotherapy for Acute Myeloid Leukemia. (2025). Moffitt Cancer Center. [Link]

  • Calculated tumor growth curves (A) and mice weight (B) in MV4-11 xenografted mice treated with 15a. (n.d.). ResearchGate. [Link]

  • Tumor growth inhibition in a MV4-11 subcutaneous model and TTE analysis... (n.d.). ResearchGate. [Link]

  • CDK6 Inhibition: A Novel Approach in AML Management. (n.d.). MDPI. [Link]

  • Chemotherapy for acute myeloid leukaemia (AML). (n.d.). Cancer Research UK. [Link]

  • Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. (2016). Clinical Cancer Research, 22(15), 3890–3902. [Link]

  • A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. (2015). Oncotarget, 6(8), 6151–6162. [Link]

Sources

The Cross-Reactivity Profile of the 4-Pyridin-2-yl-thiazol-2-ylamine Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a successful therapeutic candidate. The 4-Pyridin-2-yl-thiazol-2-ylamine core is a privileged structure in kinase inhibitor design, appearing in numerous potent and selective compounds. This guide provides an in-depth analysis of the potential cross-reactivity profile of this scaffold, offering a comparative framework against established kinase inhibitors and detailing the experimental workflows required for rigorous characterization.

Introduction to the this compound Scaffold

The this compound moiety (Figure 1) combines key pharmacophoric features that enable it to interact effectively with the ATP-binding site of various protein kinases. The pyridine and thiazole rings can participate in crucial hydrogen bonding and hydrophobic interactions within the kinase hinge region, a common anchoring point for type I and type II inhibitors.

While this compound itself is a foundational chemical entity[1][2][3], its true therapeutic potential is realized through chemical modifications that enhance potency and selectivity for specific kinase targets. Derivatives of this scaffold have been explored as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5][6][7]. For instance, specific substitutions have led to the development of highly potent and selective inhibitors of CDK4 and CDK6, which are crucial regulators of the cell cycle[4][8].

However, the very features that make this scaffold effective also present a challenge: the potential for off-target binding and cross-reactivity with other kinases in the human kinome. This guide will dissect this challenge and provide a roadmap for its assessment.

The Critical Importance of Kinase Selectivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare. Most inhibitors exhibit a degree of polypharmacology, binding to multiple kinases with varying affinities. While sometimes therapeutically beneficial, unintended off-target activity can lead to toxicity or confound experimental results, making a thorough understanding of a compound's selectivity profile non-negotiable[9][10].

Kinase inhibitor selectivity is typically quantified and compared using metrics such as the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) against a broad panel of kinases[11]. A compound's selectivity can be visualized using dendrograms or quantified through selectivity scores, which provide a snapshot of its activity across the kinome.

Comparative Analysis: The Scaffold in Context

To illustrate the concept of cross-reactivity for the this compound scaffold, we will compare it with Dasatinib, a well-characterized and relatively promiscuous kinase inhibitor that also features an aminothiazole ring[11].

Dasatinib: A Case Study in Broad Cross-Reactivity

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and is approved for the treatment of chronic myeloid leukemia (CML)[12][13]. However, it is known to inhibit a wide range of other kinases, including the SRC family kinases, c-KIT, and PDGFR[9][14]. This broad activity profile contributes to both its efficacy in certain contexts and its side-effect profile[15][16].

Kinase TargetDasatinib IC50 (nM)4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative (CDK4/6 Inhibitor) Ki (nM)
Primary Targets
ABL1<1Not Reported
SRC<1Not Reported
CDK4Not a primary target1
CDK6Not a primary target34
Selected Off-Targets
LCK1.1Not Reported
YES0.8Not Reported
c-KIT5Not Reported
PDGFRβ28Not Reported
CDK1Not Reported>5000
CDK2Not Reported>5000

Table 1: Comparative inhibitory activities of Dasatinib and a representative CDK4/6 inhibitor based on the this compound scaffold. Data for the CDK4/6 inhibitor is adapted from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives[4]. Dasatinib data is compiled from publicly available sources.

The data in Table 1 highlights a critical point: while sharing a similar core fragment, the specific chemical decorations on the this compound scaffold can dramatically influence the selectivity profile. The cited CDK4/6 inhibitor demonstrates high potency for its intended targets with significant selectivity against other CDKs[4]. This underscores the necessity of empirical testing for any new derivative of this scaffold.

Experimental Protocols for Assessing Cross-Reactivity

A multi-tiered approach is often the most efficient strategy for characterizing the selectivity of a novel compound based on the this compound scaffold[9].

Tier 1: Broad Kinase Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (typically over 100) to identify potential off-target interactions[9][10][17].

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., 10 mM DMSO stock) Dilution Serial Dilution to Working Concentration Compound->Dilution AssayPlate Assay Plate Incubation Dilution->AssayPlate KinasePanel Kinase Panel (>100 kinases) KinasePanel->AssayPlate ATP ATP Solution ATP->AssayPlate Substrate Substrate Substrate->AssayPlate Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) AssayPlate->Detection DataAnalysis Data Analysis (% Inhibition vs. Control) Detection->DataAnalysis HitID Hit Identification (Inhibition > Threshold, e.g., 70%) DataAnalysis->HitID

Caption: Workflow for initial kinase selectivity screening.

Tier 2: IC50 Determination for "Hits"

For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of potency against these off-targets.

Experimental Protocol: IC50 Determination

  • Compound Preparation : Prepare a 10-point serial dilution of the test compound.

  • Assay Setup : In a multi-well plate, combine the kinase, appropriate substrate, and ATP.

  • Initiate Reaction : Add the diluted compound to the wells and incubate at the optimal temperature for the kinase.

  • Detection : Stop the reaction and measure the signal using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Cellular Target Engagement and Phenotypic Screening

Biochemical assays provide a clean measure of direct enzyme inhibition but do not always translate to a cellular context. Therefore, it is crucial to validate off-target effects in cellular models[10].

Methods for Cellular Target Engagement:

  • Western Blotting : Assess the phosphorylation status of known substrates of the identified off-target kinases in cells treated with the compound.

  • Cellular Thermal Shift Assay (CETSA) : This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular environment[18].

  • Phenotypic Profiling : Compare the cellular phenotype induced by the test compound with that of known selective inhibitors of the identified off-target kinases.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the design of potent kinase inhibitors. Its inherent potential for cross-reactivity necessitates a rigorous and systematic approach to selectivity profiling. By employing a tiered screening strategy, from broad biochemical panels to cellular target engagement assays, researchers can build a comprehensive understanding of a compound's activity profile. This detailed characterization is essential for interpreting biological data accurately, anticipating potential toxicities, and ultimately developing safer and more effective therapeutic agents. The continued exploration of this scaffold, guided by a deep understanding of its structure-selectivity relationships, promises to yield novel inhibitors for a range of therapeutic targets.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. PubMed. [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC - NIH. [Link]

  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. [Link]

  • Dasatinib lack of cross intolerance to imatinib in patients (pts) with chronic myelogenous leukemia chronic phase (CML-CP) intolerant to imatinib: a retrospective analysis of safety. ResearchGate. [Link]

  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. [Link]

  • Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome–positive leukemia. ASH Publications. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dasatinib in chronic myeloid leukemia: a review. PMC - PubMed Central. [Link]

  • Clinical Implications Remain After Dasatinib CRL in CML/ALL. CancerNetwork. [Link]

  • 4-(pyridin-2-yl)-1,3-thiazol-2-amine. PubChemLite. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Publishing. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

Sources

A Comparative Guide to 4-Pyridin-2-yl vs. 4-Pyridin-4-yl Thiazole Derivatives in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridinyl-thiazole scaffold stands out as a "privileged structure." Its unique combination of a π-deficient pyridine ring and a π-excessive thiazole ring creates a molecular framework with remarkable versatility.[1][2] This heterocycle is a cornerstone in the development of kinase inhibitors, antimicrobial agents, and functional organic materials.[3][4][5] However, a critical design choice often faced by researchers is the point of attachment on the pyridine ring. The seemingly subtle isomeric difference between a 4-(pyridin-2-yl)thiazole and a 4-(pyridin-4-yl)thiazole can profoundly alter a molecule's electronic properties, spatial conformation, and, consequently, its biological activity and material performance.

This guide provides an in-depth, objective comparison of these two key isomers. Moving beyond a simple list of properties, we will dissect the fundamental physicochemical differences that arise from the placement of the pyridine nitrogen atom. We will explore how these differences translate into distinct outcomes in synthesis, biological target engagement, and overall performance, supported by experimental data and validated protocols to empower researchers in making informed decisions for their specific applications.

Core Structural and Physicochemical Distinctions

The position of the nitrogen atom in the pyridine ring is the primary determinant of the molecule's overall character. It governs the electronic distribution, steric profile, and hydrogen bonding capacity.

Electronic and Conformational Landscape

The pyridin-2-yl and pyridin-4-yl moieties exert distinct electronic influences on the attached thiazole ring. The nitrogen atom in the pyridine ring is electron-withdrawing. In the 4-pyridyl isomer, this effect is primarily transmitted through the sigma framework (inductive effect) and resonance, influencing the electron density of the entire thiazole system.

In contrast, the 2-pyridyl isomer introduces an additional critical feature: the proximity of the pyridine's nitrogen lone pair to the thiazole ring. This can lead to:

  • Intramolecular Hydrogen Bonding: If a suitable donor exists on the thiazole or its substituents, a six-membered intramolecular hydrogen bond can form, locking the molecule into a more planar and rigid conformation.

  • Chelation: The N-C-C-N motif of the 2-pyridyl-thiazole system acts as an efficient bidentate ligand, capable of chelating metal ions. This property is crucial in catalysis and can influence interactions with metalloenzymes.

  • Steric Hindrance: The nitrogen at the 2-position creates greater steric hindrance, which can restrict the rotation around the pyridyl-thiazole bond, favoring specific conformations.

These differences directly impact how the molecules present themselves to a biological target or self-assemble in a material.

G cluster_0 4-(Pyridin-2-yl)thiazole cluster_1 4-(Pyridin-4-yl)thiazole 2-Py Pyridine Nitrogen (Position 2) Thiazole_2 Thiazole Ring 2-Py->Thiazole_2 Direct Proximity Effect_2 • Increased Steric Hindrance • Potential for Intramolecular H-Bonding • Metal Chelation Capability (N-C-C-N) • Restricted Conformation Thiazole_2->Effect_2 4-Py Pyridine Nitrogen (Position 4) Thiazole_4 Thiazole Ring 4-Py->Thiazole_4 Distal Position Effect_4 • Less Steric Hindrance • Acts as a Linear H-Bond Acceptor • Greater Conformational Flexibility • Different Vector for Interaction Thiazole_4->Effect_4 Comparison Isomeric Position of Pyridine Nitrogen Comparison->2-Py Comparison->4-Py

Caption: Key conformational and interactive differences stemming from the nitrogen's position.

Comparative Physicochemical Properties

The accessibility of the pyridine nitrogen's lone pair of electrons directly influences key physicochemical parameters critical for drug development, such as solubility and membrane permeability.

Property4-(Pyridin-2-yl) Isomer4-(Pyridin-4-yl) IsomerRationale
pKa (of conjugate acid) Generally lowerGenerally higherThe nitrogen in the 2-position is sterically more hindered and its basicity can be reduced by potential intramolecular interactions, making it less available for protonation compared to the more exposed nitrogen in the 4-position.
Aqueous Solubility Potentially lowerPotentially higherThe more basic 4-pyridyl nitrogen can be more readily protonated at physiological pH, forming a charged species that enhances water solubility. The 2-pyridyl isomer's potential for intramolecular H-bonding can reduce intermolecular interactions with water.
Lipophilicity (logP) Potentially higherPotentially lowerReduced hydrogen bonding with water (due to intramolecular interactions) can lead to a higher partition coefficient (logP) for the 2-pyridyl isomer.
Dipole Moment Vector influenced by N at 2-positionVector influenced by N at 4-positionThe difference in the direction and magnitude of the dipole moment affects crystal packing, solubility, and binding interactions.

Comparative Synthesis Strategies

The synthesis of these isomers typically relies on the classic Hantzsch thiazole synthesis, but the choice of starting materials is fundamentally different and dictates the final product.

Workflow: Synthesis of Pyridinyl-Thiazole Derivatives

G cluster_2yl 4-(Pyridin-2-yl) Thiazole Synthesis cluster_4yl 4-(Pyridin-4-yl) Thiazole Synthesis start_2yl Pyridine-2-carbothioamide + α-Haloketone reaction_2yl Hantzsch Cyclocondensation (Reflux in Ethanol) start_2yl->reaction_2yl product_2yl 4-(Pyridin-2-yl) Thiazole Derivative reaction_2yl->product_2yl start_4yl Pyridine-4-carbothioamide + α-Haloketone reaction_4yl Hantzsch Cyclocondensation (Reflux in Ethanol) start_4yl->reaction_4yl product_4yl 4-(Pyridin-4-yl) Thiazole Derivative reaction_4yl->product_4yl

Caption: Synthetic workflows illustrating the key difference in starting thioamides.

Experimental Protocol 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol is a representative example for creating a 2-(pyridin-4-yl) substituted thiazole, adapted from established methods.[6][7]

Objective: To synthesize a thiazole ring where the pyridine moiety is at the 2-position.

Materials:

  • Pyridine-4-carbothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Absolute Ethanol

  • 10% Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carbothioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 10 mL per 1 mmol of thioamide).

  • Reflux: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker of cold water.

  • Neutralization: Slowly add 10% sodium bicarbonate solution with stirring until the mixture is neutralized (pH ~7-8).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Experimental Protocol 2: Synthesis of 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone

This protocol demonstrates the synthesis of a 2-(pyridin-2-ylamino) substituted thiazole, a common variant where the pyridyl group is attached via an amine linker.[3][8]

Objective: To synthesize a thiazole ring where the pyridin-2-yl group is attached to the 2-position via an amino bridge.

Materials:

  • 1-(Pyridin-2-yl)thiourea

  • 3-Chloropentane-2,4-dione (2-chloroacetylacetone)

  • Sodium Acetate (AcONa)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(pyridin-2-yl)thiourea (1.0 eq), 3-chloropentane-2,4-dione (1.1 eq), and anhydrous sodium acetate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per 10 mmol of thiourea).

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 5 hours.

  • Work-up: Allow the reaction to cool to ambient temperature.

  • Precipitation: Pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the product with water, then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.

A Comparative Analysis of Biological Activity

The isomeric choice has profound implications for biological activity, particularly in cancer and infectious disease research, where the pyridinyl-thiazole core is prevalent.

Anticancer Activity and Kinase Inhibition

The pyridine ring is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket. The geometry of this interaction is dictated by the nitrogen's position.

  • 4-(Pyridin-4-yl) Derivatives: The nitrogen at the 4-position acts as a linear hydrogen bond acceptor. This geometry is ideal for interacting with backbone NH groups in the hinge region of many kinases, mimicking the adenine portion of ATP.

  • 4-(Pyridin-2-yl) Derivatives: The nitrogen at the 2-position offers a different interaction vector. It can still act as a hydrogen bond acceptor, but its proximity to the thiazole linker allows for a more constrained conformation. This can be advantageous for fitting into uniquely shaped pockets or for creating additional interactions with nearby residues. Several studies have shown that 2-pyridylamino thiazoles are potent inhibitors of kinases like CDK2 and GSK3β.[9] In some cases, this specific orientation leads to significantly higher potency. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were discovered as potent and selective inhibitors of KDR kinase (VEGFR-2).[10]

G cluster_kinase Hypothetical Kinase Hinge Region Binding cluster_2yl_bind 2-Pyridyl Isomer cluster_4yl_bind 4-Pyridyl Isomer Hinge Kinase Hinge (Backbone NH) Isomer2 Pyridin-2-yl-Thiazole Isomer2->Hinge H-Bond (Different Vector) Constrained Fit Isomer4 Pyridin-4-yl-Thiazole Isomer4->Hinge H-Bond (Linear) Classic Hinge Binding

Caption: Different binding geometries of pyridinyl isomers in a kinase hinge region.

Comparative Anticancer Activity Data

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
Pyridin-2-yl linked thiazole hybrid (Compound 7)MCF-7 (Breast)5.36[1]
Pyridin-2-yl linked thiazole hybrid (Compound 10)HepG2 (Liver)8.76[1]
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3)HL-60 (Leukemia)0.57[8]
4-(2,5-Dimethoxyphenyl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazoleA549 (Lung)Lower than Cisplatin[11]

Note: Direct comparison is challenging as the core scaffolds and substituents differ. However, the data consistently show that both isomeric families can produce highly potent anticancer agents.

Antimicrobial Activity

In the context of antimicrobial research, both isomer classes have demonstrated significant potential. The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of the cell membrane.[12]

  • 4-(Pyridin-2-yl) Derivatives: Research has highlighted the antimicrobial properties of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, showing its effectiveness against various bacterial strains.[13]

  • 4-(Pyridin-4-yl) Derivatives: A series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles were synthesized and screened for antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

The choice of isomer can influence factors like cell wall penetration and binding affinity to microbial targets. The differing pKa and lipophilicity values play a direct role here. For example, a slightly more lipophilic compound might better penetrate the lipid-rich cell wall of Gram-positive bacteria.

Conclusion and Researcher's Outlook

The decision to use a 4-pyridin-2-yl versus a 4-pyridin-4-yl thiazole derivative is a critical fork in the road of molecular design. This guide demonstrates that the choice is far from arbitrary and has cascading effects on a compound's synthesis, physicochemical profile, and ultimate biological function.

Key Takeaways:

  • Strategic Choice: The 4-pyridyl isomer provides a classic, linear hydrogen-bond accepting vector, often favored for mimicking ATP in kinase inhibition. The 2-pyridyl isomer offers a more constrained conformation with unique potential for chelation and fitting into specific, sterically-defined pockets.

  • Physicochemical Impact: Researchers must consider the downstream effects on pKa, solubility, and lipophilicity. The 4-pyridyl isomer may offer advantages in aqueous solubility, while the 2-pyridyl isomer might provide better membrane permeability depending on the overall molecular context.

  • Synthetic Accessibility: Both isomers are readily accessible via well-established Hantzsch-type syntheses, with the primary difference lying in the selection of the initial pyridinyl-thioamide or -thiourea starting material.

For the drug development professional, the path forward involves a structure-guided approach. If the target protein's binding site is well-characterized, molecular docking can provide invaluable insight into which isomer offers a more favorable binding geometry. For initial screening and lead discovery, synthesizing both series in parallel is a robust strategy to empirically determine which scaffold is better suited for a given biological target. The evidence is clear: this single positional change on the pyridine ring is a powerful tool for fine-tuning molecular properties and optimizing performance.

References

  • Smolecule. (2023, August 16). 4-(Pyridin-2-yl)thiazole-2-carboxylic acid.
  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • MDPI. (2022, October). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Alqahtani, A. M., & Bayazeed, A. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102914.
  • ResearchGate. (2022, September 19). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Annals of Medical and Health Sciences Research. (2022, January 31). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
  • ACS Omega. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • RSC Publishing. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.
  • ResearchGate. (2025, August 6). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents.
  • Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-5. Available from: [Link]

  • ScienceDirect. (2019, July 25). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents.
  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available from: [Link]

  • ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetics of N-(1,3-thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new class of therapeutic agents is paramount to predicting their clinical success. This guide provides an in-depth evaluation of the pharmacokinetics of N-(1,3-thiazol-2-yl)pyridin-2-amine inhibitors, a promising class of potent and selective antagonists of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

The development of this class of inhibitors has been a journey of molecular refinement, aimed at optimizing not only the on-target potency but also the drug-like properties that govern their absorption, distribution, metabolism, and excretion (ADME). Initial lead compounds, while potent against the VEGFR-2 kinase, were hampered by poor pharmacokinetic profiles and off-target effects, such as binding to the hERG ion channel, which can lead to cardiac toxicity.[1] This guide will explore the structural modifications that have led to compounds with excellent in vivo potency and favorable pharmacokinetic characteristics, providing a comparative analysis to inform future drug development efforts.

The Critical Role of VEGFR-2 in Angiogenesis and Cancer

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of Vascular Endothelial Growth Factor-A (VEGF-A).[2][3][4] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[2][3][5] In the context of oncology, tumors exploit this pathway to establish a blood supply, which is essential for their growth and metastasis. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 (KDR) VEGF_A->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-(1,3-thiazol-2-yl)pyridin-2-amine Inhibitor Inhibitor->VEGFR2 Inhibition PK_Workflow A Acclimatization & Fasting of Animals (e.g., Sprague-Dawley Rats) C Dose Administration (Oral Gavage) A->C B Compound Formulation (e.g., in 0.5% HPMC, 0.1% Tween 80 in water) B->C D Serial Blood Sampling (e.g., via jugular vein cannula) (0, 0.25, 0.5, 1, 2, 4, 8, 24 h) C->D E Plasma Isolation (Centrifugation) D->E F Bioanalytical Quantification (LC-MS/MS) E->F G Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) F->G

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in rodents.

Detailed Protocol: Oral Pharmacokinetic Study in Rats

This protocol describes a standard method for assessing the oral pharmacokinetics of an N-(1,3-thiazol-2-yl)pyridin-2-amine inhibitor in Sprague-Dawley rats.

1. Animal Model and Acclimatization:

  • Rationale: The Sprague-Dawley rat is a commonly used model in non-clinical pharmacokinetic studies due to its well-characterized physiology and metabolic pathways, which can provide a reasonable prediction of human pharmacokinetics for some drug classes. [7]* Procedure: Male Sprague-Dawley rats (250-300 g) are acclimatized for at least 3 days before the study. Animals are fasted overnight (approximately 12 hours) prior to dosing to minimize the effect of food on drug absorption. Water is provided ad libitum.

2. Formulation and Dose Administration:

  • Rationale: The formulation of a poorly soluble compound is critical for ensuring consistent and maximal absorption. A suspension in a vehicle containing a suspending agent (e.g., hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., Tween 80) is a common approach for oral administration in preclinical studies.

  • Procedure: The test compound is formulated as a suspension in 0.5% HPMC, 0.1% Tween 80 in deionized water to achieve the desired concentration for a 10 mg/kg dose. The formulation is administered via oral gavage.

3. Blood Sampling:

  • Rationale: Serial blood sampling allows for the construction of a plasma concentration-time curve, from which key pharmacokinetic parameters can be derived. The use of a jugular vein cannula allows for repeated, stress-free sampling from the same animal.

  • Procedure: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Processing and Storage:

  • Rationale: Immediate processing of blood samples to obtain plasma and subsequent storage at low temperatures are crucial for preventing degradation of the analyte.

  • Procedure: Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of the drug in plasma is the cornerstone of a reliable pharmacokinetic study. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose. [8][9][10]

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a rapid and effective method for removing high-abundance proteins from the plasma matrix, which can interfere with the analysis and damage the LC column.

    • Procedure: To 50 µL of plasma, 150 µL of acetonitrile containing an internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) is added. The mixture is vortexed and then centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS.

  • Chromatographic Separation:

    • Rationale: A C18 reversed-phase column is commonly used to separate the analyte from endogenous plasma components based on hydrophobicity. A gradient elution with a mobile phase of water and acetonitrile (both often containing a small amount of an acid like formic acid to improve peak shape) provides efficient separation.

  • Mass Spectrometric Detection:

    • Rationale: Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantifying the analyte. The specific transition from a precursor ion (the protonated molecule, [M+H]+) to a product ion is monitored.

    • Procedure: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The MRM transitions for the analyte and the internal standard are optimized for maximum sensitivity.

  • Method Validation:

    • Rationale: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its reliability. [11] * Validation Parameters:

      • Selectivity: No interfering peaks at the retention times of the analyte and internal standard in blank plasma.

      • Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

      • Accuracy and Precision: The closeness of the measured concentration to the true concentration (accuracy) and the reproducibility of the measurements (precision).

      • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the plasma matrix on the ionization of the analyte.

      • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage).

Conclusion and Future Directions

The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold has proven to be a fertile ground for the development of potent and selective VEGFR-2 inhibitors. Through a systematic and iterative process of chemical modification and pharmacokinetic evaluation, compounds with excellent oral bioavailability and improved safety profiles have been identified. The experimental methodologies described in this guide provide a robust framework for the continued evaluation and comparison of new analogues within this class.

Future research should focus on further refining the ADME properties to achieve optimal dosing regimens and minimize inter-individual variability. Additionally, a deeper understanding of the metabolic pathways and potential for drug-drug interactions will be crucial for the successful clinical translation of these promising therapeutic agents. By adhering to rigorous and well-validated experimental protocols, the drug development community can continue to advance this important class of inhibitors for the benefit of patients.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Oncotarget. [Link]

  • The VEGF signaling pathway. The Vascular endothelial growth factor... | Download Scientific Diagram. ResearchGate. [Link]

  • Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Taylor & Francis Online. [Link]

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. PubMed. [Link]

  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. [Link]

  • Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. Taylor & Francis Online. [Link]

  • VEGF Signaling Pathway. ClinPGx. [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. [Link]

  • Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. PubMed. [Link]

  • Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies. PubMed. [Link]

  • Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea. PubMed. [Link]

  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]9663/)

Sources

A Comparative Guide to the Selectivity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine for CDK4 over CDK6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity profile of the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, a potent class of inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As key regulators of the cell cycle, the selective inhibition of these kinases represents a cornerstone of modern cancer therapy, particularly in hormone receptor-positive (HR+) breast cancers.[1][2][3] This document will explore the biochemical potency, comparative selectivity against CDK6, and the experimental methodologies used to validate these findings.

The Critical Role of CDK4/6 in Cell Cycle Progression

CDK4 and CDK6 are serine/threonine kinases that, when complexed with their regulatory partners, Cyclin D proteins, form active holoenzymes.[4] This complex plays a pivotal role in the G1 phase of the cell cycle, initiating the transition to the S (synthesis) phase where DNA replication occurs.[4][5] The primary substrate of the Cyclin D-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (Rb).[6][7] Phosphorylation of Rb by CDK4/6 causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[5][7]

In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[2][5] Therefore, inhibiting CDK4/6 is a highly effective therapeutic strategy to induce cell cycle arrest and suppress tumor growth.[1][6]

The CDK4/6-Rb Signaling Pathway

The diagram below illustrates the canonical pathway leading to G1/S phase transition and the point of intervention for CDK4/6 inhibitors.

CDK46_Pathway cluster_RbE2F Rb-E2F Complex (Transcriptionally Inactive) Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Synthesis Mitogens->CyclinD ActiveComplex Active Cyclin D CDK4/6 Complex CyclinD->ActiveComplex Binds & Activates CDK46 CDK4 / CDK6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates (P) G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb_p p-Rb S_Phase S-Phase Gene Transcription E2F->S_Phase Rb_p->E2F Releases Inhibitor 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (CDK4/6 Inhibitor) Inhibitor->ActiveComplex Inhibits Inhibitor->G1_Arrest

Caption: The CDK4/6-Rb pathway and the mechanism of inhibitor-induced G1 arrest.

The 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Scaffold

Medicinal chemistry efforts have identified the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold as a highly potent and selective inhibitor of CDK4 and CDK6.[8][9] A key example from this series, compound 78 , demonstrates excellent potency and a notable selectivity for CDK4 over CDK6.[9]

Chemical Structure of a Representative Compound (78)

  • IUPAC Name: 4-(4-methylthiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine

  • Core Scaffold: 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine

Comparative Selectivity: CDK4 vs. CDK6

While CDK4 and CDK6 are highly homologous, subtle differences in their ATP-binding pockets can be exploited to achieve inhibitor selectivity.[10] The preference for one kinase over the other may have clinical implications, as some tumor types exhibit greater dependence on CDK4.[11][12] The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series has been shown to possess a favorable selectivity profile.

Biochemical Potency Data (IC₅₀/Kᵢ)

The following table summarizes the inhibitory potency of a key compound from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series compared to the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib. Lower values indicate higher potency.

CompoundTargetPotency (Kᵢ, nM)Selectivity (CDK6 Kᵢ / CDK4 Kᵢ)Reference
Compound 78 CDK4 1 34-fold [9]
CDK6 34 [9]
Palbociclib CDK4 11~1.45-fold[13]
CDK6 16[13]
Abemaciclib CDK4 2~14-fold[13]
CDK6 28 (approx.)[13]
Ribociclib CDK4 10~3.9-fold[11]
CDK6 39[11]

Data for Palbociclib, Abemaciclib, and Ribociclib are drawn from various sources and assays for comparative purposes; direct head-to-head values may vary.

As the data indicates, compound 78 exhibits a potent Kᵢ of 1 nM against CDK4 and demonstrates a clear 34-fold selectivity over CDK6.[9] This is a significantly higher selectivity ratio compared to established drugs like Palbociclib.[13]

Experimental Protocol: Biochemical Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC₅₀) and establish selectivity, a robust biochemical assay is essential. A radiometric kinase assay is a standard and sensitive method.

Principle

This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate (e.g., a fragment of the Rb protein) by the purified CDK4/Cyclin D or CDK6/Cyclin D enzyme complex. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology
  • Enzyme and Substrate Preparation:

    • Express and purify recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

    • Prepare a suitable substrate, such as GST-tagged Rb (C-terminal fragment).

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) in 100% DMSO. A typical starting concentration is 10 mM.

    • Create an 11-point, 3-fold dilution series to span a wide concentration range.

  • Kinase Reaction:

    • In a 96-well plate, combine the following in order:

      • Assay buffer (containing HEPES, MgCl₂, MnCl₂, DTT, and Na-orthovanadate).[14]

      • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%).

      • A mixture of the kinase complex and the Rb substrate.

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the reaction by adding a solution of ATP mixed with [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured.[15]

    • Incubate the reaction for 60 minutes at 30°C.[14]

  • Termination and Detection:

    • Stop the reaction by adding a strong acid, such as 2% H₃PO₄.[14]

    • Transfer the reaction mixture to a filter plate (e.g., a Flashplate® or a phosphocellulose filter) that captures the phosphorylated substrate.[14]

    • Wash the plate multiple times with a wash buffer (e.g., 0.9% NaCl or phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The selectivity index is calculated by dividing the IC₅₀ for CDK6 by the IC₅₀ for CDK4.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detect Detection & Analysis A 1. Serially Dilute Inhibitor Compound C 3. Combine Buffer, Inhibitor, and Kinase/Substrate in 96-well Plate A->C B 2. Prepare Kinase/Substrate (CDK4/6 + Rb) B->C D 4. Initiate with [γ-³³P]ATP C->D E 5. Incubate (e.g., 60 min, 30°C) D->E F 6. Stop Reaction (add acid) E->F G 7. Transfer to Filter Plate & Wash F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Plot Data & Calculate IC50 H->I

Caption: Workflow for a radiometric biochemical assay to determine inhibitor IC50.

Cellular Target Engagement: Validating Biochemical Findings

While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the compound engages its target in a cellular environment.

  • Phospho-Rb Western Blot: A primary method is to treat cancer cell lines (e.g., MV4-11 leukemia or MCF-7 breast cancer) with the inhibitor and measure the phosphorylation status of Rb.[9] A potent and selective CDK4/6 inhibitor should lead to a dose-dependent decrease in phosphorylated Rb (pRb).[16][17]

  • Cell Cycle Analysis: Treatment with a CDK4/6 inhibitor is expected to cause cells to accumulate in the G1 phase of the cell cycle.[9] This can be quantified using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.[18]

  • Anti-proliferative Assays: The ultimate cellular outcome of CDK4/6 inhibition is a reduction in cell proliferation. Assays like CellTiter-Glo (which measures ATP as an indicator of metabolic activity) or DNA-based assays (like Syto60 staining) are used to determine the concentration at which the inhibitor reduces cell growth by 50% (GI₅₀).[9][19] It is important to note that ATP-based assays can sometimes misrepresent the efficacy of cytostatic agents like CDK4/6 inhibitors, as G1-arrested cells can increase in size and ATP content, masking the anti-proliferative effect.[19]

Conclusion

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold represents a promising class of CDK4/6 inhibitors. Rigorous biochemical evaluation demonstrates that optimized molecules from this series are not only highly potent against CDK4 but also exhibit a significant and superior selectivity over CDK6 compared to several clinically approved agents.[9] This distinct selectivity profile, validated through robust biochemical and cellular assays, underscores the potential for developing more targeted and potentially more tolerable cancer therapeutics. Further investigation into this scaffold is warranted to fully explore its clinical utility.

References

comparative analysis of 5-(1,3-thiazol-4-yl)pyridin-2-amine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-(1,3-thiazol-4-yl)pyridin-2-amine Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic discovery. The 5-(1,3-thiazol-4-yl)pyridin-2-amine represents a privileged scaffold in medicinal chemistry, a core structure that has given rise to a multitude of potent kinase inhibitors.[1][2][3] Its unique combination of a pyridine ring, an amine linker, and a thiazole ring provides an ideal framework for interacting with the highly conserved ATP-binding pocket of protein kinases.[3]

This guide provides a comparative analysis of inhibitors derived from this versatile scaffold, focusing on how structural modifications influence their potency and selectivity against different key oncogenic and inflammatory kinase targets, including BRAF, p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).

The Underlying Mechanism: Competitive ATP Inhibition

At its core, the therapeutic efficacy of this inhibitor class stems from a well-defined mechanism of action: ATP-competitive inhibition.[4][5] Protein kinases function by transferring a phosphate group from ATP to a substrate protein. Inhibitors based on the 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold are designed to mimic the adenosine portion of ATP, occupying the same binding site on the kinase. This direct competition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[6]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Scaffold K Kinase pS Phosphorylated Substrate (Signal Propagation) K->pS Phosphorylation ATP ATP ATP->K S Substrate S->K K2 Kinase Blocked No Phosphorylation (Signal Blocked) K2->Blocked I Inhibitor (Thiazolyl-pyridin-amine) I->K2 Binds to ATP Pocket ATP2 ATP ATP2->K2 Binding Blocked S2 Substrate S2->K2

Caption: Mechanism of ATP-competitive kinase inhibition.

Comparative Analysis of Lead Compounds

The versatility of the 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold is best illustrated by examining its derivatives that have been optimized to target distinct kinase families.

BRAF Inhibitor: Dabrafenib

Dabrafenib is a potent and selective inhibitor of the RAF family of serine/threonine kinases, with high affinity for the BRAF V600E mutant, a key driver in melanoma and other cancers.[4][6]

  • Target: BRAF V600E, BRAF V600K, CRAF[5]

  • Mechanism: Dabrafenib binds to the active conformation of the BRAF kinase domain, blocking its activity and inhibiting the downstream MAPK/ERK signaling pathway.[4][5] This leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[5]

  • Structure-Activity Relationship (SAR): In Dabrafenib, the core scaffold is elaborated with a N,N-dimethylsulfonamide group. This moiety, along with the fluorinated phenyl ring, is crucial for achieving high potency and selectivity for the mutant BRAF protein. The core aminopyridine and thiazole rings anchor the molecule within the ATP binding site.

RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: Dabrafenib inhibits the constitutively active MAPK pathway.

p38 MAP Kinase Inhibitors

The p38 MAP kinase pathway is a critical regulator of inflammatory cytokine production, making it a key target for autoimmune diseases.[7] A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent p38 inhibitors.[8]

  • Target: p38α MAP Kinase[8]

  • Mechanism: Like other inhibitors in this class, these compounds act as ATP-competitive inhibitors of p38 kinase, preventing the phosphorylation of downstream targets and blocking the production of pro-inflammatory cytokines like TNF-α.[8]

  • Structure-Activity Relationship (SAR): In this series, the core scaffold is maintained, but substitutions on the 4-phenyl ring are critical for potency. The pyridyl portion of the scaffold is analogous to the pyridinylimidazoles, a well-established class of p38 inhibitors, demonstrating the transferability of key binding interactions across different heterocyclic systems.[9][10] Optimization of these analogues led to orally active candidates that showed in vivo efficacy in arthritis models.[8]

CDK & Aurora Kinase Inhibitors

Cyclin-dependent kinases (CDKs) and Aurora kinases are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[2] Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have shown potent, selective inhibition of these targets.[2][11]

  • Target: CDK4, CDK6, Aurora A, Aurora B[2]

  • Mechanism: These compounds competitively inhibit ATP binding to CDKs and Aurora kinases, leading to cell cycle arrest and mitotic failure in cancer cells.[2]

  • Structure-Activity Relationship (SAR): In this series, a pyrimidine ring is introduced, linking the core pyridin-amine and thiazole moieties. Substitutions on the pyridine ring, such as piperazine-based groups, were found to dramatically increase potency against CDK4/6.[2] This highlights how modifying the linker and peripheral groups can shift selectivity from the MAPK family (like BRAF and p38) to cell cycle kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds from each class against their primary targets, providing a benchmark for their efficacy.

Compound ClassRepresentative CompoundTarget KinaseActivity MetricPotency (nM)Reference
BRAF Inhibitor DabrafenibBRAF V600EIC₅₀ (Cell Proliferation)~200 nM[5]
p38 Inhibitor 4-phenyl-5-pyridyl-thiazole analogp38α MAP KinaseIC₅₀Data specific to analogs[8]
CDK4/6 Inhibitor N-(pyridin-2-yl)-4-(thiazol-5-yl) pyrimidin-2-amine analog (Cmpd 78)CDK4Kᵢ1 nM[2]
CDK4/6 Inhibitor N-(pyridin-2-yl)-4-(thiazol-5-yl) pyrimidin-2-amine analog (Cmpd 78)CDK6Kᵢ34 nM[2]
Aurora Kinase N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine analogAurora A / BIC₅₀Potent inhibition noted[2][11]

Key Experimental Protocols

To evaluate and compare novel inhibitors based on this scaffold, a standardized set of biochemical and cellular assays is essential. The following protocols describe self-validating systems for determining inhibitor potency and mechanism.

Experimental Workflow Overview

Caption: General workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Causality: The amount of remaining ATP is inversely proportional to kinase activity. Low luminescence indicates high kinase activity, while high luminescence indicates inhibition.

Materials:

  • Recombinant Kinase (e.g., BRAF V600E, p38α)

  • Kinase Substrate (e.g., myelin basic protein)

  • Test Compound (serial dilution in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each concentration to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing kinase buffer, substrate, and the desired concentration of ATP (typically at its Km value for the specific kinase).

  • Add Kinase: Add 24 µL of the master mix to each well. Then, add 25 µL of recombinant kinase (diluted in kinase buffer) to all wells except the "no enzyme" control.

  • Initiate Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO control).

  • Stop Reaction & Detect Signal: Add 50 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Read Plate: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.[3]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's growth inhibitory (GI₅₀) concentration.

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer Cell Line (e.g., A375 melanoma for BRAF inhibitors)

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • Test Compound (serial dilution)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2x the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ value.

Conclusion and Future Directions

The 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives, most notably the FDA-approved drug Dabrafenib, have made a significant clinical impact.[12] The ability to tune the selectivity of this core structure—from BRAF to p38 to CDKs—by modifying peripheral chemical groups underscores its value as a foundational template for kinase inhibitor design.[2][8]

Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds designed to overcome common resistance mechanisms. The continued exploration of structure-activity relationships within this chemical class promises to yield novel therapeutics for a wide range of diseases driven by aberrant kinase signaling.

References

  • R Discovery. What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Available from: [Link]

  • Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(1), 39–50. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate? Available from: [Link]

  • MedSchool. Dabrafenib | Drug Guide. Available from: [Link]

  • Dr. Oracle. (2025). What are dabrafenib and trametinib? Available from: [Link]

  • Miyamoto, S., et al. (2009). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2969-2972. Available from: [Link]

  • RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • Cohen, S. B., & Cohen, P. (2010). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 69(Suppl 1), i67–i70. Available from: [Link]

  • National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Available from: [Link]

  • Choomwattana, S., et al. (2020). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Scientific Reports, 10(1), 1-13. Available from: [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(2), 559–567. Available from: [Link]

  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1011-1020. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Pyridin-2-yl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Pyridin-2-yl-thiazol-2-ylamine (CAS No: 30235-26-8), ensuring the protection of personnel and the environment. Our commitment is to empower you with field-proven insights that build a foundation of trust and safety in your laboratory operations.

Hazard Profile and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, aggregated GHS information and the known hazards of its constituent pyridine and thiazole moieties provide a strong basis for a cautious approach.[1] The compound should be handled as a hazardous substance.

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Given these potential hazards, the foundational principle of disposal is to prevent any release to the environment and to protect personnel from exposure. All waste containing this compound must be treated as hazardous chemical waste.[5]

Key Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to safe handling and disposal.

PropertyValueSource
CAS Number 30235-26-8[2][6]
Molecular Formula C₈H₇N₃S[2]
Molecular Weight 177.23 g/mol [2]
Physical Form Solid[3][6]
Melting Point 173-174 °C[6]

Personnel Protection: Your First Line of Defense

Before beginning any disposal-related activities, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous compounds like those containing a pyridine moiety.[7][8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Avoid latex gloves.

  • Eye and Face Protection: Use chemical splash goggles and a face shield.[7]

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[7]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is necessary to prevent inhalation.[9]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic process of segregation, containment, and transfer. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [8][10][11]

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent incompatible materials from mixing.[12][13] All waste streams containing this compound must be kept separate from other laboratory waste.

  • Solid Waste: This category includes:

    • Expired or unused this compound.

    • Contaminated consumables such as weighing papers, gloves, bench paper, and Kimwipes.[9][14]

  • Liquid Waste: This includes:

    • Solutions containing dissolved this compound.

    • Solvent rinses of glassware or equipment that have been in contact with the compound.[9]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound fall into this category and require special packaging.[14]

Step 2: Containment and Labeling

All hazardous waste must be stored in compatible containers that prevent leakage.[11][12]

For Solid Waste:

  • Carefully transfer the solid waste into a designated, robust, and sealable hazardous waste container.[1] To minimize dust generation, avoid dropping the material from a height.

  • If disposing of the original manufacturer's container, do not deface the original label.[11]

  • For other solid waste, double-bag it in clear plastic bags before placing it in the designated solid waste container.[14]

For Liquid Waste:

  • Collect all liquid waste in a chemically compatible, leak-proof container with a secure screw-on cap.[5][14] Parafilm and corks are not acceptable closures.[14]

  • Ensure the container material is compatible with the solvents used. For instance, do not use steel containers for acidic solutions.[12]

  • Leave at least one inch of headroom in the container to allow for expansion.[12]

  • Place the primary liquid waste container in a secondary containment tray or bin to capture any potential spills or leaks.[14]

Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[12][15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Keep waste containers securely capped at all times, except when adding waste.[12][14]

  • Inspect the SAA weekly for any signs of leakage from the containers.[12]

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in the SAA.[14]

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in storage for a designated period (typically not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[12][14][16]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[14]

  • Ensure all labeling is accurate and complete before the scheduled collection.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves cleaning with a suitable solvent (e.g., 70% ethanol) followed by a wash with soap and water.[9] All materials used for decontamination should be disposed of as hazardous solid waste.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills of the solid, carefully cover it with an absorbent material like sand or vermiculite.[8]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[17] Use non-sparking tools if a flammable solvent is present.[18]

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the management and disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated PPE, weighing paper, etc.) is_solid->solid_waste Yes liquid_waste Liquid Waste (Solutions, solvent rinses) is_solid->liquid_waste No contain_solid Contain in a labeled, sealed solid waste container. solid_waste->contain_solid contain_liquid Contain in a labeled, sealed, leak-proof liquid waste container with secondary containment. liquid_waste->contain_liquid store_saa Store in designated Satellite Accumulation Area (SAA). contain_solid->store_saa contain_liquid->store_saa is_full Is container full or storage limit reached? store_saa->is_full is_full->store_saa No request_pickup Request pickup by EH&S or licensed disposal vendor. is_full->request_pickup Yes end Final Disposal (Off-site) request_pickup->end

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental stewardship. This guide serves as a critical resource, providing the necessary information to manage the disposal of this compound with the highest degree of professionalism and care.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Continuous removal of contaminants from amine solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Pyridinyl)-2-thiazolamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • Google Patents. (n.d.). US5043075A - Method of removing amines.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Pyridin-2-yl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and operational plans for the handling and disposal of 4-Pyridin-2-yl-thiazol-2-ylamine (CAS No: 30235-26-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. By grounding our procedures in authoritative data, we aim to build a self-validating system of safety that protects personnel and ensures experimental integrity.

Hazard Assessment: The Foundation of Safe Handling

Understanding the specific hazards of this compound is the critical first step in developing a robust safety protocol. The recommendations that follow are directly derived from its classified health risks. The compound is a solid, typically a pale brown powder.[1]

Aggregated data from multiple suppliers and databases indicates that this compound presents several key hazards.[2] It is consistently identified as causing skin irritation and serious eye irritation.[2][3][4] Furthermore, it is classified as harmful if swallowed and may cause respiratory irritation.[4] This profile necessitates stringent controls to prevent contact with skin, eyes, and the respiratory system.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 30235-26-8 [2]
Molecular Formula C₈H₇N₃S [2][5]
Molecular Weight 177.23 g/mol [2][5]
Appearance Solid, Pale brown [1]
Melting Point 173-174 °C [5][6]
Boiling Point 383.6 ± 17.0 °C (Predicted) [5]

| Storage | Room Temperature or 2-8°C, protect from light |[1][7] |

Table 2: GHS Hazard Classification Summary

Hazard Statement GHS Code Description Primary Concern
H315 GHS07 Causes skin irritation.[2][4] Direct Contact
H319 GHS07 Causes serious eye irritation.[2][4] Direct Contact, Splashes
H302 GHS07 Harmful if swallowed.[2][4] Ingestion

| H335 | GHS07 | May cause respiratory irritation.[4] | Inhalation of Dust |

The Core PPE Protocol: A Multi-Layered Defense

Personal Protective Equipment (PPE) should be considered the final barrier between the researcher and the chemical hazard, supplementing primary engineering controls.[8][9] The selection of PPE must directly address the hazards identified above.

Table 3: Recommended PPE Ensemble for Handling this compound

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant Nitrile Gloves Rationale: Prevents skin irritation (H315). Nitrile provides good resistance to a range of chemicals. Double-gloving is recommended to protect against undetected micro-perforations.[10] Gloves should be changed immediately if contaminated or every 30-60 minutes during extended handling.[8]
Eyes/Face Safety Goggles & Face Shield Rationale: Protects against serious eye irritation (H319) from splashes or airborne particles. Goggles must provide a complete seal around the eyes.[10] A face shield worn over goggles offers a superior level of protection.[8] Standard safety glasses are insufficient.[8]
Body Fully-fastened Laboratory Coat Rationale: Protects skin from accidental contact and contamination of personal clothing.[9] The coat should have long sleeves and be fully fastened.
Respiratory NIOSH-approved Respirator Rationale: Mitigates the risk of respiratory irritation (H335) from inhaling dust.[10] This is mandatory when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely. A half-mask respirator with P100 (particulate) filters is appropriate.[10]

| Feet | Closed-toe Shoes | Rationale: Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[9][11] |

Standard Operating Procedures (SOPs)

A disciplined workflow is critical for minimizing exposure risk. The following step-by-step protocols must be followed for all operations involving this compound.

Operational Workflow Diagram

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling A Verify Fume Hood Certification & Function B Assemble All Reagents & Equipment A->B C Confirm Location of Eyewash & Safety Shower B->C D Don Full PPE (as per Table 3) C->D E Perform Handling (Weighing, Transfers) Inside Fume Hood F Decontaminate Surfaces & Equipment E->F G Segregate & Label Hazardous Waste F->G H Remove PPE in Correct Sequence G->H I Wash Hands Thoroughly H->I

Caption: A streamlined workflow for the safe handling of this compound.

Protocol 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[12][13]

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment (e.g., spatulas, weighing paper, glassware) before starting work to minimize movement in and out of the handling area.[12]

  • Review Emergency Procedures: Briefly refresh your knowledge of the emergency response actions for this specific compound.

Protocol 2: Handling the Solid Compound
  • Don PPE: Put on all required PPE as detailed in Table 3 before entering the designated handling area.

  • Work in Fume Hood: Conduct all weighing, transfers, and solution preparations inside a certified chemical fume hood to contain any dust or vapors.[12]

  • Minimize Dust: Handle the solid compound carefully to avoid creating airborne dust.[14] When weighing, use an analytical balance within the hood.

  • Controlled Additions: When dissolving, add the solid slowly to the solvent to prevent splashing.[12]

  • Maintain Containment: Keep the container for this compound tightly closed when not in immediate use.[13]

Protocol 3: Post-Handling Decontamination & PPE Removal
  • Surface Decontamination: After handling is complete, decontaminate all equipment and surfaces within the fume hood that may have come into contact with the chemical.

  • Waste Segregation: Place all contaminated disposable items (gloves, weighing paper, etc.) into a designated, sealed hazardous waste container.[15]

  • PPE Removal Sequence: To prevent cross-contamination, remove PPE in the following order:

    • Outer gloves (if double-gloving).

    • Face shield.

    • Laboratory coat.

    • Inner gloves.

    • Safety goggles.

    • Respirator (if used).

  • Final Wash: Immediately wash hands and forearms thoroughly with soap and water after all PPE has been removed.[12]

Emergency Response & Disposal

Immediate and correct action during an emergency is vital.

Emergency Response Decision Process

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Remove Contaminated Clothing E1 Immediately Flush with Water for 15 min at Eyewash Station I1 Move to Fresh Air G1 Rinse Mouth with Water S2 Wash Area with Soap & Water for 15 min S3 Seek Medical Attention if Irritation Persists E2 Remove Contact Lenses if Possible E3 Seek IMMEDIATE Medical Attention I2 Keep at Rest I3 Seek Medical Attention if Breathing is Difficult or Irritation Occurs G2 DO NOT Induce Vomiting G3 Seek IMMEDIATE Medical Attention

Caption: Decision-making process for accidental exposure events.

Detailed Emergency Steps:

  • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes at an eyewash station.[13] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[12][13]

  • If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[13] Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[12][13] If respiratory irritation or discomfort occurs, call a POISON CENTER or doctor.[4]

  • If Swallowed: Rinse mouth thoroughly with water.[4][13] Do NOT induce vomiting.[12] Call a POISON CENTER or doctor immediately if you feel unwell.[4]

Disposal Plan

All waste containing this compound, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste.

  • Containment: Place waste in a designated, chemically compatible, and clearly labeled hazardous waste container.[15] Ensure the container is kept closed.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][13]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Title: 4-(Pyridin-2-yl)-1,3-thiazol-2-amine Source: PubChem URL: [Link]

  • Title: 4-(3-Pyridinyl)-2-thiazolamine | C8H7N3S | CID 154893 Source: PubChem URL: [Link]

  • Title: 4-(Pyridin-2-yl)thiazol-2-amine Source: ChemBK URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Personal Protective Equipment | Health & Safety Source: The University of Edinburgh URL: [Link]

  • Title: Chapter 19 – Personal Protective Equipment (PPE) Source: Lawrence Berkeley National Laboratory - Environment, Health, and Safety URL: [Link]

  • Title: Personal protective equipment Medical sector Source: Trusetal Verbandstoffwerk GmbH URL: [Link]

  • Title: this compound Source: Chongqing Chemdad Co., Ltd URL: [Link]

  • Title: 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions Source: RSC Publishing URL: [Link]

  • Title: 4-(Pyrazin-2-YL)thiazol-2-amine Source: LookChem URL: [Link]

  • Title: 4-(pyridin-2-yl)-1,3-thiazol-2-amine Source: PubChemLite URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-2-yl-thiazol-2-ylamine
Reactant of Route 2
4-Pyridin-2-yl-thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.